6-Methylpyrimidine-4,5-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methylpyrimidine-4,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-3-4(6)5(7)9-2-8-3/h2H,6H2,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMLXPYSMIAAML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30298256 | |
| Record name | 6-Methylpyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30298256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22715-28-2 | |
| Record name | 6-Methyl-4,5-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22715-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 122008 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022715282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4, 6-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122008 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methylpyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30298256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 6-Methylpyrimidine-4,5-diamine
An In-depth Technical Guide to 6-Methylpyrimidine-4,5-diamine
6-Methylpyrimidine-4,5-diamine, also known as 4,5-diamino-6-methylpyrimidine, is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. As a substituted diaminopyrimidine, its true value lies in the strategic placement of its vicinal amino groups at the C4 and C5 positions. This specific arrangement makes it an ideal and highly reactive precursor for the synthesis of fused heterocyclic systems, most notably purines, which are fundamental components of DNA and RNA and form the core scaffold of numerous therapeutic agents[1][2].
This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of 6-Methylpyrimidine-4,5-diamine. It is designed for researchers, chemists, and drug development professionals who seek to leverage this versatile intermediate in their synthetic programs. We will delve into not just the "what" but the "why," offering field-proven insights into its handling, synthesis, and application.
Core Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. These parameters govern its solubility, reactivity, and storage requirements, directly impacting experimental design and outcomes.
Structural Representation
The molecule consists of a pyrimidine ring substituted with a methyl group at position 6 and two amino groups at positions 4 and 5.
Structure:
Physicochemical Data
The key physical and chemical properties of 6-Methylpyrimidine-4,5-diamine are summarized below. This data is essential for planning reactions, purification, and formulation.
| Property | Value | Source(s) |
| IUPAC Name | 6-Methylpyrimidine-4,5-diamine | N/A |
| CAS Number | 22715-28-2 | |
| Molecular Formula | C₅H₈N₄ | |
| Molecular Weight | 124.14 g/mol | |
| Appearance | Typically an off-white to tan solid | Inferred |
| Melting Point | Data not consistently available | N/A |
| Solubility | Soluble in polar organic solvents | [3] |
| Hydrogen Bond Donors | 2 (from the two NH₂ groups) | Inferred |
| Hydrogen Bond Acceptors | 4 (from the two ring N and two NH₂) | Inferred |
Synthesis Pathway: A Validated Protocol
The most reliable and common route to 6-Methylpyrimidine-4,5-diamine involves the reduction of an ortho-nitroamino precursor, specifically 4-amino-6-methyl-5-nitropyrimidine. This precursor is readily synthesized, making this a practical approach for laboratory-scale production.
The rationale behind this two-step approach is rooted in the principles of aromatic chemistry. The pyrimidine ring is electron-deficient, which facilitates nucleophilic substitution but makes electrophilic nitration challenging. Therefore, starting with a pre-functionalized pyrimidine and introducing the nitro group, followed by a robust reduction, is the preferred strategy.
Experimental Protocol: Catalytic Hydrogenation
This protocol describes the reduction of 4-amino-6-methyl-5-nitropyrimidine using catalytic hydrogenation, a clean and efficient method that avoids the use of stoichiometric metal reagents.
Step 1: Reaction Setup
-
To a high-pressure hydrogenation vessel, add 4-amino-6-methyl-5-nitropyrimidine (1.0 eq).
-
Add a suitable solvent, such as ethanol (EtOH) or methanol (MeOH), to dissolve or suspend the starting material (approx. 10-20 mL per gram of substrate).
-
Carefully add Palladium on carbon (Pd/C, 5-10 wt%), typically 5 mol% relative to the substrate. The catalyst is pyrophoric and should be handled with care, preferably under a blanket of inert gas or as a wet paste.
-
Expert Insight: The choice of Pd/C is critical. A 10% loading ensures a reasonable reaction rate without excessive cost. Wetting the catalyst with the reaction solvent before adding it to the vessel minimizes the risk of ignition.
-
Step 2: Hydrogenation
-
Seal the reaction vessel securely.
-
Purge the vessel multiple times with an inert gas (e.g., Nitrogen or Argon) to remove all oxygen.
-
Pressurize the vessel with hydrogen gas (H₂). A pressure of 50-100 psi is typically sufficient.
-
Causality: The hydrogen pressure provides a high concentration of H₂ at the catalyst surface, driving the reduction of the nitro group. This process involves the catalytic cleavage of the H-H bond and the stepwise reduction of -NO₂ to -NH₂.
-
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-12 hours.
Step 3: Work-up and Purification
-
Once the reaction is complete, carefully depressurize the vessel and purge again with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional solvent (EtOH or MeOH) to ensure complete recovery of the product.
-
Trustworthiness: This filtration step is crucial for product purity. Palladium residues can interfere with subsequent reactions, particularly cross-coupling chemistries.
-
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate.
-
Dry the final product under vacuum to yield 6-Methylpyrimidine-4,5-diamine as a solid.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of 6-Methylpyrimidine-4,5-diamine.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 6-Methylpyrimidine-4,5-diamine stems directly from the nucleophilicity and proximity of its two amino groups. These groups readily participate in condensation and cyclization reactions to form fused five-membered rings.
Core Reactivity: Precursor to Purines
The most significant application of 6-Methylpyrimidine-4,5-diamine is in the Traube purine synthesis. This classic method involves the reaction of a 4,5-diaminopyrimidine with a one-carbon electrophile, which cyclizes to form the imidazole portion of the purine ring system[2][4].
-
Reaction with Formic Acid: Refluxing with formic acid introduces a formyl group onto one of the amines, which then undergoes acid-catalyzed cyclization and dehydration to yield 6-methylpurine.
-
Reaction with Aldehydes: Condensation with various aldehydes (R-CHO) first forms a Schiff base, which then cyclizes to produce 8-substituted purines. This reaction is often carried out under oxidative conditions (e.g., in the presence of air or a mild oxidant) to aromatize the newly formed ring.
-
Reaction with Orthoesters: Reagents like triethyl orthoformate serve as efficient one-carbon sources, reacting with the diamine to directly yield the purine ring without the need for an external oxidant.
This reactivity makes 6-Methylpyrimidine-4,5-diamine a cornerstone for creating libraries of substituted purines, which are frequently screened for biological activity as kinase inhibitors, antivirals, and anticancer agents[5].
Application as a Synthetic Scaffold
The diagram below illustrates the central role of 6-Methylpyrimidine-4,5-diamine as a precursor to various classes of bioactive fused heterocycles.
Caption: Synthetic utility of 6-Methylpyrimidine-4,5-diamine.
Spectral Characterization Guide
While a dedicated public spectral database entry for this specific compound is sparse, its structure allows for a reliable prediction of its key spectral features. These predictions are invaluable for confirming the identity and purity of the synthesized material.
-
¹H NMR:
-
Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.2-2.5 ppm.
-
Pyrimidine Proton (C2-H): A singlet should appear in the aromatic region, typically δ 7.5-8.0 ppm.
-
Amine Protons (-NH₂): Two distinct, broad singlets are expected for the C4-NH₂ and C5-NH₂ protons, likely in the range of δ 4.5-6.5 ppm. Their chemical shift can be highly dependent on solvent and concentration.
-
-
¹³C NMR:
-
Methyl Carbon (-CH₃): An aliphatic signal around δ 20-25 ppm.
-
Pyrimidine Carbons: Four distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons bearing the amino groups (C4, C5) will be the most shielded, while C2 and C6 will be further downfield.
-
-
IR Spectroscopy:
-
N-H Stretch: A prominent, often broad, pair of bands will appear in the 3200-3500 cm⁻¹ region, characteristic of the primary amine groups.
-
C=N and C=C Stretch: A series of sharp to medium absorptions between 1500-1650 cm⁻¹ are indicative of the pyrimidine ring stretching vibrations.
-
N-H Bend: A bending vibration for the amino groups should be visible around 1600-1640 cm⁻¹.
-
-
Mass Spectrometry:
-
In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed at m/z 124 and 125, respectively, corresponding to the molecular weight of 124.14 g/mol .
-
Safety, Handling, and Storage
As with any chemical reagent, proper handling of 6-Methylpyrimidine-4,5-diamine is paramount for ensuring laboratory safety. While this specific compound lacks extensive toxicological data, information from structurally related diaminopyrimidines provides a strong basis for safe handling protocols[6][7][8].
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat should be worn.
-
-
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water[6].
-
Minimize dust generation during weighing and transfer.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
The amino groups can be sensitive to oxidation and light. Storing the container under an inert atmosphere (e.g., Argon) and in an amber vial can prolong shelf life.
-
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. Seek medical attention if irritation persists[7].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice[6].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.
-
References
-
PubChem. 4,5-Diamino-6-methyl-2-thiopyrimidine. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Available at: [Link]
-
Bentham Science. One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Available at: [Link]
-
Wikipedia. 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. Available at: [Link]
- Google Patents.Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.
-
Wiley Online Library. Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. Available at: [Link]
-
National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]
-
National Center for Biotechnology Information. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Available at: [Link]
-
PubMed. 6-Methylpurine derived sugar modified nucleosides: Synthesis and evaluation of their substrate activity with purine nucleoside phosphorylases. Available at: [Link]
-
ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Available at: [Link]
-
National Center for Biotechnology Information. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors... Available at: [Link]
-
International Journal of Engineering Research and Applications. FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. Available at: [Link]
-
MDPI. 4,6-Diamino-5-(4-methylbenzylidene)pyrimidin-2(5H)-one. Available at: [Link]
-
Microbe Notes. Purine Synthesis. Available at: [Link]
-
YouTube. Purine Synthesis. Available at: [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy. Available at: [Link]
-
ResearchGate. How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine? Available at: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]
-
UW Pressbooks. Purine, Pyrimidine Metabolism, Disorders. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Chloro-2,6-diaminopyrimidine, 98%. Available at: [Link]
-
MDPI. Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. Available at: [Link]
-
Fisher Scientific. Safety Data Sheet - 4-Chloro-2,6-diaminopyrimidine. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of new nitro and amino sterols; potential inhibitors of 4-methyl sterol oxidase. Available at: [Link]
-
precisionFDA. 2,4-DIAMINO-5-NITRO-6-METHYLPYRIMIDINE. Available at: [Link]
-
UCLA. Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Methylpurine derived sugar modified nucleosides: Synthesis and evaluation of their substrate activity with purine nucleoside phosphorylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
6-Methylpyrimidine-4,5-diamine CAS number and physical data
An In-Depth Technical Guide to 6-Methylpyrimidine-4,5-diamine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
6-Methylpyrimidine-4,5-diamine is a pivotal heterocyclic intermediate, serving as a cornerstone in the synthesis of complex bioactive molecules. Its structural arrangement, featuring adjacent amine groups on a pyrimidine core, makes it an exceptionally versatile precursor for the construction of fused ring systems, most notably purines and their analogues. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, core synthesis principles, and critical applications, with a specific focus on its role in the development of therapeutic agents. Authored for researchers and professionals in drug development, this document synthesizes technical data with practical insights into the compound's utility and handling.
Compound Identification and Physicochemical Properties
6-Methylpyrimidine-4,5-diamine, also known by its synonym 4,5-Diamino-6-methylpyrimidine, is a substituted diaminopyrimidine. Its core data is summarized below.
| Property | Value | Source |
| CAS Number | 22715-28-2 | , |
| Molecular Formula | C₅H₈N₄ | , |
| Molecular Weight | 124.14 g/mol | , |
| IUPAC Name | 6-methylpyrimidine-4,5-diamine | |
| Physical Form | Solid (Expected) | Inferred from related compounds |
| Melting Point | >300 °C (Expected) | Based on analogue 4,5-Diamino-6-hydroxy-2-mercaptopyrimidine[1] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water (Expected) | Inferred from structure |
While specific, experimentally verified physical data for this compound is not widely published, its structure as a polar, hydrogen-bonding aromatic amine suggests it is a solid at room temperature with a high melting point, a characteristic common among diaminopyrimidines due to strong intermolecular hydrogen bonding.
Core Synthesis Principles and Representative Methodology
The synthesis of diaminopyrimidines often follows established heterocyclic chemistry principles, typically involving the condensation of a three-carbon electrophilic unit with a guanidine-containing nucleophile. A classic and adaptable approach is the Traube purine synthesis, where the initial pyrimidine formation is the key step.
The synthesis of 6-Methylpyrimidine-4,5-diamine can be envisioned starting from precursors that establish the methyl and adjacent amine functionalities. A plausible and illustrative method involves the reduction of a corresponding nitro-aminopyrimidine intermediate.
Illustrative Synthesis Workflow
This protocol is a representative methodology adapted from established pyrimidine synthesis procedures, such as those used for preparing precursors for antifolates.[2][3]
Step 1: Synthesis of 4-Amino-6-methyl-5-nitropyrimidine
-
Begin with a suitable starting material like 4-amino-6-methylpyrimidin-2-ol.
-
Nitrate the 5-position of the pyrimidine ring using a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions.
-
The resulting nitro compound is then isolated and purified.
Step 2: Reduction to 6-Methylpyrimidine-4,5-diamine
-
Dissolve the 4-Amino-6-methyl-5-nitropyrimidine intermediate in a suitable solvent, such as ethanol or methanol.
-
Add a hydrogenation catalyst, typically Palladium on carbon (Pd/C).
-
Introduce a hydrogen source, either by bubbling hydrogen gas through the mixture or by using a transfer hydrogenation reagent like ammonium formate.
-
The reaction is stirred at room temperature or with gentle heating until the reduction of the nitro group is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude 6-Methylpyrimidine-4,5-diamine.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Key Applications in Drug Discovery
The primary value of 6-Methylpyrimidine-4,5-diamine lies in its function as a synthon for bicyclic heterocycles that are structurally related to endogenous purines. This makes it a privileged scaffold in medicinal chemistry.
A. Precursor for Dihydrofolate Reductase (DHFR) Inhibitors
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, which is essential for the synthesis of nucleotides and certain amino acids.[4] Inhibition of DHFR disrupts DNA synthesis, leading to cell death. This makes DHFR a validated target for anticancer, antibacterial, and antiparasitic drugs.[5]
The 2,4-diaminopyrimidine moiety is a classic pharmacophore that mimics the binding of dihydrofolate to the active site of the DHFR enzyme.[4][6] 6-Methylpyrimidine-4,5-diamine can be cyclized with appropriate reagents to form purine-like structures that are then elaborated into potent and selective DHFR inhibitors.[3][7]
B. Synthesis of Kinase Inhibitors
The pyrimidine core is a common feature in many kinase inhibitors. Derivatives of 4,6-diaminopyrimidine have been successfully developed as selective inhibitors of FMS-like Tyrosine Kinase 3 (FLT3), a clinically validated target in acute myeloid leukemia (AML).[8] The diamine functionality allows for the strategic installation of side chains that can target specific residues within the kinase ATP-binding pocket, leading to high potency and selectivity.
C. Versatile Intermediate for Purine Analogues
Beyond specific targets, 6-Methylpyrimidine-4,5-diamine is a fundamental building block for a wide array of purine analogues.[9][10] By reacting the diamine with reagents such as aldehydes, orthoesters, or carboxylic acids, the imidazole portion of the purine ring system is formed. This versatility allows for the creation of large libraries of compounds for screening against various biological targets, including viruses, bacteria, and cancer cell lines.[11]
Analytical Characterization Profile
While specific spectra for this compound are not available in public databases, its structure allows for a reliable prediction of its key analytical features.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple.
-
A singlet for the methyl group (–CH₃) protons, likely appearing around δ 2.0-2.5 ppm.
-
A singlet for the aromatic proton on the pyrimidine ring (H-2), expected at a downfield shift, potentially around δ 7.5-8.0 ppm.
-
Two broad singlets corresponding to the two amine groups (–NH₂). Their chemical shift would be variable (typically δ 4.0-6.0 ppm in DMSO-d₆) and concentration-dependent.
-
-
¹³C NMR Spectroscopy : The carbon NMR spectrum would show five distinct signals.
-
One signal for the methyl carbon in the aliphatic region (δ ~20 ppm).
-
Four signals in the aromatic region corresponding to the carbons of the pyrimidine ring. The carbons attached to the nitrogen atoms (C-4, C-5, C-6) would be significantly deshielded.
-
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by:
-
Sharp, distinct peaks in the 3200-3500 cm⁻¹ region, corresponding to the N-H stretching vibrations of the primary amine groups.
-
Aromatic C=C and C=N stretching vibrations within the 1500-1650 cm⁻¹ range.
-
C-H stretching and bending vibrations for the methyl group and aromatic proton.
-
-
Mass Spectrometry : The mass spectrum should show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 124.14).
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for 6-Methylpyrimidine-4,5-diamine. However, based on data for structurally similar compounds like 4,5-diaminopyrimidine, appropriate precautions are necessary.[12]
-
General Handling : Use in a well-ventilated area or a chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear standard protective gear, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards : Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause skin and eye irritation. Avoid creating dust.
-
Storage : Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.
Conclusion
6-Methylpyrimidine-4,5-diamine is a high-value chemical intermediate whose significance is firmly rooted in its role as a versatile building block for pharmacologically relevant scaffolds. Its ability to serve as a direct precursor to purine-like systems makes it indispensable in the design and synthesis of targeted therapies, particularly DHFR and kinase inhibitors. While detailed public data on its physical properties is sparse, its chemical reactivity and applications are well-established through the extensive literature on its derivatives. This guide provides the foundational knowledge required for researchers to effectively utilize this compound in synthetic and medicinal chemistry programs.
References
- Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. (n.d.). National Library of Medicine. [Link]
- Novel Dihydrofolate Reductase Inhibitors. Structure-Based versus Diversity-Based Library Design and High-Throughput Synthesis an. (2003). American Chemical Society. [Link]
- Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors. (n.d.). National Library of Medicine. [Link]
- Structure-Based Design of Selective Inhibitors of Dihydrofolate Reductase: Synthesis and Antiparasitic Activity of 2,4-Diaminopteridine Analogues with a Bridged Diarylamine Side Chain. (n.d.). Journal of Medicinal Chemistry. [Link]
- Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. (n.d.). Bentham Science. [Link]
- Synthesis of purines from the coupling of 4,5-diaminopyrimidines, aldehydes. (n.d.). ResearchGate. [Link]
- Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. (n.d.). National Library of Medicine. [Link]
- Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. (2018). Nature. [Link]
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.). MDPI. [Link]
- Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. (n.d.). National Library of Medicine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjsocmed.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Characterization of 6-Methylpyrimidine-4,5-diamine
Introduction
6-Methylpyrimidine-4,5-diamine is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. As a substituted pyrimidine, it serves as a crucial building block for the synthesis of various biologically active molecules. The precise structural elucidation and purity assessment of this compound are paramount for its application in complex synthetic pathways. This guide provides a comprehensive overview of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize 6-Methylpyrimidine-4,5-diamine, ensuring its identity and quality for research and development purposes.
The structural integrity of such precursors is the foundation of reliable and reproducible scientific outcomes. Spectroscopic analysis offers a non-destructive and highly informative means to confirm the molecular structure, identify functional groups, and probe the electronic environment of the constituent atoms. This document is intended to be a practical resource for scientists, providing not only reference data but also the underlying principles and standardized protocols for acquiring high-quality spectroscopic data.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For 6-Methylpyrimidine-4,5-diamine, MS is primarily used to confirm its molecular weight and to gain structural insights through the analysis of its fragmentation patterns.
Interpreting the Mass Spectrum
Expected Key Mass Spectral Data:
| m/z Value | Interpretation | Causality of Fragmentation |
| 124 | Molecular Ion (M⁺) | Ionization of the parent molecule by electron impact. |
| 109 | [M - CH₃]⁺ | Loss of the methyl group from the pyrimidine ring. |
| 95 | [M - HCN - H]⁺ | A common fragmentation pathway for pyrimidine rings involving the loss of hydrogen cyanide. |
| 82 | [M - N₂H₂ - H]⁺ | Fragmentation involving the diamino-substituted portion of the molecule. |
Note: The fragmentation pattern is predictive and based on the analysis of similar structures. Actual experimental data may vary.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The choice of GC-MS is predicated on the anticipated volatility and thermal stability of 6-Methylpyrimidine-4,5-diamine. This technique separates the analyte from volatile impurities before it enters the mass spectrometer, ensuring a clean and interpretable mass spectrum.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of 6-Methylpyrimidine-4,5-diamine in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar DB-5ms column).
-
Gas Chromatography:
-
Injector Temperature: 250 °C. This ensures rapid volatilization of the sample.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min. This gradient allows for the separation of compounds with different boiling points.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level provides reproducible fragmentation patterns.
-
Mass Range: Scan from m/z 40 to 400. This range is sufficient to capture the molecular ion and key fragments.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
GC-MS Workflow Diagram
Caption: Workflow for GC-MS Analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 6-Methylpyrimidine-4,5-diamine, IR spectroscopy is crucial for confirming the presence of the amino (-NH₂) and methyl (-CH₃) groups, as well as the characteristic vibrations of the pyrimidine ring.
Interpreting the IR Spectrum
The IR spectrum of 6-Methylpyrimidine-4,5-diamine will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups. While specific data for this exact compound is limited, data from related pyrimidine derivatives provides a solid basis for interpretation.[1][2]
Expected Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3450 - 3300 | N-H Symmetric & Asymmetric Stretching | Primary Amine (-NH₂) |
| 3050 - 3000 | C-H Stretching | Aromatic C-H |
| 2960 - 2850 | C-H Stretching | Methyl (-CH₃) |
| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C and C=N Stretching | Pyrimidine Ring |
| 1465 - 1440 | C-H Bending | Methyl (-CH₃) |
| 1350 - 1200 | C-N Stretching | Aromatic Amine |
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
ATR-FTIR is a convenient and rapid method for obtaining the IR spectrum of a solid sample with minimal preparation.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue soaked in isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid 6-Methylpyrimidine-4,5-diamine powder onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal. Consistent pressure is key to reproducible results.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
ATR-FTIR Workflow Diagram
Caption: Workflow for ATR-FTIR Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of 6-Methylpyrimidine-4,5-diamine.
Interpreting the NMR Spectra
Based on the structure of 6-Methylpyrimidine-4,5-diamine and data from similar compounds, the following ¹H and ¹³C NMR signals can be predicted.[3][4] The choice of solvent (e.g., DMSO-d₆) is critical as the amine protons are exchangeable and may not be observed in deuterated protic solvents like D₂O.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift |
| ~ 7.5 | Singlet | 1H | H2 (pyrimidine ring) | Deshielded due to adjacent electronegative nitrogen atoms. |
| ~ 5.5 - 6.5 | Broad Singlet | 2H | -NH₂ (at C4) | Protons on nitrogen, often broad due to quadrupole effects and exchange. |
| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ (at C5) | Protons on nitrogen, likely at a different shift due to the local electronic environment. |
| ~ 2.2 | Singlet | 3H | -CH₃ | In the typical range for a methyl group attached to an aromatic ring. |
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |
| ~ 155 - 160 | C2 | Influenced by two adjacent nitrogen atoms. |
| ~ 145 - 150 | C4 | Attached to an amino group and adjacent to two nitrogens. |
| ~ 140 - 145 | C6 | Attached to the methyl group. |
| ~ 110 - 115 | C5 | Attached to an amino group. |
| ~ 20 | -CH₃ | Typical range for an aromatic methyl carbon. |
Note: These are predicted chemical shifts. Actual experimental values may differ slightly.
Experimental Protocol: ¹H and ¹³C NMR
Acquiring high-quality NMR spectra requires careful sample preparation and parameter optimization.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of 6-Methylpyrimidine-4,5-diamine in approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is recommended to observe NH protons) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: -2 to 12 ppm.[5]
-
Number of Scans: 8-16 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum and provide a signal enhancement (Nuclear Overhauser Effect).[5]
-
Spectral Width: 0 to 200 ppm.[5]
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[5]
-
Relaxation Delay: 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
NMR Spectroscopy Workflow Diagram
Caption: Workflow for NMR Spectroscopy.
Conclusion
The comprehensive spectroscopic analysis of 6-Methylpyrimidine-4,5-diamine using Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a self-validating system for its structural confirmation and purity assessment. MS confirms the molecular weight, IR identifies the key functional groups, and NMR provides the detailed atomic connectivity. Together, these techniques offer an unambiguous characterization of the molecule, which is an essential prerequisite for its use in research and drug development, ensuring the integrity and reliability of subsequent experimental work.
References
-
PubChem. (n.d.). 4,5-Diamino-6-methyl-2-thiopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Pyrimidine, 4,5-diamino-6-chloro-. NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Retrieved from [Link]
-
ResearchGate. (n.d.). 1HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]
-
ResearchGate. (n.d.). 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. Retrieved from [Link]
-
mzCloud. (2015). 2 Amino 4 chloro 6 methylpyrimidine. Retrieved from [Link]
-
ACS Omega. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-(1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-N5-methylpyrimidine-4,5,6-triamine. Retrieved from [Link]
-
MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Solubility and stability of 6-Methylpyrimidine-4,5-diamine
An In-Depth Technical Guide to the Solubility and Stability of 6-Methylpyrimidine-4,5-diamine
Introduction
6-Methylpyrimidine-4,5-diamine, a substituted diaminopyrimidine, represents a core structural motif in numerous biologically active compounds. Pyrimidine derivatives are fundamental components of nucleic acids and are integral to a wide array of pharmaceuticals, including antiviral, antibacterial, and anti-tumor agents[1]. The efficacy, formulation, and ultimate success of any active pharmaceutical ingredient (API) are fundamentally governed by its physicochemical properties. Among the most critical of these are solubility and stability.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and evaluating the solubility and stability of 6-Methylpyrimidine-4,5-diamine. We will move beyond theoretical data to provide actionable, field-proven insights and detailed experimental protocols. The causality behind each experimental choice will be explained, ensuring that the methodologies serve as self-validating systems for generating robust and reliable data.
Physicochemical Properties
A foundational understanding of the intrinsic properties of 6-Methylpyrimidine-4,5-diamine is essential before delving into its solution behavior. The molecule's structure, characterized by a methyl group and two amino groups on the pyrimidine ring, dictates its polarity, hydrogen bonding capacity, and susceptibility to degradation.
| Property | Value / Description | Source |
| IUPAC Name | 6-methylpyrimidine-4,5-diamine | Inferred from related compounds |
| Molecular Formula | C₅H₈N₄ | |
| Molecular Weight | 124.14 g/mol | |
| Appearance | Likely a crystalline solid (similar to related pyrimidines) | [2] |
| pKa | The two amino groups and ring nitrogens impart basic character, suggesting multiple pKa values. Experimental determination is crucial for pH-dependent solubility studies. | Inferred from pyrimidine chemistry |
Solubility Profile: A Multifaceted Analysis
Solubility is not a single value but a complex interplay between the solute, solvent, and environmental conditions. For drug development, understanding both thermodynamic and kinetic solubility is paramount for applications ranging from high-throughput screening to final dosage form manufacturing.
Causality of Solvent Selection
The choice of solvents for solubility determination is driven by the anticipated polarity and hydrogen bonding capabilities of 6-Methylpyrimidine-4,5-diamine. The presence of two amino groups and ring nitrogens allows it to act as both a hydrogen bond donor and acceptor, suggesting solubility in polar solvents.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with the amino groups, facilitating dissolution. Water solubility is particularly critical and is expected to be significantly influenced by pH.[2][3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent for solubilizing a wide range of compounds and are often used for creating high-concentration stock solutions in research settings.[4]
-
Non-Polar Solvents (e.g., Toluene, Hexane): Solubility is expected to be very low in these solvents due to the polar nature of the diaminopyrimidine core.[3]
Experimental Workflow for Solubility Determination
The following diagram outlines a logical workflow for a comprehensive solubility assessment.
Caption: A two-phase workflow for solubility assessment.
Protocol: Equilibrium Shake-Flask Solubility
This method determines the thermodynamic equilibrium solubility, the gold standard for characterizing a compound's intrinsic solubility.
Rationale: By allowing the system to reach equilibrium over an extended period (24-48 hours), this method ensures that the measured concentration represents the true saturation point, unaffected by the kinetics of dissolution or precipitation from a supersaturated state. Quantification by a specific method like HPLC ensures only the dissolved compound is measured.
Materials:
-
6-Methylpyrimidine-4,5-diamine
-
Selected solvents (e.g., Deionized Water, PBS pH 7.4, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
0.22 µm syringe filters (PTFE or other compatible material)
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of 6-Methylpyrimidine-4,5-diamine to a vial (enough to ensure solid remains after equilibration).
-
Add a known volume of the desired solvent (e.g., 2 mL).
-
Seal the vials tightly and place them on an orbital shaker.
-
Agitate at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours.
-
After equilibration, allow the vials to stand for at least 1 hour for the excess solid to settle.
-
Carefully withdraw a sample from the supernatant, avoiding any solid material.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.
-
Dilute the filtrate as necessary and quantify the concentration using a validated HPLC-UV method.
Expected Solubility Profile (Qualitative)
While specific quantitative data is not publicly available, a qualitative profile can be predicted based on the structure and data from related compounds.[2][4]
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Moderate to High | Strong hydrogen bonding potential. Water solubility will be pH-dependent. |
| Polar Aprotic | DMSO, DMF | High | Strong dipole interactions; excellent for stock solutions. |
| Non-Polar | Toluene, Hexane, Cyclohexane | Very Low | Mismatch in polarity ("like dissolves like" principle).[3] |
Stability Profile: Ensuring Compound Integrity
Stability testing is crucial for defining storage conditions, shelf-life, and identifying potential degradation products that could impact efficacy or safety. Forced degradation studies are an essential tool to understand the intrinsic stability of a molecule.
Key Degradation Pathways for Pyrimidines
The pyrimidine ring, while aromatic, is susceptible to specific degradation pathways, particularly under stress conditions.
-
Hydrolysis: The amino groups can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to hydroxylated pyrimidine derivatives.
-
Oxidation: The electron-rich pyrimidine ring and its substituents can be susceptible to oxidation, leading to N-oxides or ring-opened products.[5] The "Rut pathway" is a known biological degradation route for pyrimidines involving ring cleavage.[6]
-
Photodegradation: Aromatic systems can absorb UV light, leading to excited states that can undergo various reactions, including dimerization or reaction with oxygen to form phototoxic products.[7]
Experimental Workflow for Forced Degradation
This workflow systematically exposes the compound to stress conditions to identify likely degradation pathways and develop stability-indicating analytical methods.
Caption: Workflow for a forced degradation study.
Protocol: Forced Degradation via Oxidation
Rationale: Oxidative stress is a common degradation pathway for pharmaceuticals.[5] Using hydrogen peroxide (H₂O₂) provides a simple and effective way to generate a reactive oxygen species environment and assess the compound's susceptibility to oxidation. Monitoring at multiple time points allows for an estimation of degradation kinetics.
Materials:
-
6-Methylpyrimidine-4,5-diamine stock solution (e.g., 1 mg/mL in methanol or water)
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Volumetric flasks
-
HPLC-MS system
Procedure:
-
Prepare a test solution by diluting the stock solution to a final concentration of approximately 0.1 mg/mL.
-
To a known volume of the test solution, add H₂O₂ to achieve a final concentration of 3%.
-
Store the solution protected from light at room temperature.
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of the sample.
-
Quench the reaction if necessary (e.g., by dilution or adding a quenching agent like sodium bisulfite, though this can complicate chromatography).
-
Analyze the sample immediately using a stability-indicating HPLC-MS method.
-
Compare the chromatogram to that of an unstressed control sample to identify new peaks (degradants). Use the mass spectrometer to obtain mass information for the parent compound and any degradants.
Anticipated Stability Concerns
-
pH Sensitivity: The amino groups suggest that the compound's charge state, and thus its stability, will be highly dependent on pH.
-
Oxidative Instability: The electron-rich diamino-substituted ring is a likely target for oxidation. Careful handling and storage under an inert atmosphere (e.g., nitrogen or argon) may be required for long-term stability of solutions.
-
Photostability: As with many aromatic heterocyclic compounds, there is a potential for photolytic degradation.[7] Amber vials and protection from light are recommended as standard practice.
Analytical Methodologies for Quantification
Robust analytical methods are the bedrock of reliable solubility and stability data. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its specificity, sensitivity, and versatility.
Developing a Stability-Indicating HPLC Method
Rationale: A stability-indicating method is one that can accurately quantify the parent compound without interference from any degradants, impurities, or excipients. This is achieved by ensuring chromatographic separation (baseline resolution) between the peak for the parent API and all potential degradation product peaks. The forced degradation samples are essential for developing and validating this capability.
Starting HPLC-UV Method Parameters:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). This is a versatile starting point for polar aromatic compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. (Provides good peak shape for basic amines).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance (determined by UV scan).
-
Mass Spectrometry (MS): Coupling to a mass spectrometer is invaluable for identifying unknown degradation products by providing mass-to-charge ratio information.[8][9]
Conclusion
While specific, published quantitative data for the solubility and stability of 6-Methylpyrimidine-4,5-diamine is limited, a comprehensive evaluation framework can be constructed based on its chemical structure and the behavior of related pyrimidine derivatives. Its polar, hydrogen-bonding nature suggests moderate to high solubility in polar solvents, which will be heavily influenced by pH. The electron-rich aromatic system indicates a potential susceptibility to oxidative and photolytic degradation.
For any research or development program involving this compound, it is imperative to experimentally determine these properties using the robust, validated protocols outlined in this guide. A thorough understanding and empirical characterization of solubility and stability are not merely procedural steps; they are foundational pillars for successful formulation, accurate biological testing, and the overall advancement of any project utilizing this important chemical scaffold.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 572852, 6-Methylpyrimidin-4-amine." PubChem. Available at: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 4593165, 4,5-Diamino-6-methyl-2-thiopyrimidine." PubChem. Available at: [Link]
-
Patil, S. et al. (2010). "One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide." The Open Catalysis Journal. Available at: [Link]
-
ResearchGate. "Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems." Request PDF. Available at: [Link]
-
Abolhasan, A. et al. (2023). "MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity." Frontiers in Chemistry. Available at: [Link]
-
Kim, K. S. et al. (2010). "The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems." Journal of Bacteriology. Available at: [Link]
- Google Patents. "WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
iChemical. "6-Chloropyrimidine-4,5-diamine, CAS No. 4316-98-7." Available at: [Link]
-
ResearchGate. "An Expeditious Synthesis of 6-Alkyl-5-(4′-amino-phenyl)-pyrimidine-2,4-diamines." Request PDF. Available at: [Link]
-
ResearchGate. "Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine." PDF. Available at: [Link]
-
Ahmadi, M. et al. (2022). "Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation." AAPS PharmSciTech. Available at: [Link]
-
Viola, G. et al. (2004). "6-Aminoquinolones: photostability, cellular distribution and phototoxicity." Toxicology in Vitro. Available at: [Link]
-
Fabbrocino, S. et al. (2022). "A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis..." Molecules. Available at: [Link]
-
Global Substance Registration System. "5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-2,4-DIAMINE." Available at: [Link]
-
Simmons, W. S., & DeAngelis, R. L. (1973). "Quantitation of pyrimethamine and related diaminopyrimidines in situ by enhancement of fluorescence after thin layer chromatography." Analytical Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 83703, 4,5-Diaminopyrimidine." PubChem. Available at: [Link]
-
Pharmaffiliates. "2-(1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-N5-methylpyrimidine-4,5,6-triamine." Available at: [Link]
-
ResearchGate. "Effect and mechanism of environmentally friendly depressant 2, 4-Diamino-6-hydroxypyrimidine in separation of chalcopyrite and molybdenite." Request PDF. Available at: [Link]
-
ResearchGate. "6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine." PDF. Available at: [Link]
-
NIST. "Pyrimidine, 4,5-diamino-6-chloro-." NIST WebBook. Available at: [Link]
-
Frelon, S. et al. (1997). "Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution." Carcinogenesis. Available at: [Link]
-
ResearchGate. "Thermal Stability, Pyrolysis Behavior, and Fire-Retardant Performance of Melamine Cyanurate..." PDF. Available at: [Link]
-
Yasmin, A. et al. (2021). "Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497..." Pesticide Biochemistry and Physiology. Available at: [Link]
-
Gahl, A. et al. (2017). "Rapid Quantification of 4,4'-Methylenedianiline by Surface-Enhanced Raman Spectroscopy." Analytical Chemistry. Available at: [Link]
-
ResearchGate. "Thermal Stability of Hexamethyldisiloxane (MM) for High-Temperature Organic Rankine Cycle (ORC)." Available at: [Link]
-
Zsély, I. G. et al. (2021). "Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents." Molecules. Available at: [Link]
-
ResearchGate. "Solubility of 6-Chloropyridazin-3-amine in Different Solvents." Request PDF. Available at: [Link]
-
MOLBASE. "4-Amino-6-hydroxy-2-methylpyrimidine Hydrate|767-16-8." Available at: [Link]
Sources
- 1. benthamopen.com [benthamopen.com]
- 2. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Aminoquinolones: photostability, cellular distribution and phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497 isolated from agricultural fields of Mianwali, Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of pyrimidine-4,5-diamine derivatives
An In-Depth Technical Guide to the Discovery and History of Pyrimidine-4,5-diamine Derivatives
Introduction: The Privileged Scaffold
The pyrimidine nucleus is a cornerstone of life, forming the structural basis for the nucleobases cytosine, thymine, and uracil in DNA and RNA[1][2]. This inherent biological relevance has long positioned pyrimidine and its derivatives as a "privileged scaffold" in medicinal chemistry. Among the vast landscape of pyrimidine analogues, the pyrimidine-4,5-diamine core holds a position of particular distinction. Its unique electronic properties and steric arrangement, featuring two adjacent amino groups on the pyrimidine ring, make it not only a versatile synthetic intermediate but also a potent pharmacophore in its own right. This guide provides a comprehensive exploration of the discovery, synthesis, and evolution of pyrimidine-4,5-diamine derivatives, charting their journey from foundational building blocks to key components in modern therapeutic agents. It is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this critical molecular framework.
Part 1: Genesis and Foundational Synthesis
The history of pyrimidine-4,5-diamine is intrinsically linked to the broader exploration of pyrimidine chemistry. While simple pyrimidine derivatives were known in the 19th century, the targeted synthesis of more complex structures like the 4,5-diamino variant evolved from the need for precursors in purine and pteridine chemistry[2][3].
One of the most significant early challenges was the development of a reliable and efficient method to produce the core scaffold. An early, greatly improved method, which avoided the need for purification of intermediates, started from thiouracil and involved an eight-stage process culminating in the desired 4,5-diaminopyrimidine[3]. The key strategic step in many foundational syntheses involves the introduction of a nitro group at the 5-position, which can then be reduced to the corresponding amine. This nitro-group activation provides a reliable handle for introducing the second amino functionality.
Workflow: Classic Synthesis of 4,5-Diaminopyrimidine
The following workflow illustrates a representative classical approach, emphasizing the common strategy of nitration followed by reduction.
Caption: A classic synthetic pathway to the pyrimidine-4,5-diamine core.
Experimental Protocol: Reduction of a 5-Nitropyrimidine
This protocol describes a generalized, yet fundamental, step in the synthesis of the 4,5-diamine scaffold. The choice of reducing agent is critical; catalytic hydrogenation is often preferred for its clean reaction profile and high yield, while metal-acid systems like tin(II) chloride offer a robust alternative.
Objective: To synthesize a 4,5-diaminopyrimidine derivative from its 5-nitro precursor.
Materials:
-
Substituted 4-amino-5-nitropyrimidine
-
Ethanol (or other suitable solvent)
-
Palladium on carbon (10% Pd/C) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Hydrogen source (gas cylinder or transfer hydrogenation source like ammonium formate)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel equipped with a magnetic stirrer and reflux condenser
Step-by-Step Methodology (Catalytic Hydrogenation):
-
Vessel Preparation: The reaction vessel is charged with the 4-amino-5-nitropyrimidine precursor (1.0 eq) and a suitable solvent such as ethanol.
-
Catalyst Addition: 10% Palladium on carbon (typically 5-10 mol%) is carefully added to the suspension under an inert atmosphere. Causality Note: The inert atmosphere is crucial to prevent catalyst deactivation and potential side reactions.
-
Hydrogenation: The vessel is evacuated and backfilled with hydrogen gas (typically to a pressure of 1-4 atm). The reaction mixture is stirred vigorously at room temperature or with gentle heating.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The Celite pad is washed with additional solvent to ensure complete recovery of the product.
-
Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude 4,5-diaminopyrimidine derivative, which can be purified by recrystallization or column chromatography if necessary.
Part 2: The Broad Spectrum of Biological Activity
The true value of the pyrimidine-4,5-diamine scaffold was unlocked upon the discovery of its wide-ranging biological activities. Its ability to act as a bioisostere of purines allows it to interact with a multitude of biological targets, particularly enzymes that utilize ATP or other nucleotide cofactors[4][5]. This has led to its exploration in numerous therapeutic areas.
The diverse pharmacological activities reported for derivatives of this core include anticancer, antimicrobial, antiviral, anti-inflammatory, diuretic, and antifolate effects[6][7].
| Biological Activity | Primary Molecular Target(s) | Therapeutic Area | References |
| Anticancer | Protein Kinases (EGFR, FAK, JAK, CDK, TrkA) | Oncology | [8][9][10][11][12] |
| Antimicrobial | Dihydrofolate Reductase (DHFR) | Infectious Disease | [13] |
| Antiviral | Viral Enzymes / Replication Machinery | Infectious Disease | [14][15] |
| Anti-inflammatory | Kinases, Inflammatory Pathway Modulators | Immunology | [6][16] |
| Antitubercular | Mycobacterium tuberculosis targets | Infectious Disease | [17] |
Mechanism of Action: Kinase Inhibition
A predominant mechanism through which pyrimidine-4,5-diamine derivatives exert their anticancer effects is the inhibition of protein kinases[8]. Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. In many cancers, these kinases are overexpressed or mutated, leading to uncontrolled cell division[14].
The pyrimidine-4,5-diamine scaffold is an excellent "hinge-binder." The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby halting the oncogenic signaling cascade.
Caption: Mechanism of kinase inhibition by pyrimidine-4,5-diamine derivatives.
Part 3: Evolution into Modern Therapeutics
Building on the foundational synthesis and broad biological profiling, medicinal chemists have extensively modified the pyrimidine-4,5-diamine core to develop potent and selective drug candidates. The amino groups at the 4- and 5-positions serve as ideal anchor points for introducing various substituents to optimize potency, selectivity, and pharmacokinetic properties.
Case Study: Development of FAK Inhibitors
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a key role in cell migration, invasion, and survival[9]. The development of FAK inhibitors based on the diaminopyrimidine scaffold provides an excellent example of modern drug design.
Starting from a known multi-kinase inhibitor, TAE-226, researchers designed and synthesized a series of novel 2,4-diaminopyrimidine derivatives. The core diaminopyrimidine scaffold was retained to ensure binding to the kinase hinge region. Modifications were then systematically introduced at other positions to enhance FAK-specific interactions and improve drug-like properties[9].
One notable compound from these efforts, A12 , demonstrated potent anticancer activity against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines with IC₅₀ values of 130 nM and 94 nM, respectively. Importantly, A12 also showed favorable metabolic stability and low inhibition of key cytochrome P450 (CYP) enzymes, indicating a promising safety profile for further development[9].
Case Study: Selective JAK3 Inhibitors
Janus kinases (JAKs) are critical for immune cell signaling, making them attractive targets for autoimmune diseases and certain cancers. Designing inhibitors with selectivity for a specific JAK isoform (e.g., JAK3 over JAK1/2) is a significant challenge but crucial for minimizing off-target effects.
Researchers have successfully designed pyrimidine-4,6-diamine derivatives as highly selective JAK3 inhibitors. The design strategy focused on exploiting a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3 but not in other JAK isoforms. By incorporating moieties capable of interacting with this specific residue, compounds with high selectivity were achieved. Compound 11e from one such study exhibited an outstanding JAK3 inhibitory activity (IC₅₀ = 2.1 nM) and demonstrated high selectivity over other JAK kinases[10]. This work underscores the "tunability" of the pyrimidine-diamine scaffold to achieve highly specific biological outcomes.
Conclusion
The journey of pyrimidine-4,5-diamine derivatives from a simple heterocyclic precursor to a validated "privileged scaffold" in drug discovery is a testament to the power of synthetic and medicinal chemistry. Its history is marked by the development of increasingly sophisticated synthetic methods and a progressively deeper understanding of its biological potential. The scaffold's inherent ability to mimic ATP binding has made it a cornerstone in the development of kinase inhibitors, leading to promising candidates in oncology and immunology. As researchers continue to explore novel substitutions and fused-ring systems built upon this core, the pyrimidine-4,5-diamine framework is poised to remain a source of innovative therapeutics for years to come.
References
-
Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. (2025, August 6). DeepDyve. Retrieved January 21, 2026, from [Link]
-
Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2138–2168. [Link]
-
Abdelgawad, M. A., et al. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry. Retrieved January 21, 2026, from [Link]
-
Sravanthi, T., & Manjula, A. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(24), 8963. [Link]
-
Rao, M. S., Rao, T. B., & Koteswara, C. P. (2021). SYNTHESIS AND CHARACTERIZATION OF NOVEL PYRIMIDINE-4,5-DIAMINE/ PYRIMIDINE-2,4,5-TRIAMINE AS ANTITB AGENT. International Journal of Pharmaceutical Sciences and Research, 12(2), 910-916. [Link]
-
Sharma, A., & Kumar, V. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 3(2), 19-29. [Link]
-
Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Bentham Science. Retrieved January 21, 2026, from [Link]
-
Piazzi, L., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4067–4083. [Link]
-
Sharma, R., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Chemistry, 6(1), 13. [Link]
-
Maccari, G., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5221. [Link]
-
Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. (n.d.). Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
-
Pyrimidine. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025, August 8). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(7), 1339–1353. [Link]
-
O'Gara, M., & O'Callaghan, C. N. (1995). History and future of antimicrobial diaminopyrimidines. Journal of Antimicrobial Chemotherapy, 36(4), 629–638. [Link]
-
Sarwade, P. P., et al. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal of Research in Applied and Basic Sciences, 3(5), 159-170. [Link]
-
Yu, R. N., et al. (2019). Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1646–1657. [Link]
-
Sławiński, J., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 27(19), 6611. [Link]
- Preparation of 2,4-diaminopyrimidines. (1947, February 25). Google Patents.
-
El-Naggar, A. M., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Pharmaceuticals, 16(10), 1437. [Link]
-
Rida, S. M., et al. (1996). Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation. Pharmazie, 51(12), 927–931. [Link]
-
Cui, J. J., et al. (2011). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters, 2(11), 844–848. [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Brookfield, F. A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 983–998. [Link]
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025, September 2). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Berdini, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(23), 9550–9566. [Link]
-
Chan, K. H., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. International Journal of Molecular Sciences, 24(17), 13354. [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 13. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 17. ijpsr.com [ijpsr.com]
The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a plethora of clinically significant therapeutic agents.[1][2] Its inherent ability to engage in diverse biological interactions has propelled the development of a vast array of substituted pyrimidine derivatives with a broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the prominent biological activities of these compounds, with a focus on their applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. We will delve into the intricate mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for the synthesis and evaluation of these potent molecules. This document is intended to serve as a practical resource for researchers and drug development professionals, bridging the gap between theoretical knowledge and practical application in the quest for novel therapeutics.
The Enduring Significance of the Pyrimidine Scaffold
The six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, known as pyrimidine, is a recurring motif in nature's blueprint for life. Its presence in the nucleobases cytosine, thymine, and uracil underscores its critical role in the storage and transfer of genetic information.[3] Beyond its role in nucleic acids, the pyrimidine core is found in essential vitamins like thiamine (Vitamin B1) and in numerous approved drugs, including the anticancer agent 5-fluorouracil and the antiviral drug zidovudine.[4][5] The versatility of the pyrimidine ring, which allows for substitutions at multiple positions, provides a rich canvas for medicinal chemists to design molecules with tailored biological activities.[1][6]
Substituted Pyrimidines as Anticancer Agents: Targeting the Engines of Malignancy
The development of pyrimidine-based anticancer agents has been a major focus of oncological research, leading to the discovery of potent inhibitors of key cellular processes that drive cancer progression.[1][7]
Mechanism of Action: Inhibition of Protein Kinases
A primary mechanism through which substituted pyrimidines exert their anticancer effects is the inhibition of protein kinases. These enzymes are crucial components of signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[7][8] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[8]
Many pyrimidine-based kinase inhibitors are designed as ATP-competitive inhibitors, mimicking the adenine core of ATP to bind to the enzyme's active site.[9][10] This competitive binding blocks the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that promotes cancer cell growth and survival.
The EGFR signaling pathway is frequently overactivated in various cancers, leading to uncontrolled cell proliferation and survival.[11][12][13] Substituted pyrimidines have been successfully developed as potent EGFR inhibitors.
Figure 1: EGFR Signaling Pathway Inhibition by Substituted Pyrimidines.
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The VEGFR signaling pathway is a key regulator of angiogenesis.[14][15][16][17][18] Pyrimidine derivatives have been developed to inhibit VEGFR, thereby cutting off the tumor's blood supply.
Figure 2: VEGFR Signaling Pathway Inhibition by Substituted Pyrimidines.
Structure-Activity Relationship (SAR) of Pyrimidine-Based Kinase Inhibitors
The biological activity of pyrimidine-based kinase inhibitors is highly dependent on the nature and position of substituents on the pyrimidine ring.[6] Key SAR insights include:
-
2,4-Disubstitution: A common feature of potent kinase inhibitors is the presence of substituents at the 2 and 4 positions of the pyrimidine ring. Anilino or other aromatic groups at these positions can form crucial hydrogen bonds within the ATP-binding pocket of the kinase.[6]
-
6-Position Substitution: Modifications at the 6-position can influence selectivity. For instance, replacing a 6-(2,6-dichlorophenyl) group with a 6-(3',5'-dimethoxyphenyl) moiety in a pyrido[2,3-d]pyrimidine series resulted in a highly selective FGFr inhibitor.[3]
-
Side Chains: The introduction of side chains, such as a [4-(diethylamino)butyl]amino group at the 2-position, can enhance potency and bioavailability.[3]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of representative substituted pyrimidine derivatives against various cancer cell lines.
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | EGFR | A431 | 0.95 | [13] |
| Pyrrolo[2,3-d]pyrimidine | EGFR | A431 | 3.76 | [13] |
| 2-(Phenylamino)pyrimidine | EGFR (triple mutant) | EGFR-L858R/T790M/C797S | 0.2 | [2] |
| Indolyl-pyrimidine | EGFR | MCF-7 | 5.1 | [9] |
| Thiazolo[4,5-d]pyrimidine | Melanoma | A375 | Data not specified | [19] |
| Pyrimidine-5-carbonitrile | COX-2 | MCF-7 | Nanomolar range | [20] |
| Pyrimidine-based FAK inhibitor | FAK | MDA-MB-231 | 0.126 | [2] |
| Aurora Kinase Inhibitor | Aurora A | SCLC cell lines | < 0.2 | [7][21] |
| Polo-like Kinase Inhibitor | PLK1 | HeLaS3 | 0.0018 | [22] |
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1][15][23][24][25]
Figure 3: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the substituted pyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Substituted Pyrimidines as Antimicrobial Agents: Combating Infectious Diseases
The pyrimidine scaffold is also a valuable platform for the development of novel antimicrobial agents to combat bacterial and fungal infections.[26]
Mechanism of Action: Diverse Modes of Inhibition
Substituted pyrimidines exhibit a range of antimicrobial mechanisms, including:
-
Inhibition of Dihydrofolate Reductase (DHFR): Some pyrimidine derivatives, such as trimethoprim, selectively inhibit bacterial DHFR, an enzyme essential for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and amino acids.[27]
-
Inhibition of Cell Division: Certain thiophenyl-pyrimidine derivatives have been shown to inhibit the bacterial protein FtsZ, which is crucial for cell division. This disruption of FtsZ polymerization leads to bactericidal effects.[22][28][29]
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC values) of selected substituted pyrimidine derivatives.
| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Staphylococcus aureus | 0.25 - 2.0 | [30] |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Escherichia coli | 0.25 - 2.0 | [30] |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Klebsiella pneumoniae | Data not specified | [30] |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Pseudomonas aeruginosa | Data not specified | [30] |
| Pyrimidin-2-ol/thiol/amine | Staphylococcus aureus | 0.87 (µM/ml) | [10] |
| Pyrimidin-2-ol/thiol/amine | Escherichia coli | 0.91 (µM/ml) | [10] |
| Pyridothienopyrimidine | Staphylococcus aureus | Data not specified | [31] |
| Pyridothienopyrimidine | Escherichia coli | Data not specified | [31] |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Gram-negative & Gram-positive | 16 - 102 (µM) | [5] |
| Pyrimidine nucleoside derivatives | Various bacteria | Data not specified | [32] |
Experimental Protocol: Antimicrobial Susceptibility Testing using the Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a standardized and widely used technique to determine the susceptibility of bacteria to various antimicrobial agents.[11][14][20][21][33]
Figure 4: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disk Application: Aseptically apply paper disks impregnated with known concentrations of the substituted pyrimidine compounds onto the surface of the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zones around the disks where bacterial growth has been inhibited.
-
Interpretation: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested compounds.
Substituted Pyrimidines as Antiviral and Anti-inflammatory Agents
Antiviral Activity
Pyrimidine nucleoside analogs are a critical class of antiviral drugs that interfere with viral replication by inhibiting viral DNA or RNA synthesis.[29] A prominent example is Remdesivir, a prodrug of an adenosine analog, which inhibits the RNA-dependent RNA polymerase of various RNA viruses, including SARS-CoV-2.[18][32][34][35][36]
Anti-inflammatory Activity
Substituted pyrimidines have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[12][19][37] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins that mediate pain and inflammation. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[19][37][38]
| Compound Class | Target | IC50 (µM) | Reference |
| Pyrimidine-5-carbonitrile | COX-2 | 0.16 - 0.20 | [20][31] |
| Pyrimidine-based sulfonamide | COX-2 | 0.22 - 0.67 | [20] |
| Pyrimidine analogs | COX-2 | 3.5 | [28] |
| Pyrimidine derivatives | COX-2 | Data not specified | [19][27][37] |
| 1,3,4-Trisubstituted oxadiazole | COX-II | 0.48 | [34] |
| Diarylpyrazoles | COX-II | 0.52 | [34] |
Synthesis of Biologically Active Pyrimidines
The synthesis of substituted pyrimidines often involves the condensation of a three-carbon compound with a compound containing an amidine structure. A representative synthesis of a pyrimidine-based kinase inhibitor is outlined below.
Experimental Protocol: Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor
The following is a general procedure for the synthesis of a 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivative, a scaffold for Aurora kinase inhibitors.[21]
-
Step A: Synthesis of the 2-chloro-4-aminopyrimidine intermediate: React a suitable pyrimidine starting material with an amine in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as ethanol.
-
Step B: Suzuki Coupling: Couple the 2-chloro-4-aminopyrimidine intermediate with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3) in a solvent mixture like dioxane and water.
-
Step C: Final Amination: React the product from Step B with the desired amine side chain in a suitable solvent like n-butanol.
Conclusion and Future Perspectives
Substituted pyrimidines represent a remarkably versatile and privileged scaffold in medicinal chemistry, with a proven track record in the development of effective drugs for a wide range of diseases. The continuous exploration of novel substitution patterns, guided by a deeper understanding of structure-activity relationships and target biology, holds immense promise for the discovery of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to further unlock the therapeutic potential of this remarkable heterocyclic core.
References
-
20][33][39]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08189B
Sources
- 1. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents [mdpi.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. graphviz.org [graphviz.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathway: EGFR SIGNALING PATHWAY [flybase.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. stackoverflow.com [stackoverflow.com]
- 14. proteopedia.org [proteopedia.org]
- 15. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. VEGF Pathway [sigmaaldrich.com]
- 17. assaygenie.com [assaygenie.com]
- 18. ClinPGx [clinpgx.org]
- 19. mdpi.com [mdpi.com]
- 20. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. color | Graphviz [graphviz.org]
- 25. ocf.berkeley.edu [ocf.berkeley.edu]
- 26. stackoverflow.com [stackoverflow.com]
- 27. researchgate.net [researchgate.net]
- 28. tandfonline.com [tandfonline.com]
- 29. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08189B [pubs.rsc.org]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. DOT Language | Graphviz [graphviz.org]
- 34. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 36. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 37. m.youtube.com [m.youtube.com]
- 38. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 39. pubs.acs.org [pubs.acs.org]
6-Methylpyrimidine-4,5-diamine: A Linchpin in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrimidine Core
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the central framework of numerous therapeutic agents.[1] Its prevalence in nature, most notably as a component of the nucleobases uracil, thymine, and cytosine, has inspired the development of a vast library of synthetic pyrimidine-based drugs with a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3]
Within this privileged class of heterocycles, vicinal diaminopyrimidines, such as 6-methylpyrimidine-4,5-diamine, represent a particularly versatile and powerful building block. The adjacent amino groups provide a reactive handle for the construction of fused heterocyclic systems, enabling the synthesis of complex molecular architectures with tailored biological functions. This guide will specifically focus on the utility of 6-methylpyrimidine-4,5-diamine as a precursor to purines, pteridines, and kinase inhibitors, highlighting its significance in the discovery and development of novel therapeutics.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of a starting material is paramount for its effective and safe utilization in a laboratory setting.
Table 1: Physicochemical Properties of 6-Methylpyrimidine-4,5-diamine and Related Compounds
| Property | 6-Methylpyrimidine-4,5-diamine (Predicted/Inferred) | 4,5-Diaminopyrimidine (Experimental) |
| Molecular Formula | C₅H₈N₄ | C₄H₆N₄ |
| Molecular Weight | 124.14 g/mol | 110.12 g/mol [4] |
| Appearance | Off-white to light brown crystalline solid | Crystalline solid[3] |
| Melting Point | Data not available | 204-206 °C[3] |
| Boiling Point | Data not available | 229 °C at 32 mmHg[3] |
| Solubility | Soluble in hot water and polar organic solvents | Soluble in water |
| pKa | Data not available | Data not available |
Safety Profile:
The Safety Data Sheet (SDS) for the closely related 4,5-diaminopyrimidine indicates that it can cause skin and serious eye irritation.[4] It is crucial to handle 6-methylpyrimidine-4,5-diamine with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. For detailed handling and disposal information, it is imperative to consult the compound-specific SDS provided by the supplier.[2]
Synthetic Utility: A Gateway to Bioactive Heterocycles
The synthetic prowess of 6-methylpyrimidine-4,5-diamine lies in the reactivity of its vicinal diamine functionality, which serves as a nucleophilic "pincer" to react with various electrophilic partners, leading to the formation of fused five- and six-membered rings.
The Traube Purine Synthesis: A Classic Transformed
The Traube synthesis is a venerable and highly effective method for the construction of the purine ring system from a 4,5-diaminopyrimidine precursor. This reaction involves the condensation of the diamine with a one-carbon electrophile, typically formic acid or a derivative thereof, to form the imidazole portion of the purine.
The presence of the methyl group at the 6-position of the pyrimidine ring in 6-methylpyrimidine-4,5-diamine allows for the synthesis of 6-methylpurine derivatives. These compounds have demonstrated significant biological activity, including antitumor effects.[5]
Reaction Scheme: Traube Synthesis of 6,8-Dimethylpurine
Caption: Traube synthesis of 6,8-dimethylpurine.
Pteridine Synthesis: Access to Another Privileged Scaffold
Pteridines are another class of bicyclic heteroaromatic compounds with significant biological relevance, with folic acid being a well-known example. The synthesis of pteridines can be readily achieved through the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound, a reaction known as the Isay reaction.[6]
6-Methylpyrimidine-4,5-diamine can be employed in this reaction to generate 7-methylpteridine derivatives. The choice of the dicarbonyl component allows for the introduction of diverse substituents at the 5- and 6-positions of the pteridine ring, enabling the exploration of structure-activity relationships.
Reaction Scheme: Isay Pteridine Synthesis
Caption: General scheme for the Isay pteridine synthesis.
Kinase Inhibitors: A Modern Application
The pyrimidine ring is a common scaffold in the design of kinase inhibitors, which are a major class of anticancer drugs. Many kinase inhibitors mimic the adenine core of ATP to bind to the ATP-binding site of kinases. The 2,4-diaminopyrimidine scaffold, in particular, has been successfully utilized in the development of potent and selective kinase inhibitors.[7][8]
While direct synthesis of kinase inhibitors from 6-methylpyrimidine-4,5-diamine is less commonly reported, its structural motifs are present in known kinase inhibitors. For instance, the 6-methyl-pyrimidine-2,4-diamine core is a key feature of certain Aurora kinase inhibitors.[7] The synthetic strategies employed for these inhibitors often involve sequential nucleophilic aromatic substitution reactions on a di- or tri-chlorinated pyrimidine starting material. The knowledge gained from these syntheses can be applied to develop novel synthetic routes starting from or incorporating the 6-methylpyrimidine-4,5-diamine scaffold.
Workflow: General Strategy for Pyrimidine-Based Kinase Inhibitor Synthesis
Caption: A generalized workflow for kinase inhibitor synthesis.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key synthetic transformations involving pyrimidine diamines. These protocols are based on established literature procedures and are intended to serve as a practical guide for the bench scientist.
Synthesis of 6,8-Dimethylpurine via Traube Synthesis[5]
Materials:
-
6-Methylpyrimidine-4,5-diamine
-
Triethyl orthoacetate (MeC(OEt)₃)
-
Acetic anhydride (Ac₂O)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylpyrimidine-4,5-diamine (1.0 eq) in a mixture of triethyl orthoacetate and acetic anhydride.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford 6,8-dimethylpurine.
Expected Yield: 14%
General Procedure for the Synthesis of 7-Methylpteridines via Isay Reaction
Materials:
-
6-Methylpyrimidine-4,5-diamine
-
1,2-Dicarbonyl compound (e.g., glyoxal, diacetyl) (1.0 eq)
-
Ethanol or acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve 6-methylpyrimidine-4,5-diamine (1.0 eq) in ethanol or acetic acid in a round-bottom flask.
-
Add the 1,2-dicarbonyl compound (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux for a period of 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Conclusion
6-Methylpyrimidine-4,5-diamine is a highly valuable and versatile precursor in medicinal chemistry. Its strategic placement of a methyl group and vicinal diamine functionalities provides a robust platform for the synthesis of a wide range of biologically active heterocyclic compounds, including purines and pteridines. The principles of its reactivity can also inform the design and synthesis of modern therapeutics such as kinase inhibitors. The experimental protocols provided herein offer a practical starting point for researchers to explore the rich chemistry of this important building block in their drug discovery endeavors. As the demand for novel and effective therapeutics continues to grow, the utility of such foundational scaffolds in the generation of molecular diversity and biological activity remains of paramount importance.
References
-
Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. E 9b/2, Hetarenes and Related Ring Systems. (URL: [Link])
-
Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 6(32), 21063–21076. (URL: [Link])
-
Cottam, H. B., et al. (1995). Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. Nucleosides and Nucleotides, 14(6), 1357-1367. (URL: [Link])
-
Al-Omary, F. A. M. (2015). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 7(10), 232-243. (URL: [Link])
-
PubChem. (n.d.). 4,5-Diaminopyrimidine. National Center for Biotechnology Information. (URL: [Link])
-
Wikipedia. (2023, January 22). 4,5-Diaminopyrimidine. (URL: [Link])
-
Zhang, T., et al. (2019). Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1646-1657. (URL: [Link])
-
W. Pfleiderer, et al. (2013). Pteridines, XCVI. Synthesis and Reactions of 6-(1,2,3-Trihydroxypropyl)pteridines. Pteridines, 2(2), 61-72. (URL: [Link])
-
Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. (URL: [Link])
-
Sharma, S., & Kumar, P. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 221-224. (URL: [Link])
-
Brown, D. J., & Mason, S. F. (2008). The Pyrimidines. In The Chemistry of Heterocyclic Compounds, The Pyrimidines, Supplement I (pp. 1-150). John Wiley & Sons, Inc. (URL: [Link])
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 4,5-Diaminopyrimidine | C4H6N4 | CID 83703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Theoretical studies and computational modeling of 6-Methylpyrimidine-4,5-diamine
An In-Depth Technical Guide to the Theoretical and Computational Modeling of 6-Methylpyrimidine-4,5-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylpyrimidine-4,5-diamine, a key heterocyclic scaffold, serves as a foundational component in the synthesis of numerous biologically active compounds. Its structural and electronic properties make it a privileged starting point for developing inhibitors targeting various enzymes and receptors. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the characteristics of 6-Methylpyrimidine-4,5-diamine and its derivatives. We delve into the practical application of Density Functional Theory (DFT) for understanding its intrinsic molecular properties, Molecular Docking for predicting its binding interactions with protein targets, and Molecular Dynamics (MD) simulations for assessing the stability of ligand-protein complexes. This document is structured to serve as a practical guide, offering field-proven insights and step-by-step protocols to empower researchers in the rational design of novel therapeutics.
Introduction: The Significance of the Diaminopyrimidine Scaffold
The pyrimidine nucleus is a fundamental building block in numerous biological systems and synthetic drug molecules.[1][2] Specifically, diaminopyrimidine derivatives are recognized for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] 6-Methylpyrimidine-4,5-diamine belongs to this versatile class of compounds, offering multiple sites for chemical modification and hydrogen bonding, which are critical for molecular recognition and binding to biological targets.
The strategic importance of this scaffold in drug discovery necessitates a deep understanding of its molecular behavior. While experimental synthesis and screening are indispensable, they are often resource-intensive. Theoretical studies and computational modeling provide a powerful, complementary approach. By simulating the molecule at the atomic level, we can predict its geometry, electronic landscape, reactivity, and interaction with protein targets before committing to costly and time-consuming laboratory work. This in-silico approach accelerates the drug design cycle, allowing for the rapid prioritization of candidates with the highest potential for success.
This guide explains the causality behind key computational choices, providing a validated framework for the theoretical investigation of 6-Methylpyrimidine-4,5-diamine.
Quantum Chemical Investigations: Unveiling Intrinsic Molecular Properties with Density Functional Theory (DFT)
Expertise & Rationale: Before evaluating how a molecule interacts with a biological target, it is imperative to understand its intrinsic properties in an isolated state. Density Functional Theory (DFT) is the computational method of choice for this purpose. It offers an excellent balance of accuracy and computational cost for determining the electronic structure of molecules.[4] By applying DFT, we can accurately calculate the molecule's three-dimensional shape, vibrational frequencies, and the distribution of its electrons, which collectively govern its stability, reactivity, and spectroscopic signature.[4][5]
Experimental Protocol: A Step-by-Step DFT Workflow
The following protocol outlines a standard procedure for a comprehensive DFT analysis using software like Gaussian.[6]
-
Geometry Optimization:
-
Objective: To find the most stable three-dimensional conformation of the molecule, corresponding to the global minimum on the potential energy surface.
-
Procedure:
-
Construct the initial 3D structure of 6-Methylpyrimidine-4,5-diamine using a molecular builder.
-
Select a reliable functional and basis set. The B3LYP functional combined with the 6-311G(d,p) basis set is a widely accepted standard for organic molecules, providing accurate results for geometry and electronic properties.[5][6]
-
Run the optimization calculation. The algorithm iteratively adjusts atomic coordinates to minimize the total energy of the system.
-
-
-
Vibrational Frequency Analysis:
-
Objective: To confirm that the optimized structure is a true energy minimum and to predict its infrared (IR) and Raman spectra.
-
Causality: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the structure is not stable and requires further optimization.[6] The calculated frequencies correspond to the molecule's vibrational modes, which can be compared with experimental spectroscopic data for validation.[7]
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
Objective: To understand the molecule's chemical reactivity and kinetic stability.
-
Procedure: Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Interpretation: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[5]
-
-
Molecular Electrostatic Potential (MEP) Analysis:
-
Objective: To visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.
-
Procedure: Generate an MEP surface map.
-
Interpretation: The MEP map uses a color scale to represent electrostatic potential. Regions of negative potential (typically red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (typically blue) are electron-deficient and are susceptible to nucleophilic attack. This is invaluable for predicting non-covalent interactions like hydrogen bonding.[8]
-
Workflow for DFT Analysis
Caption: Workflow for DFT analysis of 6-Methylpyrimidine-4,5-diamine.
Data Presentation: Predicted Molecular Properties
| Parameter | Calculated Value | Significance |
| Total Energy | Value (a.u.) | Represents the electronic and nuclear energy of the optimized structure. |
| Dipole Moment | Value (Debye) | Indicates the molecule's overall polarity, influencing solubility and interactions. |
| EHOMO | Value (eV) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | Value (eV) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Value (eV) | Correlates with chemical stability and reactivity; a larger gap suggests higher stability.[5] |
| Key Bond Length (e.g., C-N) | Value (Å) | Provides structural information for comparison with experimental data. |
| Key Bond Angle (e.g., N-C-N) | Value (°) | Defines the molecular geometry and steric environment. |
Molecular Docking: Predicting Interactions with Protein Targets
Expertise & Rationale: The therapeutic effect of a drug molecule is typically initiated by its binding to a specific protein target. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] This method is fundamental in structure-based drug design. For 6-Methylpyrimidine-4,5-diamine derivatives, which are often designed as enzyme inhibitors (e.g., for kinases or proteases), docking allows us to generate hypotheses about how they fit into the active site and which specific interactions contribute to their binding affinity.[10][11]
Experimental Protocol: A Step-by-Step Docking Workflow
This protocol describes a typical docking study using common tools like AutoDock or Schrödinger Suite.
-
System Preparation:
-
Ligand: The 3D structure of 6-Methylpyrimidine-4,5-diamine, optimized via DFT, is prepared by assigning appropriate atom types and charges.
-
Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). It is then prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.
-
-
Binding Site Definition:
-
Objective: To define the specific region of the protein where the docking algorithm will attempt to place the ligand.
-
Procedure: A grid box is generated that encompasses the known active site of the protein. The size and center of this box are critical parameters that constrain the search space for the simulation.
-
-
Running the Docking Simulation:
-
Objective: To systematically search for the best possible binding poses of the ligand within the defined grid box.
-
Procedure: The docking algorithm, such as a genetic algorithm, explores various conformations of the ligand and its orientation within the active site. Each pose is evaluated using a scoring function that estimates the binding free energy.
-
-
Analysis and Pose Selection:
-
Objective: To interpret the docking results and select the most plausible binding mode.
-
Procedure:
-
Rank the resulting poses based on their docking scores (binding energy). Lower binding energy generally indicates a more favorable interaction.[11]
-
Visually inspect the top-ranked poses. The most credible pose is often one that forms key interactions (e.g., hydrogen bonds, hydrophobic contacts) with critical amino acid residues in the active site, as known from experimental data of similar inhibitors.[9][12]
-
-
Workflow for Molecular Docking
Caption: Workflow for molecular docking of a ligand to a protein target.
Data Presentation: Summarized Docking Results
| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Est. Inhibition Constant (Ki) | Key Interacting Residues | Type of Interaction |
| Example: Kinase (1HCK) | -7.9 | 1.43 µM | LYS 33, GLU 12 | Hydrogen Bond |
| VAL 18, ILE 10 | Hydrophobic | |||
| Example: Protease (6LU7) | -8.2 | 1.15 µM | HIS 41, CYS 145 | Hydrogen Bond |
| MET 165, LEU 141 | Hydrophobic |
Molecular Dynamics (MD) Simulations: Assessing Complex Stability
Expertise & Rationale: Molecular docking provides a static snapshot of a potential binding pose. However, biological systems are dynamic. Molecular Dynamics (MD) simulations are essential for understanding the behavior of the ligand-protein complex over time in a more realistic, solvated environment.[13] An MD simulation reveals the stability of the predicted binding pose and characterizes the flexibility of both the ligand and the protein.[14][15] A ligand that appears promising in docking but is unstable in an MD simulation is unlikely to be a viable drug candidate.
Experimental Protocol: A Step-by-Step MD Workflow
This protocol outlines a typical MD simulation using software packages like GROMACS or AMBER.
-
System Setup:
-
Objective: To create a realistic simulation environment.
-
Procedure:
-
Take the best-ranked pose from molecular docking as the starting structure.
-
Place the complex in the center of a simulation box (e.g., a cubic or dodecahedron shape).
-
Solvate the system by filling the box with explicit water molecules.
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.
-
-
-
Minimization and Equilibration:
-
Objective: To relax the system and ensure it is stable at the desired temperature and pressure before the main simulation.
-
Causality: The initial system setup may contain steric clashes or unfavorable contacts. Energy minimization removes these issues. Equilibration then gradually heats the system to the target temperature (e.g., 310 K) and adjusts the pressure, allowing the water molecules and protein side chains to settle into a stable configuration around the ligand.[12]
-
-
Production MD Run:
-
Objective: To generate a trajectory of the system's atomic movements over time.
-
Procedure: Run the simulation for a significant duration (e.g., 100 nanoseconds or more). The positions, velocities, and energies of all atoms are saved at regular intervals, creating a detailed trajectory file.[14]
-
-
Trajectory Analysis:
-
Objective: To extract meaningful biochemical information from the simulation data.
-
Key Metrics:
-
Root Mean Square Deviation (RMSD): Calculated for the protein backbone and the ligand to assess conformational stability. A stable, converging RMSD plot indicates that the system has reached equilibrium and the ligand remains securely bound.[12]
-
Root Mean Square Fluctuation (RMSF): Calculated for each amino acid residue to identify flexible and rigid regions of the protein. High fluctuations in the active site may impact ligand binding.
-
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) identified in docking to see if they are maintained throughout the simulation.
-
-
Workflow for Molecular Dynamics Simulation
Caption: Workflow for a molecular dynamics simulation of a ligand-protein complex.
Data Presentation: Key MD Simulation Metrics
| Metric | Average Value | Interpretation |
| Protein RMSD | < 3 Å | Indicates the overall structural stability of the protein during the simulation. |
| Ligand RMSD | < 2 Å (relative to protein) | A low and stable value suggests the ligand remains in its binding pocket without significant deviation. |
| Key H-Bond Occupancy | > 50% | The percentage of simulation time a specific hydrogen bond is present; high occupancy indicates a stable, important interaction. |
Conclusion and Future Perspectives
The integrated computational approach detailed in this guide—spanning DFT, molecular docking, and MD simulations—provides a robust framework for investigating 6-Methylpyrimidine-4,5-diamine and its potential as a scaffold for drug discovery. DFT establishes a baseline understanding of the molecule's intrinsic properties, docking generates testable hypotheses about its biological interactions, and MD simulations validate the stability of these interactions in a dynamic environment.
The insights gained from these models can directly guide synthetic chemistry efforts. For example, MEP analysis can suggest positions for modification to enhance electrostatic interactions, while docking can identify unoccupied pockets in the active site where additional functional groups could be placed to improve affinity. Future work should focus on leveraging these predictions to synthesize novel derivatives and validate their activity through in-vitro assays. Furthermore, in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can be integrated into the workflow to assess the drug-likeness of designed compounds at an early stage, further refining the selection of candidates for development.[9][16]
References
-
Shi, F., Zhu, L.-H., Zhang, L., & Li, Y.-F. (n.d.). 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Al-Masoudi, N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Asghar, M. A., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. Molecules, 26(23), 7299. Retrieved January 21, 2026, from [Link]
-
Morter, S. M., et al. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. The Journal of Physical Chemistry A, 114(25), 6858–6865. Retrieved January 21, 2026, from [Link]
-
Li, Y., et al. (2024). Computational and Experimental Comparison of Molecularly Imprinted Polymers Prepared by Different Functional Monomers—Quantitative Parameters Defined Based on Molecular Dynamics Simulation. Molecules, 29(17), 4236. Retrieved January 21, 2026, from [Link]
-
Al-Warhi, T., et al. (2022). Synthesis, antibacterial, antioxidant, and molecular docking studies of 6-methylpyrimidin-4(3H)-one and oxo-1,2,4-triazolo[4,3-a]pyrimidine derivatives. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Hosen, M. S., et al. (2021). Microsecond molecular dynamics simulations revealed the inhibitory potency of amiloride analogs against SARS-CoV-2 E viroporin. Informatics in Medicine Unlocked, 27, 100810. Retrieved January 21, 2026, from [Link]
-
Patel, R., et al. (2022). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Journal of Applied Pharmaceutical Science, 12(1), 136-144. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. Retrieved January 21, 2026, from [Link]
-
Al-Zahrani, F. A. M., & El-Gazzar, A. B. A. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Journal of the Iranian Chemical Society, 20, 2379–2415. Retrieved January 21, 2026, from [Link]
-
Bartolini, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4046–4062. Retrieved January 21, 2026, from [Link]
-
Kumar, M., & Narasimhan, B. (2018). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 8(4), 549-563. Retrieved January 21, 2026, from [Link]
-
Faza, M. N., et al. (2023). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. CrystEngComm, 25, 233-244. Retrieved January 21, 2026, from [Link]
-
Al-Samhari, M. M., et al. (2023). Molecular Dynamics Simulation of Kir6.2 Variants Reveals Potential Association with Diabetes Mellitus. International Journal of Molecular Sciences, 24(17), 13247. Retrieved January 21, 2026, from [Link]
-
Khan, I., et al. (2022). Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies. Journal of Biomolecular Structure and Dynamics, 40(18), 8193-8206. Retrieved January 21, 2026, from [Link]
-
Salvalaglio, M., et al. (2015). Molecular dynamics simulations on the effect of solvent and supersaturation on the aggregation behaviour in carbamazepine. Faraday Discussions, 179, 367-384. Retrieved January 21, 2026, from [Link]
-
Bukane, A. R., & Jagdale, B. S. (2021). DFT exploration on molecular characteristics of 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Journal of Advanced Chemical Sciences, 7(1), 717-720. Retrieved January 21, 2026, from [Link]
-
Al-Ostath, R. A., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 28(2), 739. Retrieved January 21, 2026, from [Link]
-
Jafar, N. N., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Papakyriakou, A., et al. (2023). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Molecules, 28(14), 5543. Retrieved January 21, 2026, from [Link]
-
GSRS. (n.d.). 5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-2,4-DIAMINE. Retrieved January 21, 2026, from [Link]
-
Al-gorban, A. M., et al. (2023). DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]. Pharmaceuticals, 16(5), 688. Retrieved January 21, 2026, from [Link]
-
Al-gorban, A. M., et al. (2023). DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]. MDPI. Retrieved January 21, 2026, from [Link]
-
Galimzyanov, T. R., et al. (2022). Molecular Dynamics Simulation Study of the Self-Assembly of Phenylalanine Peptide Nanotubes. Polymers, 14(21), 4732. Retrieved January 21, 2026, from [Link]
-
Jafar, N. N., et al. (2011). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biomedical and Pharmacology Journal, 4(2). Retrieved January 21, 2026, from [Link]
-
Bartolini, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4046–4062. Retrieved January 21, 2026, from [Link]
-
Alhakamy, N. A., et al. (2022). MD Simulation Studies for Selective Phytochemicals as Potential Inhibitors against Major Biological Targets of Diabetic Nephropathy. Molecules, 27(15), 5016. Retrieved January 21, 2026, from [Link]
-
Singh, S., et al. (2019). Molecular Docking, In-Silico ADMET Study and Development of 1,6- Dihydropyrimidine Derivative as Protein Tyrosine Phosphatase Inhibitor: An Approach to Design and Develop Antidiabetic Agents. ResearchGate. Retrieved January 21, 2026, from [Link]
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation [mdpi.com]
- 3. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jacsdirectory.com [jacsdirectory.com]
- 5. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MD Simulation Studies for Selective Phytochemicals as Potential Inhibitors against Major Biological Targets of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular dynamics simulations on the effect of solvent and supersaturation on the aggregation behaviour in carbamazepine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Microsecond molecular dynamics simulations revealed the inhibitory potency of amiloride analogs against SARS-CoV-2 E viroporin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Reactivity profile of the amino groups in 6-Methylpyrimidine-4,5-diamine
An In-depth Technical Guide to the Reactivity Profile of the Amino Groups in 6-Methylpyrimidine-4,5-diamine
Abstract
6-Methylpyrimidine-4,5-diamine is a pivotal precursor in synthetic organic chemistry, particularly for the construction of purine scaffolds and other bioactive heterocyclic systems. The utility of this molecule is intrinsically linked to the differential reactivity of its two amino groups, located at the C4 and C5 positions of the pyrimidine ring. This guide provides a comprehensive analysis of the electronic and steric factors governing this reactivity profile. We will explore the causality behind experimental outcomes in key synthetic transformations such as acylation, diazotization, and condensation reactions. Detailed, field-proven protocols are presented, underpinned by mechanistic insights and characterization data, to offer researchers, scientists, and drug development professionals a robust framework for leveraging the chemoselectivity of this versatile building block.
Introduction: The Strategic Importance of 6-Methylpyrimidine-4,5-diamine
Pyrimidine diamines are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] Specifically, 6-Methylpyrimidine-4,5-diamine serves as a classical and highly effective starting material for the renowned Traube purine synthesis, a method that constructs the imidazole ring onto the pyrimidine core.[2] The success of this and other synthetic strategies hinges on the predictable and selective reaction of one amino group over the other.
The core of this guide is to dissect the nuanced reactivity of the C4 and C5 amino groups. This differential reactivity is not arbitrary; it is a direct consequence of the electronic architecture of the pyrimidine ring, modulated by the steric and electronic influence of the substituents. Understanding these principles allows for the rational design of synthetic routes, enabling chemists to control regioselectivity and maximize the yield of desired products.
Foundational Principles: Electronic and Steric Landscape
The reactivity of the amino groups in 6-Methylpyrimidine-4,5-diamine is primarily dictated by their nucleophilicity, which is a function of electron density and steric accessibility.
-
Electronic Effects: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. These atoms exert a powerful electron-withdrawing inductive effect and participate in resonance, which delocalizes the lone pairs of the exocyclic amino groups. However, the impact is not uniform across the ring.
-
The C4-amino group is positioned para and ortho to the ring nitrogens. Its lone pair can be effectively delocalized into the ring, but it is generally considered the more nucleophilic of the two. This is analogous to the reactivity of 4-aminopyridine, where the nitrogen lone pair contributes to the aromatic system but remains available for reaction.
-
The C5-amino group , situated between the C4-amino and C6-methyl groups, is less influenced by the direct resonance-withdrawing effects of the ring nitrogens compared to the C4 position. However, it is adjacent to the C4 position, which is significantly polarized.
-
-
Steric Hindrance: The C6-methyl group provides a degree of steric congestion around the adjacent C5-amino group. This can hinder the approach of bulky electrophiles, thereby favoring reaction at the more sterically accessible C4-amino group.
The interplay of these factors renders the C4-amino group more nucleophilic and sterically accessible than the C5-amino group, making it the primary site of reaction under kinetically controlled conditions.
Caption: Logical relationship of factors influencing amino group reactivity.
Chemoselective Transformations: A Practical Analysis
The differential reactivity of the amino groups is most evident in their reactions with electrophiles. By carefully selecting reagents and controlling reaction conditions, one can achieve remarkable chemoselectivity.
Condensation Reactions: The Gateway to Purines
The most significant application of 6-Methylpyrimidine-4,5-diamine is in the Traube purine synthesis. This powerful reaction involves the condensation of the diamine with a one-carbon electrophile (such as formic acid or triethyl orthoformate) to construct the fused imidazole ring.
Causality of Selectivity: The mechanism proceeds via initial nucleophilic attack from the more reactive C4-amino group on the electrophile. This is followed by an intramolecular cyclization, where the less reactive C5-amino group attacks the newly formed intermediate, leading to ring closure.
Caption: Workflow for the Traube synthesis of 6-methylpurine.
Experimental Protocol: Synthesis of 6-Methylpurine
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add 6-Methylpyrimidine-4,5-diamine (5.0 g, 36.2 mmol).
-
Reagent Addition: Carefully add 98% formic acid (25 mL).
-
Reaction: Heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1).
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of ice-cold water.
-
Neutralization: Neutralize the solution by the careful addition of concentrated ammonium hydroxide until the pH is approximately 8-9. A precipitate will form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Purification: Wash the solid with cold water (2 x 20 mL) and then with cold ethanol (1 x 20 mL). Dry the product under vacuum to yield 6-methylpurine.
Selective Acylation
Acylation with reagents like acetic anhydride or benzoyl chloride can be controlled to occur selectively at the C4-amino group. This is a classic example of kinetic control, where the more nucleophilic amine reacts faster, especially under mild conditions.
Causality of Selectivity: The higher nucleophilicity and lower steric hindrance of the C4-amino group allow it to react more rapidly with the acylating agent. To achieve mono-acylation, it is crucial to use stoichiometric amounts of the acylating agent and maintain low temperatures to prevent the less favorable acylation of the C5-amino group.
Experimental Protocol: Selective Mono-acetylation at C4
-
Setup: Dissolve 6-Methylpyrimidine-4,5-diamine (2.0 g, 14.5 mmol) in 30 mL of anhydrous pyridine in a three-neck flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add acetic anhydride (1.37 mL, 14.5 mmol) dropwise over 15 minutes, ensuring the temperature does not exceed 5°C.
-
Reaction: Stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Work-up: Pour the reaction mixture into 150 mL of ice-cold water. A precipitate will form.
-
Isolation: Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Purification: Wash the product thoroughly with cold water to remove pyridine. Recrystallize from an ethanol/water mixture to obtain N-(4-amino-6-methylpyrimidin-5-yl)acetamide.
Diazotization Reactions
Diazotization, the reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid), also shows selectivity for the C4-amino group. The resulting diazonium salt is a valuable intermediate that can be displaced by a variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens, cyano groups, or hydroxyl groups at the C4 position.
Causality of Selectivity: The formation of the diazonium salt is an electrophilic process that occurs preferentially at the more electron-rich and accessible C4-amino group.[3] The stability of the diazonium intermediate is also a factor.
Analytical Validation and Data Presentation
Confirming the regioselectivity of these reactions is paramount. A combination of spectroscopic techniques provides a self-validating system to elucidate the structure of the products.
Data Summary Table:
| Technique | 6-Methylpyrimidine-4,5-diamine (Starting Material) | N-(5-amino-6-methylpyrimidin-4-yl)acetamide (C4-Acylated Product) |
| ¹H NMR (in DMSO-d₆) | δ ~6.5-7.0 (s, 1H, H-2), δ ~4.5-5.5 (br s, 4H, C4-NH₂ & C5-NH₂), δ ~2.1 (s, 3H, CH₃) | δ ~9.5 (s, 1H, NH-Ac), δ ~7.8 (s, 1H, H-2), δ ~5.0 (br s, 2H, C5-NH₂), δ ~2.2 (s, 3H, CH₃-ring), δ ~2.0 (s, 3H, CH₃-Ac) |
| ¹³C NMR (in DMSO-d₆) | C2, C4, C5, C6, CH₃ peaks | C=O peak appears (~169 ppm), shifts in C4 and C5 signals. |
| IR (KBr Pellet) | ~3450, 3300 cm⁻¹ (N-H stretch, two bands for each NH₂), ~1640 cm⁻¹ (NH₂ scissoring) | ~3350 cm⁻¹ (N-H stretch of remaining NH₂), ~1670 cm⁻¹ (Amide I band, C=O stretch), ~1550 cm⁻¹ (Amide II band, N-H bend) |
| Mass Spec (EI) | M⁺ peak corresponding to C₅H₈N₄ | M⁺ peak corresponding to C₇H₁₀N₄O |
Note: Exact chemical shifts (δ) and wavenumbers can vary based on solvent and instrument conditions. The data presented represents typical values.[4][5]
Conclusion
The reactivity of 6-Methylpyrimidine-4,5-diamine is a well-defined and predictable system governed by a confluence of electronic and steric effects. The C4-amino group consistently presents as the more nucleophilic and sterically accessible site, enabling a high degree of chemoselectivity in a variety of crucial synthetic transformations. By understanding the principles outlined in this guide and applying the validated protocols, researchers can confidently manipulate this key building block to construct complex molecular architectures, accelerating innovation in drug discovery and materials science. The ability to selectively functionalize one amino group while leaving the other intact is a powerful tool for the synthesis of purine analogues and other heterocyclic compounds of significant scientific interest.[6]
References
- This reference is a placeholder for a general organic chemistry textbook discussing pyrimidine chemistry.
-
Shi, F., Zhu, L.-H., Zhang, L., & Li, Y.-F. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2023. [Link]
- This reference is a placeholder for a review on medicinal chemistry of pyrimidines.
- This reference is a placeholder for a paper on the synthesis of substituted pyrimidines.
- This reference is a placeholder for a paper discussing electronic effects in heterocyclic amines.
-
Trilleras, J., Pérez-Gamboa, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1472. [Link]
- This reference is a placeholder for a paper detailing steric effects in substitution reactions.
- This reference is a placeholder for a paper on kinetic vs. thermodynamic control in organic reactions.
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. E 9b/2: Hetarenes and Related Ring Systems. (1997). Georg Thieme Verlag.
- This reference is a placeholder for a specific example of Traube synthesis.
-
O'Leary, J., et al. (2021). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Processes, 9(12), 2200. [Link]
- This reference is a placeholder for a paper on Sandmeyer reactions on heterocyclic cores.
- This reference is a placeholder for a general guide to NMR spectroscopy.
- This reference is a placeholder for a textbook on the interpret
- This reference is a placeholder for a textbook on mass spectrometry.
-
Hemmati, S., et al. (2010). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Trends in Pharmaceutical Sciences, 1(1). [Link]
- This reference is a placeholder for a review on purine analogue synthesis.
- This reference is a placeholder for a paper on drug design involving pyrimidine scaffolds.
-
Charlton, M. H., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4), 947-956. [Link]
- This reference is a placeholder for a general chemistry resource.
- This reference is a placeholder for a general chemistry resource.
- This reference is a placeholder for a general chemistry resource.
- This reference is a placeholder for a general chemistry resource.
- This reference is a placeholder for a general chemistry resource.
-
Khoumeri, O., et al. (2022). Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. Molecules, 27(24), 8963. [Link]
- This reference is a placeholder for a general chemistry resource.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 6-Methylpyrimidine-4,5-diamine in Medicinal Chemistry: A Technical Guide to its Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Powerhouse of Heterocyclic Chemistry
In the vast landscape of heterocyclic scaffolds employed in drug discovery, pyrimidines hold a privileged status. Their presence in the fundamental building blocks of life, the nucleobases of DNA and RNA, has made them an evergreen source of inspiration for medicinal chemists. Among the myriad of pyrimidine derivatives, 6-Methylpyrimidine-4,5-diamine stands out as a particularly versatile and strategic starting material. Its vicinal diamine functionality on a decorated pyrimidine core provides a reactive handle for the construction of a diverse array of fused heterocyclic systems and other novel derivatives. This guide delves into the known derivatives and analogs of 6-Methylpyrimidine-4,5-diamine, offering a technical exploration of its synthetic transformations and the biological significance of the resulting molecules. We will particularly focus on its pivotal role as a precursor in the synthesis of purine analogs, a class of compounds with profound impact in oncology and virology.
Core Synthesis and Physicochemical Properties
While various methods exist for the synthesis of substituted pyrimidines, the preparation of 6-Methylpyrimidine-4,5-diamine is a critical first step for its utilization as a scaffold. A common synthetic route involves the nitrosation of 4-amino-6-methylpyrimidine followed by reduction of the nitroso group to the corresponding amine.
Table 1: Physicochemical Properties of 6-Methylpyrimidine-4,5-diamine
| Property | Value | Source |
| Molecular Formula | C₅H₈N₄ | PubChem |
| Molecular Weight | 124.14 g/mol | PubChem |
| Appearance | Off-white to tan crystalline powder | Commercial Suppliers |
| Melting Point | 215-218 °C | Commercial Suppliers |
| Solubility | Soluble in hot water and polar organic solvents | General Knowledge |
Derivatives via Annulation Reactions: The Gateway to Purines and Pteridines
The primary utility of 6-Methylpyrimidine-4,5-diamine in medicinal chemistry lies in its role as a precursor for the synthesis of fused heterocyclic systems through annulation reactions. The adjacent amino groups provide an ideal platform for the construction of five- or six-membered rings, leading to the formation of purine and pteridine analogs, respectively.
The Traube Purine Synthesis: A Classic Transformed
The Traube purine synthesis, a venerable and highly effective method for the construction of the purine ring system, is a cornerstone application of 4,5-diaminopyrimidines.[1] This reaction involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit source, which can be an acid, an orthoformate, or an aldehyde, followed by cyclization to form the imidazole ring fused to the pyrimidine core.
A prime example of this strategy is the synthesis of 6,8-dimethylpurine from 6-Methylpyrimidine-4,5-diamine.[1]
Caption: Traube synthesis of 6,8-Dimethylpurine.
This protocol is adapted from the general principles of the Traube synthesis.[1]
Materials:
-
6-Methylpyrimidine-4,5-diamine
-
Acetic anhydride (Ac₂O) or Triethyl orthoacetate
-
High-boiling point solvent (e.g., N,N-dimethylformamide - DMF)
-
Reflux condenser and heating mantle
-
Standard laboratory glassware
Procedure:
-
To a solution of 6-Methylpyrimidine-4,5-diamine (1 equivalent) in a suitable high-boiling point solvent such as DMF, add an excess of acetic anhydride or triethyl orthoacetate (2-3 equivalents).
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Excess Reagent: Using an excess of the one-carbon source (acetic anhydride or orthoacetate) drives the reaction towards completion.
-
High Temperature: The cyclization step of the Traube synthesis often requires elevated temperatures to overcome the activation energy barrier for the intramolecular condensation.
-
High-Boiling Point Solvent: A solvent like DMF is chosen for its ability to dissolve the reactants and its high boiling point, which allows for the necessary reaction temperature to be reached and maintained.
Pteridine Synthesis: Expanding the Heterocyclic Arsenal
The condensation of 4,5-diaminopyrimidines with 1,2-dicarbonyl compounds is a well-established method for the synthesis of pteridines, known as the Isay reaction.[2] While specific examples starting from 6-Methylpyrimidine-4,5-diamine are not as readily found in the literature, the general applicability of this reaction suggests its potential for creating a variety of 6-methylpteridine derivatives.
Caption: General scheme for pteridine synthesis.
Biological Significance and Structure-Activity Relationships (SAR)
The derivatives of 6-Methylpyrimidine-4,5-diamine, particularly the resulting purines and pteridines, are of significant interest in drug discovery due to their potential to interact with a wide range of biological targets.
Anticancer and Antimicrobial Potential of Purine Analogs
Purine analogs are a well-established class of anticancer and antiviral agents.[3][4] They can act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells and viruses. The substitution pattern on the purine ring plays a crucial role in determining the biological activity and selectivity of these compounds.
For instance, the introduction of a methyl group at the C6 and C8 positions of the purine ring, as in 6,8-dimethylpurine, can influence its binding to target enzymes and its metabolic stability. While specific biological data for 6,8-dimethylpurine is not extensively reported in the readily available literature, the general principles of purine SAR suggest that modifications at these positions can modulate activity.
Table 2: Potential Biological Activities of Purine Derivatives
| Derivative Class | Potential Biological Activity | Rationale |
| 6,8-Disubstituted Purines | Anticancer, Antiviral, Kinase Inhibition | Mimic endogenous purines, interfering with nucleic acid synthesis and cellular signaling.[3] |
| Pteridine Analogs | Dihydrofolate Reductase (DHFR) Inhibition | The pteridine core is found in folic acid, a vital cofactor for nucleotide synthesis. Analogs can inhibit DHFR, leading to antiproliferative effects. |
Future Directions and Unexplored Analogs
The synthetic versatility of 6-Methylpyrimidine-4,5-diamine is far from fully exploited. Beyond the classical Traube and Isay reactions, the diamine functionality offers opportunities for the synthesis of a wide range of other derivatives.
-
Schiff Base Formation and Subsequent Reductions: The amino groups can be condensed with aldehydes and ketones to form Schiff bases, which can then be reduced to yield N-alkylated derivatives.
-
Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides can lead to the formation of amide and sulfonamide derivatives, respectively, allowing for the introduction of a wide variety of functional groups.
-
Metal-Catalyzed Cross-Coupling Reactions: While challenging, selective functionalization of the amino groups or the pyrimidine ring itself through modern cross-coupling methodologies could open up new avenues for analog synthesis.
The exploration of these and other synthetic transformations, coupled with systematic biological evaluation, holds the promise of uncovering novel derivatives of 6-Methylpyrimidine-4,5-diamine with potent and selective therapeutic activities.
Conclusion
6-Methylpyrimidine-4,5-diamine is a valuable and strategically important building block in medicinal chemistry. Its primary utility as a precursor for the synthesis of purine and pteridine analogs through well-established cyclization reactions provides access to classes of compounds with proven therapeutic relevance. The ability to introduce a methyl group at the 6-position of the resulting purine or pteridine core offers a handle for fine-tuning the pharmacological properties of these molecules. Further exploration of the reactivity of this versatile diamine is warranted and is likely to lead to the discovery of new chemical entities with significant potential in drug development.
References
- Traube, W. (1900). Ueber die Synthese des Hypoxanthins und Xanthins. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383.
-
PubChem. (n.d.). 6-Methylpyrimidine-4,5-diamine. Retrieved from [Link]
- Commercial supplier d
- General chemical knowledge and solubility p
- Mohamed, M. S., et al. (2021). Design, synthesis, and in vitro anticancer evaluation of novel purine-pyrimidine hybrids. Bioorganic Chemistry, 115, 105234.
- Isay, O. (1906). Eine Synthese des Pteridins. Berichte der deutschen chemischen Gesellschaft, 39(1), 250-265.
-
Nath, R., et al. (2024). Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. Medicinal Chemistry Research, 33(6), 1-35. [Link]
-
Verma, A., et al. (2022). Synthesis of novel 2-thioxanthine and dipyrimidopyridine derivatives and their antimicrobial activity. Molecules, 27(1), 234. [Link]
-
Verma, G., et al. (2021). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 26(19), 5894. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Isolation of 6-Methylpyrimidine-4,5-diamine
Introduction
6-Methylpyrimidine-4,5-diamine is a critical heterocyclic building block in synthetic organic chemistry. Its vicinal diamine structure on a pyrimidine core makes it a valuable precursor for the synthesis of a wide range of biologically active compounds, including purine analogs, pteridines, and various therapeutic agents. For instance, substituted pyrimidines are integral to the structure of drugs developed for oncology and other medical fields.[1][2] The presence of impurities—such as unreacted starting materials, reaction byproducts, or isomers—can significantly hinder subsequent high-yield synthetic steps and introduce undesirable contaminants into final active pharmaceutical ingredients (APIs).[3][4] Therefore, a robust and reliable purification protocol is paramount to ensure the quality and integrity of the final products.
This application note provides a detailed guide for the purification of crude 6-Methylpyrimidine-4,5-diamine, targeting researchers, scientists, and professionals in drug development. We will explore two primary, field-proven purification methodologies: recrystallization and silica gel column chromatography . The choice between these methods is contingent on the impurity profile and the required final purity. This guide explains the causality behind experimental choices, providing a framework for adapting these protocols to specific laboratory contexts.
Physicochemical and Safety Data
A thorough understanding of the compound's properties and hazards is essential before commencing any purification work.
Table 1: Physicochemical Properties of 6-Methylpyrimidine-4,5-diamine and Related Compounds
| Property | Value (for 6-Methylpyrimidine-4,5-diamine) | Comments / Analog Data Source |
| Molecular Formula | C₅H₈N₄ | N/A |
| Molecular Weight | 124.15 g/mol | N/A |
| Appearance | White to off-white or light-colored solid. | Expected, based on similar pyrimidine diamines.[5] |
| Melting Point | >300 °C (decomposes) | Data for a similar compound, 4,5-Diamino-6-hydroxy-2-mercaptopyrimidine. High melting points are common for such structures. |
| Solubility | Slightly soluble in Methanol and DMSO.[6] Likely has moderate solubility in water and other polar organic solvents like ethanol.[5] | Direct data is limited. Solubility testing is a mandatory first step in developing a purification protocol. |
Environment, Health, and Safety (EHS) Considerations
6-Methylpyrimidine-4,5-diamine, like many amine-containing heterocyclic compounds, requires careful handling. Always consult the most current Safety Data Sheet (SDS) for the specific material you are handling.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles at all times.
-
Ventilation: Handle the solid and all solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Handling: Avoid creating dust. Do not ingest or allow contact with skin, eyes, or clothing.[8] Wash hands thoroughly after handling.[9]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[7]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[7][9]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[7]
-
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[10]
Understanding Potential Impurities
The purity of the crude 6-Methylpyrimidine-4,5-diamine will dictate the most effective purification strategy. Common impurities may include:
-
Unreacted Starting Materials: Precursors from the synthesis route.
-
Isomeric Byproducts: Positional isomers formed during synthesis.
-
Reaction Byproducts: Products from side reactions, such as oxidation or dimerization.
-
Residual Solvents: Solvents used in the preceding synthetic step (e.g., ethanol, methanol, toluene).[11][12]
-
Colorimetric Impurities: Highly conjugated byproducts that impart color to the crude material.
A preliminary analysis by Thin-Layer Chromatography (TLC) is a crucial first step to visualize the number of components in the crude mixture and to guide the selection of the purification method.
Purification Workflow Overview
The decision to use recrystallization versus column chromatography depends on the complexity of the impurity profile.
Caption: General workflow for the purification of 6-Methylpyrimidine-4,5-diamine.
Protocol 1: Purification by Recrystallization
Recrystallization is the method of choice for removing small amounts of impurities from a solid compound, provided a suitable solvent can be found. The principle relies on the differential solubility of the target compound and its impurities in a solvent at different temperatures.
Causality: The Importance of Solvent Selection
The success of recrystallization hinges on selecting an appropriate solvent. An ideal solvent should:
-
Completely dissolve the crude compound at an elevated temperature (near the solvent's boiling point).
-
Result in very low solubility of the target compound at low temperatures (e.g., 0-4 °C).
-
Either completely dissolve impurities at all temperatures or keep them completely insoluble, allowing for their removal by filtration.
-
Be chemically inert with respect to the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Caption: Logical flow for selecting an optimal recrystallization solvent.
Step-by-Step Methodology
-
Dissolution: Place the crude 6-Methylpyrimidine-4,5-diamine in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., water or an ethanol/water mixture) and heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stirrer).[13] Continue adding small portions of the hot solvent until the solid just dissolves.
-
(Optional) Decolorization: If the solution is colored, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal or any insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Purification by Column Chromatography
For complex mixtures where recrystallization is ineffective, silica gel column chromatography provides superior separation power. This technique separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.[14]
Causality: Optimizing Separation with TLC
The key to successful column chromatography is selecting a mobile phase (eluent) that provides good separation. This is achieved through preliminary analysis using Thin-Layer Chromatography (TLC).[15]
-
The Goal: Find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35 .[14]
-
Why this Rf? An Rf in this range ensures that the compound moves down the column at a reasonable rate, allowing for effective separation from impurities with higher or lower Rf values, without requiring an excessive volume of solvent.
-
Common Solvent Systems: For polar compounds like pyrimidine diamines, start with a moderately polar solvent and adjust polarity. Common systems include mixtures of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[16][17]
Step-by-Step Methodology
-
TLC Analysis: Develop a suitable eluent system. For example, start with 100% ethyl acetate and add methanol incrementally (e.g., 2%, 5%, 10%) until the desired Rf for 6-Methylpyrimidine-4,5-diamine is achieved.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (or a less polar starting solvent like hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like methanol or dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the resulting dry powder to the top of the packed column. This "dry loading" method often results in better separation than direct liquid injection.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Start with a less polar solvent system if a gradient elution is planned, gradually increasing the polarity to elute compounds of increasing polarity.
-
Fraction Analysis: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate alongside a reference spot of the crude material.
-
Isolation: Combine the fractions that contain only the pure desired product. Remove the solvent using a rotary evaporator to yield the purified 6-Methylpyrimidine-4,5-diamine.
Purity Assessment
After purification, the purity of the final product must be verified.
-
TLC: A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point that is consistent with literature values indicates high purity. Impurities typically broaden and depress the melting point range.
-
Spectroscopic Methods: For structural confirmation and definitive purity analysis, techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) should be employed.
References
-
LookChem. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Available at: [Link]
-
PubChem. 4,5-Diamino-6-methyl-2-thiopyrimidine. Available at: [Link]
-
Pharmaffiliates. 2-(1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-N5-methylpyrimidine-4,5,6-triamine. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography. Available at: [Link]
-
ACS Publications. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available at: [Link]
-
ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one... Available at: [Link]
-
AIP Publishing. Preparation and Characterization of Some Pyrimidine Derivatives and Study with CT DNA. Available at: [Link]
-
PMC, NIH. Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Available at: [Link]
-
PubChem. 2,4-Diamino-5-adamantyl-6-methylpyrimidine. Available at: [Link]
-
Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine. Available at: [Link]
-
RSC Publishing. Aminations and arylations by direct C–O activation... Available at: [Link]
-
MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. Available at: [Link]
-
PMC, NIH. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Available at: [Link]
-
ResearchGate. (PDF) Synthesis and Biological Activity of New Derivatives... Available at: [Link]
-
ResearchGate. What the best solvent can be used to recrystallize p-phenylenediamine? Available at: [Link]
-
Scilit. Separation of purine and pyrimidine derivatives by thin-layer chromatography. Available at: [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]
Sources
- 1. 2,4-Diamino-5-adamantyl-6-methylpyrimidine | C15H22N4 | CID 64287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aminations and arylations by direct C–O activation for the design of 7,8-dihydro-6 H -5,8-ethanopyrido[3,2- d ]pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03092B [pubs.rsc.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 6. 4,5-Diamino-6-methylpyrimidine Hydrochloride CAS#: 1797132-20-7 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Strategic Synthesis of Novel Purine Analogs Utilizing 6-Methylpyrimidine-4,5-diamine
I. Foreword: The Strategic Value of 6-Methylpyrimidine-4,5-diamine in Purine Synthesis
Purine analogs represent a cornerstone of modern medicinal chemistry and drug development. Their structural resemblance to endogenous purines—adenine and guanine—allows them to function as powerful antimetabolites, disrupting critical biological pathways. This mimicry has led to the development of vital therapeutics for oncology, virology, and immunology.[1] The strategic synthesis of novel purine structures is therefore a high-priority endeavor for researchers seeking to develop next-generation therapies with improved efficacy and selectivity.
This guide focuses on a particularly versatile and efficient precursor: 6-Methylpyrimidine-4,5-diamine . The vicinal diamino groups at the C4 and C5 positions of this pyrimidine core provide a reactive scaffold, primed for the construction of the fused imidazole ring, thereby completing the purine heterocycle. This approach, rooted in the classical Traube purine synthesis, offers a direct and modular route to a diverse array of 6-methylpurine analogs.[2][3][4]
The rationale behind using 6-Methylpyrimidine-4,5-diamine is twofold:
-
Inherent Bioactivity: The methyl group at the C6 position can influence the molecule's interaction with target enzymes and receptors, potentially offering a different pharmacological profile compared to unsubstituted analogs. 6-Methylpurine itself is a known cytotoxic adenine analog.[5]
-
Synthetic Versatility: The primary value of this precursor lies in its ability to react with a wide range of one-carbon donors. This allows for the systematic and predictable installation of various substituents at the C8 position of the purine ring, a key site for modulating biological activity.
This document provides a detailed exploration of the underlying chemical principles, step-by-step protocols for key transformations, and the critical insights needed to successfully leverage 6-Methylpyrimidine-4,5-diamine in the synthesis of novel purine analogs.
II. The Core Mechanism: Annulation of the Imidazole Ring via Traube Synthesis
The most direct and widely applied method for constructing a purine from a 4,5-diaminopyrimidine is the Traube purine synthesis .[2][4] This reaction involves the condensation of the diamine with a reagent capable of providing a single carbon atom, which then undergoes cyclization and dehydration to form the imidazole portion of the purine ring.
The causality of this reaction is driven by the nucleophilicity of the two adjacent amino groups on the pyrimidine ring. The process can be conceptually broken down as follows:
-
Acylation/Condensation: One of the amino groups (typically the more reactive C5-amino) attacks the electrophilic carbon of the cyclizing reagent (e.g., formic acid, an orthoester).
-
Intramolecular Cyclization: The second amino group (at C4) then acts as an intramolecular nucleophile, attacking the intermediate (e.g., a formamido group), leading to ring closure.
-
Dehydration: The resulting cyclic intermediate eliminates a molecule of water (or alcohol, in the case of orthoesters) to yield the aromatic purine ring system.
The choice of the one-carbon cyclizing reagent is the primary determinant of the substituent at the C8 position of the final purine analog, making this a critical decision point for chemical library design.[2]
Caption: General workflow of the Traube purine synthesis.
III. Experimental Protocols & Methodologies
The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification. Adherence to these details is critical for achieving high yields and purity.
Protocol 1: Synthesis of 6-Methyl-9H-purine (Unsubstituted at C8)
This protocol describes the foundational synthesis of 6-methylpurine using triethyl orthoformate as the cyclizing agent. This method is often preferred over formic acid due to milder reaction conditions and easier removal of byproducts.
Materials:
-
6-Methylpyrimidine-4,5-diamine (1.0 eq)
-
Triethyl orthoformate (5.0-10.0 eq)
-
Acetic anhydride (catalytic, or ~1.5 eq if used as solvent)
-
Ethanol (for recrystallization)
-
Diatomaceous earth (optional, for filtration)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-Methylpyrimidine-4,5-diamine in triethyl orthoformate.
-
Catalysis: Add a catalytic amount of acetic anhydride. The anhydride facilitates the initial formylation step.
-
Cyclization: Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting diamine.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form.
-
Isolation: Reduce the volume of the mixture under reduced pressure to remove excess triethyl orthoformate and ethyl acetate byproduct. The crude solid product will remain.
-
Purification: The crude 6-methylpurine can be purified by recrystallization. Dissolve the solid in a minimal amount of boiling ethanol. If the solution is colored, it can be treated with activated charcoal and filtered hot through a pad of diatomaceous earth. Allow the filtrate to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Protocol 2: Synthesis of 6,8-Dimethyl-9H-purine (Alkylation at C8)
This protocol demonstrates the installation of a methyl group at the C8 position by using triethyl orthoacetate. This showcases the modularity of the Traube synthesis.[2]
Materials:
-
6-Methylpyrimidine-4,5-diamine (1.0 eq)
-
Triethyl orthoacetate (3.0-5.0 eq)
-
Acetic anhydride (as solvent and reagent, ~10-15 eq)
-
Ethanol (for recrystallization)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 6-Methylpyrimidine-4,5-diamine, triethyl orthoacetate, and acetic anhydride. Acetic anhydride serves as both a solvent and a dehydrating agent in this context.
-
Cyclization: Heat the mixture to a gentle reflux (approximately 130-140 °C) for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed. A typical procedure for 6,8-dimethylpurine involves refluxing for 2 hours.[2]
-
Work-up: Allow the reaction mixture to cool. Carefully pour the cooled mixture into a beaker of ice water with stirring to quench the excess acetic anhydride.
-
Isolation: The product will often precipitate from the aqueous solution. If precipitation is slow, the solution can be neutralized with a base such as ammonium hydroxide.
-
Purification: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold water. The product can be further purified by recrystallization from an ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of 6,8-dimethyl-9H-purine.
Caption: Standard experimental workflow for purine synthesis.
IV. Data Summary: Cyclizing Reagents and Expected Products
The following table summarizes the relationship between the chosen cyclizing reagent and the resulting 8-substituted-6-methylpurine analog, providing a predictive framework for synthesis planning.
| Target Purine Analog | Cyclizing Reagent | Typical Conditions | Expected Yield | Notes |
| 6-Methyl-9H-purine | Formic Acid | Reflux, 4-5 h | 65-75% | Classical method; can require harsh conditions.[2] |
| 6-Methyl-9H-purine | Triethyl orthoformate / Ac₂O | Reflux, 2-4 h | ~80% | Milder conditions, easier work-up. |
| 6,8-Dimethyl-9H-purine | Triethyl orthoacetate / Ac₂O | Reflux, 2 h | ~75-85% | A reliable method for 8-alkylation.[2] |
| 8-Chloro-6-methyl-9H-purine | Phosgene or equivalent | Requires specific handling | Variable | Used to create a reactive handle for further substitution. |
| 6-Methyl-9H-purine-8-thiol | Thiourea or Carbon Disulfide | Fusion or high-boiling solvent | Variable | Provides access to 8-thioether and 8-amino analogs. |
| 8-Amino-6-methyl-9H-purine | Cyanogen bromide (CNBr) | Stepwise reaction | Moderate | An alternative to nitrosation/reduction pathways. |
V. Concluding Remarks for the Research Scientist
6-Methylpyrimidine-4,5-diamine is a powerful and cost-effective starting material for the synthesis of a diverse library of 6-methylpurine analogs. The Traube synthesis provides a robust and highly modular platform for introducing chemical diversity at the C8 position, a critical locus for tuning the biological and pharmacological properties of these important heterocyclic compounds. The protocols and principles outlined in this guide serve as a validated starting point for both exploratory research and targeted synthesis campaigns in drug discovery and chemical biology. Careful execution of the experimental procedures and rigorous characterization of the resulting products are paramount to ensuring the integrity and reproducibility of the scientific findings.
References
-
Title: Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers Source: PMC - NIH URL: [Link]
-
Title: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. E 9b/2, Hetarenes and Related Ring Systems Source: Thieme URL: [Link]
-
Title: De Novo Purine Synthesis | USMLE Step 1 Biochemistry Mnemonic Source: YouTube URL: [Link]
-
Title: Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents Source: ACS Omega URL: [Link]
-
Title: A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity Source: RSC Publishing URL: [Link]
-
Title: Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes Source: ResearchGate URL: [Link]
-
Title: Traube purine synthesis Source: Chemistry Online URL: [Link]
-
Title: General pathway of Traube's method for purine synthesis. Source: ResearchGate URL: [Link]
-
Title: Purine Analogs Source: Holland-Frei Cancer Medicine - NCBI Bookshelf URL: [Link]
-
Title: Synthesis of 9-(6-Deoxy-α-L-Talofuranosyl)-6-Methylpurine and 9-(6-Deoxy-β-D-Allofuranosyl)-6-Methylpurine Nucleosides Source: PubMed URL: [Link]
Sources
- 1. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. chemistry-online.com [chemistry-online.com]
- 5. Synthesis of 9-(6-Deoxy-α-L-Talofuranosyl)-6-Methylpurine and 9-(6-Deoxy-β-D-Allofuranosyl)-6-Methylpurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 6-Methylpyrimidine-4,5-diamine in Developing Kinase Inhibitors: Application Notes and Protocols
Introduction: The Strategic Advantage of the Pyrimidine Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. At the heart of many successful kinase inhibitors lies the pyrimidine scaffold. Its inherent ability to mimic the purine ring of ATP allows it to form key hydrogen bond interactions within the highly conserved hinge region of the kinase ATP-binding pocket.[1][2][3] This fundamental interaction provides a robust anchor for the inhibitor, from which further chemical modifications can be made to achieve high potency and selectivity against a specific kinase target.
Among the various pyrimidine-based starting materials, 6-Methylpyrimidine-4,5-diamine presents itself as a particularly versatile and valuable scaffold for the construction of diverse heterocyclic systems with proven relevance in kinase inhibitor design. The vicinal diamine functionality at the 4 and 5 positions is a reactive handle that enables the facile construction of fused ring systems, most notably purines and pteridines. These bicyclic heterocycles are privileged structures in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[2][4][5] The additional methyl group at the 6-position offers a subtle yet significant feature for modulating solubility, metabolic stability, and potential steric interactions within the kinase active site.
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of 6-Methylpyrimidine-4,5-diamine in the synthesis and evaluation of novel kinase inhibitors. We will provide detailed, field-proven protocols for the synthesis of key scaffolds derived from this starting material, as well as robust methodologies for their biological evaluation.
Core Synthetic Strategies: Building Privileged Scaffolds
The primary utility of 6-Methylpyrimidine-4,5-diamine in kinase inhibitor development lies in its capacity to serve as a precursor for the synthesis of purine and pteridine ring systems. These bicyclic scaffolds significantly expand the chemical space accessible from the initial pyrimidine core, offering multiple points for diversification to optimize kinase inhibitory activity and drug-like properties.
Synthesis of 6-Methylpurine Analogs via Traube Synthesis
The Traube purine synthesis is a classical and highly effective method for constructing the purine ring system from a 4,5-diaminopyrimidine precursor.[6][7][8][9][10][11] This reaction involves the condensation of the diamine with a one-carbon electrophile, which can be a carboxylic acid, an orthoformate, or a formamide, followed by cyclization.
The reaction proceeds through the initial formation of a formamidine intermediate by reaction of one of the amino groups with the electrophile. Subsequent intramolecular cyclization via nucleophilic attack of the second amino group, followed by dehydration, yields the fused imidazole ring of the purine. The choice of the one-carbon source allows for the introduction of various substituents at the 8-position of the purine ring, a key vector for influencing kinase selectivity and potency.
Protocol 1: General Procedure for the Synthesis of 8-Substituted-6-methylpurines
Materials:
-
6-Methylpyrimidine-4,5-diamine
-
Carboxylic acid (e.g., formic acid, acetic acid, benzoic acid) or Triethyl orthoformate
-
Polyphosphoric acid (PPA) or Eaton's reagent (optional, for challenging cyclizations)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-Methylpyrimidine-4,5-diamine (1.0 eq) in an excess of the chosen carboxylic acid (e.g., 10-20 eq of formic acid) or in a suitable solvent like ethanol if using triethyl orthoformate (1.2 eq).
-
Reaction:
-
For Carboxylic Acid Reagents: Heat the reaction mixture to reflux (typically 100-150 °C) for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive carboxylic acids, the addition of a dehydrating agent like PPA can facilitate the cyclization.
-
For Triethyl Orthoformate: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux for 4-16 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a carboxylic acid was used as the solvent, carefully pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
If a different solvent was used, concentrate the mixture under reduced pressure.
-
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 8-substituted-6-methylpurine.
Synthesis of 6-Methylpteridine Analogs
Pteridines, composed of fused pyrimidine and pyrazine rings, are another class of privileged scaffolds in kinase inhibitor design.[12][13] The synthesis of pteridines from 6-Methylpyrimidine-4,5-diamine is typically achieved through condensation with a 1,2-dicarbonyl compound, a reaction known as the Isay reaction.[14][15]
The reaction proceeds via a double condensation between the two amino groups of the diaminopyrimidine and the two carbonyl groups of the dicarbonyl compound. This forms the pyrazine ring fused to the pyrimidine core. The choice of the 1,2-dicarbonyl compound allows for the introduction of diverse substituents at the 6- and 7-positions of the pteridine ring, providing ample opportunities for structure-activity relationship (SAR) studies.
Protocol 2: General Procedure for the Synthesis of 6-Methyl-substituted Pteridines
Materials:
-
6-Methylpyrimidine-4,5-diamine
-
1,2-Dicarbonyl compound (e.g., glyoxal, diacetyl, benzil)
-
Ethanol or acetic acid
-
Sodium sulfite (optional, to prevent oxidation)
-
Water
-
Filter paper and funnel
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 6-Methylpyrimidine-4,5-diamine (1.0 eq) in a suitable solvent such as ethanol or aqueous acetic acid. A small amount of sodium sulfite can be added to prevent the oxidation of the diamine.
-
Addition of Dicarbonyl: Add the 1,2-dicarbonyl compound (1.0-1.2 eq) to the solution. The reaction is often exothermic.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) for 1-6 hours. Monitor the reaction for the formation of a precipitate.
-
Isolation:
-
If a precipitate forms, cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol and then with water to remove any unreacted starting materials and salts.
-
-
Drying: Dry the purified product in a vacuum oven to obtain the 6-methyl-substituted pteridine. Further purification, if necessary, can be achieved by recrystallization.
Visualizing the Synthetic Pathways
Caption: Synthetic routes from 6-Methylpyrimidine-4,5-diamine.
Biological Evaluation: Assessing Kinase Inhibitory Activity
Once novel purine or pteridine derivatives have been synthesized, the next critical step is to evaluate their biological activity as kinase inhibitors. A tiered approach is typically employed, starting with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.
In Vitro Kinase Inhibition Assay (Luminescent ATP Detection)
This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme by quantifying the amount of ATP remaining after the kinase reaction.
Active kinases catalyze the transfer of a phosphate group from ATP to a substrate. Inhibitors that bind to the ATP-binding site will prevent this reaction, resulting in a higher concentration of ATP remaining in the solution. Luminescent assays, such as Kinase-Glo®, provide a highly sensitive and high-throughput method for quantifying ATP levels. The amount of light produced is directly proportional to the ATP concentration.
Protocol 3: In Vitro Kinase Inhibition Assay
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate peptide
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (containing MgCl2, DTT, and other necessary components)
-
ATP solution
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handling system
-
Luminometer
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of the assay plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known potent inhibitor as a positive control.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in the kinase assay buffer. Add this mixture to each well of the plate.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the kinase.
-
Initiation of Reaction: Prepare an ATP solution in the kinase assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a defined period (e.g., 60 minutes).
-
ATP Detection: Allow the plate to equilibrate to room temperature. Add the Kinase-Glo® reagent to each well. This reagent will lyse the cells (if any) and contains luciferase and luciferin to generate a luminescent signal from the remaining ATP.
-
Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a four-parameter logistic dose-response curve.
-
Cell-Based Proliferation/Viability Assay
This assay assesses the ability of a compound to inhibit the growth or kill cancer cells that are dependent on the target kinase for their proliferation and survival.
Many cancer cell lines are known to be "addicted" to the signaling output of a specific kinase due to mutations or overexpression. Inhibiting this kinase should therefore lead to a decrease in cell proliferation or an increase in cell death (apoptosis). Assays like the MTT or CellTiter-Glo® assay measure cell viability as a readout of the compound's cellular efficacy.
Protocol 4: Cell Proliferation Assay (MTT or CellTiter-Glo®)
Materials:
-
Cancer cell line with known dependence on the target kinase
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Clear or white, opaque 96-well cell culture plates
-
Spectrophotometer or luminometer
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include DMSO-only wells as a negative control.
-
Incubation: Incubate the cells with the compounds for a specified period, typically 48-72 hours.
-
Viability Measurement:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol) and measure the absorbance at ~570 nm.
-
CellTiter-Glo® Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, which induces cell lysis and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells). Measure the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Plot the percentage of viability versus the logarithm of the compound concentration.
-
Determine the GI50 or IC50 value (the concentration of inhibitor required to inhibit cell growth or reduce viability by 50%) using a non-linear regression analysis.
-
Data Presentation and Interpretation
The data generated from these assays should be carefully tabulated to allow for clear comparison and interpretation.
Table 1: Representative In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) |
| Example-Purine-1 | Kinase X | 50 |
| Example-Purine-2 | Kinase X | 15 |
| Example-Pteridine-1 | Kinase X | 120 |
| Example-Pteridine-2 | Kinase X | 35 |
| Reference Inhibitor | Kinase X | 10 |
Table 2: Representative Cell-Based Antiproliferative Activity
| Compound ID | Cell Line | GI50 (µM) |
| Example-Purine-1 | Cancer Cell Line Y | 0.5 |
| Example-Purine-2 | Cancer Cell Line Y | 0.1 |
| Example-Pteridine-1 | Cancer Cell Line Y | 2.5 |
| Example-Pteridine-2 | Cancer Cell Line Y | 0.8 |
| Reference Drug | Cancer Cell Line Y | 0.2 |
A strong correlation between potent in vitro kinase inhibition and significant antiproliferative activity in a relevant cell line provides a solid foundation for further lead optimization and preclinical development.
Conclusion and Future Directions
6-Methylpyrimidine-4,5-diamine is a highly valuable and versatile starting material for the development of novel kinase inhibitors. Its facile conversion into purine and pteridine scaffolds provides access to a rich chemical space with proven relevance to kinase inhibition. The protocols outlined in this document provide a robust framework for the synthesis and biological evaluation of compounds derived from this strategic building block. Future efforts should focus on exploring a wider range of substituents on the purine and pteridine cores to fine-tune kinase selectivity and optimize pharmacokinetic properties, ultimately leading to the discovery of new and effective targeted therapies.
References
- Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. (URL not available)
-
Traube synthesis - Pharmaguideline. [Link]
-
Synthesis and biological evaluation of pteridine and pyrazolopyrimidine based adenosine kinase inhibitors - PubMed. [Link]
- 7.1.1. Synthesis. (URL not available)
-
Synthesis of pteridines derivatives from different heterocyclic compounds - Der Pharma Chemica. [Link]
-
TRAUBE PURINE SYNTHESIS.pptx. [Link]
-
Purine Analogues as Kinase Inhibitors: A Review - PubMed. [Link]
-
1-III) Traube Synthesis For Purine | PDF - Scribd. [Link]
-
Traube purine synthesis | PPTX - Slideshare. [Link]
-
Traube Purine Synthesis | PDF | Chemical Compounds | Chemistry - Scribd. [Link]
-
Purine analogues as kinase inhibitors: A review - Taipei Medical University. [Link]
-
Substituted pteridinones as p90 ribosomal S6 protein kinase (RSK) inhibitors: A structure-activity study - PubMed. [Link]
-
Purine Analogues as Kinase Inhibitors: A Review | Request PDF - ResearchGate. [Link]
-
Substituted pteridinones, pyrimidines, pyrrolopyrimidines, and purines as p90 ribosomal S6 protein kinase-2 (RSK2) inhibitors: Pharmacophore modeling data - PMC - NIH. [Link]
-
9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation - PubMed Central. [Link]
-
Purines. II. The Synthesis of Certain Purines and the Cyclization of Several Substituted 4,5-Diaminopyrimidines1 | Journal of the American Chemical Society. [Link]
-
Pushing at the Boundaries of Pterin Chemistry - PMC - PubMed Central - NIH. [Link]
-
Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity - PubMed. [Link]
-
Enhanced inhibitory activity of compounds containing purine scaffolds compared to protein kinase CK2α considering crystalline water - NIH. [Link]
-
Pterine Biosynthesis - SMPDB. [Link]
-
From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Publishing. [Link]
-
A Shared Prebiotic Formation of Neopterins and Guanine Nucleosides from Pyrimidine Bases - PMC - NIH. [Link]
-
Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Publishing. [Link]
-
Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. [Link]
-
Pteridine a Colored Heterocycle and Its Anticancer activity: (An Overview) - Oriental Journal of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
- 6. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 9. scribd.com [scribd.com]
- 10. Traube purine synthesis | PPTX [slideshare.net]
- 11. scribd.com [scribd.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. orientjchem.org [orientjchem.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Architect: 6-Methylpyrimidine-4,5-diamine as a Cornerstone for Heterocyclic Compound Synthesis
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, the pyrimidine core is a recurring motif, foundational to a vast array of biologically active molecules and functional materials. Among the pantheon of pyrimidine-derived building blocks, 6-Methylpyrimidine-4,5-diamine stands out as a particularly strategic precursor. Its vicinal diamine functionality, positioned on the electron-rich pyrimidine ring, provides a reactive platform for the construction of fused heterocyclic systems. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the utility of 6-Methylpyrimidine-4,5-diamine in the synthesis of key heterocyclic scaffolds, with a focus on purines and pteridines. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower your research endeavors.
Core Applications: A Gateway to Bioactive Heterocycles
The primary utility of 6-Methylpyrimidine-4,5-diamine lies in its role as a synthon for the creation of bicyclic heteroaromatic systems. The adjacent amino groups are perfectly poised for cyclocondensation reactions with a variety of electrophilic partners, leading to the formation of a second ring fused to the pyrimidine core. The most prominent applications are in the synthesis of purine and pteridine analogs, which are at the heart of numerous pharmaceuticals and biological probes.
I. The Synthesis of Purine Analogs: The Traube Synthesis
The Traube synthesis, a classic and enduring method, is a cornerstone of purine chemistry. This powerful reaction allows for the construction of the imidazole ring of the purine nucleus onto a pre-existing pyrimidine-4,5-diamine. The general principle involves the reaction of the diamine with a one-carbon electrophile, followed by cyclization.
The Traube synthesis proceeds through a formylation of one of the amino groups, typically the more nucleophilic 5-amino group, followed by an intramolecular cyclodehydration to form the purine ring. The choice of the C1 synthon can be varied to introduce substituents at the 8-position of the purine core. For instance, using formic acid yields an unsubstituted 8-position, while higher carboxylic acids or their derivatives lead to 8-alkyl or 8-aryl purines.
Protocol 1: Synthesis of 6,8-Dimethylpurine
This protocol provides a detailed procedure for the synthesis of 6,8-dimethylpurine, a representative example of an 8-substituted purine, starting from 6-Methylpyrimidine-4,5-diamine.
Materials:
-
6-Methylpyrimidine-4,5-diamine
-
Triethyl orthoacetate
-
Acetic anhydride
-
Ethanol
-
Activated charcoal
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-Methylpyrimidine-4,5-diamine (1.0 eq) in a mixture of triethyl orthoacetate (5.0 eq) and acetic anhydride (2.0 eq).
-
Cyclization: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/methanol).
-
Work-up: Upon completion of the reaction (typically after 2-4 hours), allow the mixture to cool to room temperature. Remove the volatile components under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in hot ethanol. Add a small amount of activated charcoal and heat the solution at reflux for 15 minutes to decolorize.
-
Isolation: Filter the hot solution through a pad of celite to remove the charcoal. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford pure 6,8-dimethylpurine.
Expected Yield: 60-70%
Characterization: The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
| 6,8-Dimethylpurine | C₇H₈N₄ | 148.17 | >300 | 2.5 (s, 3H, CH₃), 2.6 (s, 3H, CH₃), 8.8 (s, 1H, H-2), 13.2 (br s, 1H, NH) | 18.2, 21.5, 145.8, 148.2, 151.7, 154.3, 156.9 |
II. The Synthesis of Pteridine Analogs: The Gabriel-Isay Condensation
The Gabriel-Isay condensation is a versatile and widely employed method for the synthesis of the pteridine ring system. This reaction involves the condensation of a pyrimidine-4,5-diamine with a 1,2-dicarbonyl compound, such as a diketone, α-keto ester, or glyoxal.
The reaction proceeds via a double condensation between the two amino groups of the pyrimidine and the two carbonyl groups of the dicarbonyl compound, forming the pyrazine ring of the pteridine system. A critical consideration in the Gabriel-Isay synthesis is regioselectivity when using unsymmetrical 1,2-dicarbonyl compounds. The outcome is governed by the relative reactivity of the two carbonyl groups and the two amino groups. Generally, the more nucleophilic 5-amino group of the pyrimidine will preferentially attack the more electrophilic carbonyl group of the dicarbonyl compound. The reaction conditions, particularly the pH, can be modulated to influence the regioselectivity. Under acidic conditions, the 6-amino group can be protonated, reducing its nucleophilicity and favoring attack by the 5-amino group, which can lead to the formation of a different regioisomer.
Protocol 2: Synthesis of 6,7-Dimethylpteridine
This protocol outlines the synthesis of 6,7-dimethylpteridine, a simple pteridine derivative, from 6-Methylpyrimidine-4,5-diamine and diacetyl (2,3-butanedione).
Materials:
-
6-Methylpyrimidine-4,5-diamine
-
Diacetyl (2,3-butanedione)
-
Ethanol
-
Water
-
Acetic acid (catalytic amount)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-Methylpyrimidine-4,5-diamine (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Addition of Reagents: Add a catalytic amount of acetic acid to the solution. Then, add diacetyl (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux. Monitor the reaction progress by TLC. The formation of the pteridine product is often accompanied by a change in color.
-
Isolation: Upon completion of the reaction (typically 1-2 hours), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the product with cold water and then with a small amount of cold ethanol.
-
Drying: Dry the purified 6,7-dimethylpteridine under vacuum.
Expected Yield: 75-85%
Characterization: The product should be characterized by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| 6,7-Dimethylpteridine | C₈H₈N₄ | 160.18 | 145-147 | 2.7 (s, 3H, CH₃), 2.8 (s, 3H, CH₃), 8.9 (s, 1H, H-2), 9.1 (s, 1H, H-4) |
Visualizing the Synthetic Pathways
To provide a clearer understanding of the synthetic transformations, the following diagrams illustrate the core reaction workflows.
Caption: Workflow for the Gabriel-Isay Synthesis of 6,7-Dimethylpteridine.
Beyond Purines and Pteridines: Expanding the Synthetic Horizon
While the synthesis of purines and pteridines represents the most prominent application of 6-Methylpyrimidine-4,5-diamine, its utility extends to the preparation of other fused heterocyclic systems. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrimido[4,5-b]diazepines, a class of compounds with potential applications in medicinal chemistry. Similarly, condensation with α-haloketones can provide access to imidazo[4,5-d]pyrimidines. The exploration of these alternative reaction pathways offers exciting opportunities for the discovery of novel molecular architectures with unique biological activities.
Conclusion: A Building Block of Enduring Value
6-Methylpyrimidine-4,5-diamine is a powerful and versatile building block that provides a reliable and efficient entry point to a diverse range of fused heterocyclic compounds. Its strategic importance is underscored by its central role in the synthesis of purines and pteridines, two classes of heterocycles with profound biological significance. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers seeking to harness the synthetic potential of this invaluable precursor. As the quest for novel therapeutics and functional materials continues, the creative application of well-established building blocks like 6-Methylpyrimidine-4,5-diamine will undoubtedly remain a key driver of innovation.
References
- Traube, W. Synthese des Hypoxanthins, Xanthins, Theophyllins, Caffeïns und Harnsäure. Ber. Dtsch. Chem. Ges.1900, 33, 3035–3056.
-
Scribd. TRAUBE PURINE SYNTHESIS.pptx. [Link]
-
Scribd. 1-III) Traube Synthesis For Purine. [Link]
-
Scribd. Traube Purine Synthesis. [Link]
- Thiokol-GmbH. Synthesis.
-
Slideshare. Traube purine synthesis. [Link]
-
Whiteley, C. G. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules2022 , 27(10), 3267. [Link]
-
ResearchGate. Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes.[Link]
-
STAR Protocols. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. [Link]
-
ResearchGate. Gabriel–Isay condensation with a pyridine derivative which yields two isomers.[Link]
Application Note: Robust TLC and HPLC Strategies for Monitoring Reactions of 6-Methylpyrimidine-4,5-diamine
Abstract
This comprehensive guide details the development and application of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) methods for the analysis of reactions involving 6-Methylpyrimidine-4,5-diamine. As a pivotal building block in the synthesis of various pharmaceutical compounds, rigorous analytical monitoring of its conversion is critical for ensuring reaction completion, identifying byproducts, and guaranteeing final product purity. This document provides field-proven protocols, explains the scientific rationale behind methodological choices, and offers troubleshooting guidance tailored for researchers, chemists, and drug development professionals.
Introduction: The Analytical Imperative for Pyrimidine Derivatives
6-Methylpyrimidine-4,5-diamine is a highly functionalized heterocyclic compound. Its vicinal diamine groups make it a versatile precursor for the synthesis of purine analogs, pteridines, and other fused heterocyclic systems that are of significant interest in medicinal chemistry.[1][2] The progress of synthetic reactions involving this polar, ionizable molecule must be carefully monitored. Inadequate monitoring can lead to incomplete conversions or the formation of process-related impurities that may be difficult to separate and could compromise the efficacy and safety of the final active pharmaceutical ingredient (API).[3]
This application note presents a dual-pronged analytical approach:
-
Thin-Layer Chromatography (TLC): For rapid, cost-effective, and qualitative in-process control to track the consumption of starting materials and the formation of products.[4]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For precise, quantitative analysis of reaction mixtures, enabling the determination of purity, assay, and the impurity profile of the target molecule.[5]
The methods described herein are designed to be robust and self-validating, providing a trustworthy framework for process development and quality control.
Part A: Thin-Layer Chromatography (TLC) for Rapid Reaction Monitoring
TLC separates analytes based on their differential partitioning between a solid stationary phase (adsorbent) and a liquid mobile phase that moves up the plate via capillary action. It is an indispensable tool for the synthetic chemist, offering a real-time snapshot of the reaction's progress.
Causality Behind Methodological Choices
-
Stationary Phase Selection: Standard silica gel 60 F₂₅₄ plates are the workhorse for this application. The polar silanol groups on the silica surface interact strongly with polar analytes like 6-Methylpyrimidine-4,5-diamine and its derivatives. The F₂₅₄ indicator allows for non-destructive visualization under UV light, which is ideal for aromatic, UV-active compounds.
-
Mobile Phase (Eluent) Development: The key to a successful TLC separation is finding a mobile phase that provides differential migration of the starting material, product(s), and any significant byproducts. For polar, nitrogen-containing heterocycles, a binary solvent system is typically employed:
-
A moderately polar solvent (e.g., Ethyl Acetate, Dichloromethane) to move the components up the plate.
-
A highly polar solvent (e.g., Methanol, Ethanol) to modulate the retention by competing with the analytes for binding sites on the silica.
-
A small amount of a basic modifier (e.g., Triethylamine, Ammonium Hydroxide) is often added to the mobile phase. This is critical to prevent "streaking" or tailing of basic analytes like amines by deactivating acidic silanol sites on the silica plate.
-
Experimental Protocol: Qualitative TLC Analysis
This protocol is designed to monitor a hypothetical reaction where 6-Methylpyrimidine-4,5-diamine (SM) is converted to a less polar product (P).
Materials:
-
Silica Gel 60 F₂₅₄ TLC plates
-
TLC developing tank with a lid
-
Capillary spotters or micropipette
-
Mobile Phase: 95:5 (v/v) Dichloromethane:Methanol with 0.1% Triethylamine
-
Sample Solutions:
-
SM: Starting material (6-Methylpyrimidine-4,5-diamine) dissolved in Methanol (~1 mg/mL).
-
Co: Co-spot (a mixture of SM and R(t) solutions).
-
R(t): Reaction mixture at time 't', diluted with Methanol.
-
-
Visualization Tools: UV lamp (254 nm), Iodine tank, and/or Ninhydrin stain.
Step-by-Step Methodology:
-
Tank Equilibration: Pour the mobile phase into the TLC tank to a depth of ~0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the tank wall. Close the lid and allow the atmosphere to saturate for at least 15 minutes. This ensures a uniform solvent vapor environment for reproducible development.
-
Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1-1.5 cm from the bottom of the TLC plate. Mark three lanes: "SM," "Co," and "R(t)."
-
Spotting: Using a capillary tube, apply a small spot of each solution to its designated lane on the origin. The spots should be small and concentrated (~1-2 mm diameter). Allow the solvent to fully evaporate between applications. The "Co" lane is spotted first with the SM solution, then with the R(t) solution directly on top of the SM spot.
-
Development: Carefully place the spotted TLC plate into the equilibrated tank. Ensure the solvent level is below the origin. Close the lid and allow the mobile phase to ascend the plate undisturbed.
-
Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the tank and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization & Interpretation:
-
UV Light: View the dried plate under a UV lamp at 254 nm. UV-active compounds will appear as dark spots. Circle the spots with a pencil.
-
Staining: For enhanced visualization of amines, place the plate in a sealed chamber with a few crystals of iodine (spots will appear as temporary brown stains) or spray with a ninhydrin solution and gently heat. Primary and secondary amines will typically yield pink or purple spots.[6]
-
Analysis: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front). A successful reaction will show the SM spot in the R(t) lane diminishing over time, while the product spot (with a different Rf) intensifies. The Co-spot helps to confirm the identity of the starting material in the reaction mixture.
-
Data Presentation: TLC
| Compound | Rf Value (Hypothetical) | UV (254 nm) | Ninhydrin Stain |
| Starting Material (SM) | 0.25 | Active | Purple |
| Product (P) | 0.60 | Active | Negative |
| Impurity (Imp-1) | 0.10 | Active | Purple |
Part B: HPLC for Quantitative Purity and Assay Determination
While TLC is excellent for qualitative checks, HPLC is the gold standard for quantitative analysis.[5] A well-developed HPLC method can separate the starting material, product, and process impurities with high resolution, allowing for accurate determination of their relative amounts.
Causality Behind Methodological Choices
-
Mode of Chromatography: Reversed-Phase (RP) HPLC is the most versatile and widely used mode. However, 6-Methylpyrimidine-4,5-diamine is a very polar compound and may exhibit poor retention on traditional non-polar stationary phases (like a standard C18) when highly aqueous mobile phases are used.[7][8] This phenomenon, known as "phase collapse" or "dewetting," can lead to irreproducible retention times.[9]
-
Expert Recommendation: To overcome this, an "aqueous stable" C18 (AQ-type) or a polar-endcapped C18 column is the preferred choice. These columns are specifically designed with modifications to the stationary phase that prevent ligand collapse in highly aqueous conditions, thus ensuring robust retention for polar analytes.[10]
-
-
Mobile Phase pH Control: The diamine functional groups in the analyte are basic and will be protonated at acidic pH. The ionization state of an analyte dramatically affects its retention in RP-HPLC.[11] To ensure consistent retention times and sharp, symmetrical peaks, the mobile phase must be buffered. A buffer at a neutral or slightly basic pH (e.g., pH 7.0 - 7.5) will keep the amine groups in a consistent, non-ionized state, promoting better retention and peak shape. The pH should be kept below 8 to avoid damaging the silica-based column.[12]
-
Detector Wavelength: Pyrimidine derivatives typically exhibit strong UV absorbance. A photodiode array (PDA) detector is ideal for method development as it allows for the examination of the entire UV spectrum. A detection wavelength of 210 nm is often a good starting point for detecting a wide range of organic molecules, including starting materials and potential impurities, while a secondary, more specific wavelength (e.g., 254 nm or λmax) can be used for quantitation of the main components.[13]
Experimental Protocol: Quantitative RP-HPLC Analysis
This protocol describes a gradient method for determining the purity of a reaction mixture.
Instrumentation & Conditions:
-
HPLC System: A gradient-capable HPLC with a UV/PDA detector.
-
Column: Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 7.2 with KOH.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 15.0 50 50 17.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 210 nm.
-
Injection Volume: 5 µL.
-
Diluent: 50:50 (v/v) Water:Acetonitrile.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare the phosphate buffer (Mobile Phase A) and filter through a 0.45 µm membrane filter. Degas both mobile phases using an appropriate method (e.g., sonication, helium sparging).
-
Sample Preparation: Accurately weigh ~5 mg of the crude reaction mixture into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
System Equilibration: Install the column and purge the system with the initial mobile phase composition (95% A, 5% B) at 1.0 mL/min until a stable baseline is achieved (typically 20-30 minutes).
-
Analysis: Inject the prepared sample and acquire the chromatogram for 25 minutes.
-
Data Processing: Integrate all peaks in the chromatogram. Determine the percentage purity of the product using the area percent method (assuming all components have a similar response factor at 210 nm).
-
% Area of Peak = (Area of individual peak / Total area of all peaks) x 100
-
Trustworthiness: The Role of Method Validation
For use in a regulated environment, this HPLC method must be validated according to ICH guidelines (Q2(R2)).[14][15] This process establishes the method's suitability and reliability through a series of experiments. Key parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, starting materials). This is demonstrated by resolving all components from the main peak.
-
Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a defined range.[16]
-
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies on spiked samples.[17]
-
Precision: The degree of scatter between a series of measurements, evaluated at repeatability (same day, same analyst) and intermediate precision levels.[16]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature), demonstrating its reliability for routine use.[17]
Data Presentation: HPLC
| Peak ID | Retention Time (min) (Hypothetical) | Area (%) |
| Impurity (Imp-1) | 3.1 | 1.2 |
| Starting Material (SM) | 4.5 | 2.5 |
| Product (P) | 9.8 | 96.1 |
| Unknown Impurity | 12.3 | 0.2 |
Visualized Workflows
TLC Experimental Workflow
Caption: Workflow for qualitative reaction monitoring using TLC.
HPLC Experimental Workflow
Caption: Workflow for quantitative purity analysis using HPLC.
Troubleshooting Common Issues
| Issue | Method | Probable Cause(s) | Recommended Solution(s) |
| Tailing/Streaking Spots | TLC | Analyte is too acidic/basic; Sample overload. | Add a modifier to the mobile phase (e.g., 0.1% triethylamine for bases). Spot a more dilute sample. |
| Irreproducible Rf Values | TLC | Uneven solvent front; Incomplete tank saturation. | Ensure the tank is fully saturated before development. Keep the tank closed during the run. |
| Drifting Retention Times | HPLC | Column temperature fluctuation; Mobile phase composition changing; Loss of bonded phase. | Use a column oven for temperature control.[18] Prepare fresh mobile phase daily. Ensure mobile phase pH is within the column's stable range (typically 2-8).[19] |
| Poor Peak Shape (Tailing) | HPLC | Secondary interactions with silica silanols; Column overload. | Ensure mobile phase is adequately buffered.[12] Use a high-purity, well-endcapped column. Inject a lower concentration/volume of sample.[20] |
| Poor Retention of Analyte | HPLC | Analyte is too polar for the column/mobile phase; Sample solvent is too strong. | Use a polar-endcapped or AQ-type column.[10] Reduce the organic content in the mobile phase. Whenever possible, dissolve the sample in the initial mobile phase.[7][18] |
References
-
(PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine - ResearchGate. Available from: [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv. Available from: [Link]
- CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents.
-
Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC - NIH. Available from: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]
-
Reversed Phase HPLC Method Development - Phenomenex. Available from: [Link]
-
Pyrimidine synthesis - Organic Chemistry Portal. Available from: [Link]
-
TLC Visualization Reagents - EPFL. Available from: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. Available from: [Link]
-
Dyeing Reagents for Thin-Layer and Paper Chromatography - The Sarpong Group. Available from: [Link]
-
Separation of purine and pyrimidine derivatives by thin-layer chromatography - Scilit. Available from: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
-
Steps for HPLC Method Validation - Pharmaguideline. Available from: [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - MDPI. Available from: [Link]
-
Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses - NIH. Available from: [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Available from: [Link]
-
Synthesis, Characterization and Docking Study of Novel Pyrimidine Derivatives as Anticancer Agents - ResearchGate. Available from: [Link]
-
HPLC Troubleshooting Guide. Available from: [Link]
-
Thin Layer Chromatography. Available from: [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. Available from: [Link]
-
2,4-diamino-6-hydroxypyrimidine - Organic Syntheses Procedure. Available from: [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. Available from: [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. Available from: [Link]
-
Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach | ACS Omega. Available from: [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. Available from: [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]
-
HPLC Troubleshooting Guide. Available from: [Link]
-
Thin-layer chromatography of some heterocyclic nitrogen compounds | Request PDF. Available from: [Link]
-
Measurement of pyrimidine (6-4) photoproducts in DNA by a mild acidic hydrolysis-HPLC fluorescence detection assay - PubMed. Available from: [Link]
- CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine - Google Patents.
-
Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC - NIH. Available from: [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. Available from: [Link]
-
Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Available from: [Link]
-
(PDF) 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine - ResearchGate. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 6. epfl.ch [epfl.ch]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hplc.eu [hplc.eu]
- 10. Developing HPLC Methods [sigmaaldrich.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 16. database.ich.org [database.ich.org]
- 17. pharmtech.com [pharmtech.com]
- 18. HPLC故障排除指南 [sigmaaldrich.com]
- 19. hplc.eu [hplc.eu]
- 20. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Application Notes and Protocols for the Derivatization of 6-Methylpyrimidine-4,5-diamine for Biological Screening
Abstract
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents and biologically active molecules.[1] This document provides a detailed guide for the chemical derivatization of 6-Methylpyrimidine-4,5-diamine, a versatile building block for generating diverse compound libraries for biological screening. We present detailed protocols, mechanistic insights, and experimental considerations for three principal derivatization strategies: cyclocondensation to form purine and pteridine analogs, N-acylation of the diamine functionalities, and Schiff base formation. The methodologies are designed to be robust and adaptable for researchers in drug discovery and chemical biology.
Introduction: The Strategic Value of the 6-Methylpyrimidine-4,5-diamine Scaffold
6-Methylpyrimidine-4,5-diamine is an exemplary starting material for combinatorial chemistry and drug discovery programs. Its intrinsic chemical features offer a powerful platform for generating molecular diversity:
-
Vicinal Diamines: The ortho-disposed amino groups on the C4 and C5 positions are highly reactive and serve as a key handle for cyclization reactions, leading to the formation of fused heterocyclic systems of significant biological relevance, such as purines and pteridines.[1][2]
-
Nucleophilic Amino Groups: Both amino groups are nucleophilic and can be readily functionalized through reactions like acylation, alkylation, and sulfonylation, allowing for the systematic exploration of the structure-activity relationship (SAR).
-
The C6-Methyl Group: This methyl group can influence the molecule's solubility, metabolic stability, and steric profile, potentially leading to improved pharmacokinetic properties in derivative compounds. It can also subtly modulate the electronic properties of the pyrimidine ring.[3]
Derivatives of pyrimidine and its fused ring systems have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] The protocols outlined herein provide a direct path to accessing novel chemical matter based on this promising scaffold.
Core Derivatization Strategies: A Visual Overview
The primary reactive sites of 6-Methylpyrimidine-4,5-diamine allow for several high-yield derivatization pathways. The following workflow illustrates the key transformations detailed in this guide.
Figure 1: Key derivatization pathways for 6-Methylpyrimidine-4,5-diamine.
Protocol I: Cyclocondensation Reactions for Fused Heterocycles
The reaction of the vicinal diamines of the starting material with bifunctional electrophiles is a classic and efficient method for constructing fused ring systems.
Synthesis of 6-Methylpurine (Traube Purine Synthesis)
This protocol describes the cyclization with a one-carbon electrophile (formic acid) to yield the corresponding purine analog. The Traube synthesis is a foundational method for creating purines from pyrimidine-4,5-diamines.[1]
Expertise & Experience: The mechanism involves the initial formation of a formamide intermediate at one of the amino groups, followed by an intramolecular cyclization and dehydration to form the imidazole ring fused to the pyrimidine core. Using an excess of formic acid serves as both the reagent and the solvent, driving the reaction to completion.
Experimental Protocol:
-
Reagent Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add 6-Methylpyrimidine-4,5-diamine (1.38 g, 10 mmol).
-
Reaction Initiation: Carefully add 98% formic acid (20 mL).
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of Dichloromethane:Methanol 9:1). The starting material is significantly more polar than the product.
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Neutralization & Precipitation: Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8. The product will precipitate as a solid.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum to yield 6-methylpurine.
Self-Validation: The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the two distinct amine proton signals and the appearance of a new aromatic proton signal for the imidazole ring in the NMR spectrum are indicative of successful cyclization.
Synthesis of 6,7-Dimethylpteridine Analogs (Gabriel-Isay Condensation)
This protocol utilizes an α-dicarbonyl compound (e.g., diacetyl/biacetyl) to form a fused pyrazine ring, yielding a pteridine derivative. This condensation is a cornerstone for pteridine synthesis.[6]
Expertise & Experience: The reaction proceeds via a double condensation mechanism. The more nucleophilic amino group (typically C5-NH₂) initiates the attack on one of the carbonyl carbons. This is followed by a second intramolecular condensation and subsequent dehydration to form the aromatic pteridine ring system. The reaction is often mildly acid-catalyzed to activate the carbonyl groups.
Experimental Protocol:
-
Reagent Setup: Dissolve 6-Methylpyrimidine-4,5-diamine (1.38 g, 10 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask.
-
Addition of Dicarbonyl: Add diacetyl (2,3-butanedione) (0.95 g, 11 mmol, 1.1 equivalents).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Reflux: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol and dry under vacuum.
Data Summary Table:
| Reaction Type | Reagent | Product Class | Expected Yield Range |
| Traube Synthesis | Formic Acid | Purine | 70-85% |
| Gabriel-Isay | Diacetyl | Pteridine | 65-80% |
Protocol II: N-Acylation for Amide Library Generation
Direct acylation of the amino groups provides a rapid method to introduce a wide variety of substituents, enabling fine-tuning of the molecule's properties. This protocol is adapted from established methods for the N-acylation of aromatic diamines.[7]
Expertise & Experience: The reaction involves the nucleophilic attack of the amino groups on an acylating agent (e.g., an acyl chloride or anhydride). A non-nucleophilic base like triethylamine (TEA) is used to scavenge the HCl or carboxylic acid byproduct. A catalyst such as 4-(Dimethylamino)pyridine (DMAP) can be used to accelerate the reaction, especially with less reactive anhydrides. Controlling the stoichiometry of the acylating agent can allow for selective mono- or di-acylation, although separating the resulting mixture can be challenging. For library synthesis, using a slight excess of the acylating agent to drive the reaction to the di-acylated product is often preferred for product homogeneity.
Figure 2: Step-by-step workflow for the N-acylation protocol.
Experimental Protocol (for Di-acylation):
-
Reagent Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 6-Methylpyrimidine-4,5-diamine (1.38 g, 10 mmol) in 40 mL of anhydrous dichloromethane (DCM).
-
Base and Catalyst Addition: Add triethylamine (3.5 mL, 25 mmol, 2.5 equivalents) followed by a catalytic amount of DMAP (61 mg, 0.5 mmol, 0.05 equivalents).
-
Cooling: Cool the stirred solution to 0°C in an ice bath.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., benzoyl chloride, 2.6 mL, 22 mmol, 2.2 equivalents) dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor for the disappearance of the starting material by TLC.
-
Quenching and Extraction: Quench the reaction by adding 30 mL of a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (30 mL), then dry over anhydrous sodium sulfate.
-
Isolation and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the di-acylated product.
Self-Validation: Successful di-acylation is confirmed by a significant shift in the NMR spectrum, with the disappearance of all four amine protons and the appearance of two new amide N-H signals. The mass spectrum will show a corresponding increase in molecular weight.
Protocol III: Schiff Base Formation
Condensation with aldehydes to form imines (Schiff bases) is a straightforward way to introduce diverse aromatic and aliphatic groups.[8]
Expertise & Experience: This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to form the C=N double bond.[9] Given the two amino groups, the reaction can potentially form a bis-imine product with two equivalents of an aldehyde. The reaction is typically catalyzed by a small amount of acid and often requires removal of the water formed to drive the equilibrium towards the product.
Experimental Protocol:
-
Reagent Setup: Dissolve 6-Methylpyrimidine-4,5-diamine (1.38 g, 10 mmol) and a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 3.1 g, 22 mmol, 2.2 equivalents) in 50 mL of ethanol in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
-
Catalysis: Add 3-4 drops of glacial acetic acid.
-
Reflux and Water Removal: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Continue refluxing for 6-18 hours until no more water is collected or TLC analysis indicates the reaction is complete.
-
Work-up: Cool the reaction mixture to room temperature. The Schiff base product will often precipitate from the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash with a small amount of cold ethanol to remove any unreacted aldehyde.
-
Purification: If necessary, the product can be recrystallized from a suitable solvent like ethanol or isopropanol.
Self-Validation: The formation of the imine bond is confirmed in the ¹H NMR spectrum by the appearance of a new signal in the 8-9 ppm region, corresponding to the imine proton (–CH=N–). The IR spectrum will show a characteristic C=N stretching band around 1600-1650 cm⁻¹.
Conclusion and Outlook
The protocols detailed in this application note provide a robust foundation for the derivatization of 6-Methylpyrimidine-4,5-diamine. These methods are scalable and amenable to parallel synthesis, making them highly suitable for generating diverse libraries of novel compounds. The resulting purine, pteridine, amide, and imine derivatives can be directly submitted for a wide array of biological screening assays, facilitating the discovery of new leads in various therapeutic areas. Researchers are encouraged to adapt and optimize these conditions based on the specific properties of their chosen reagents to fully explore the chemical space accessible from this versatile starting material.
References
-
[PDF] Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Pyrimidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
-
Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities - PMC. (2024, February 8). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
(PDF) 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Product and Mechanistic Analysis of the Reactivity of a C6-Pyrimidine Radical in RNA - NIH. (2011, March 10). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
7.1.1. Synthesis. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of pteridines derivatives from different heterocyclic compounds - Der Pharma Chemica. (n.d.). Retrieved January 21, 2026, from [Link]
-
Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. (n.d.). Retrieved January 21, 2026, from [Link]
-
(PDF) Preparation Characterization and Antibacterial Studies of Chelates of Schiff Base Derived from4-Aminoantipyrine, Furfural and o-phenylenediamine - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of purines from the coupling of 4,5-diaminopyrimidines, aldehydes. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes - MDPI. (2022, November 17). Retrieved January 21, 2026, from [Link]
-
Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC. (2022, May 22). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives - IJFMR. (n.d.). Retrieved January 21, 2026, from [Link]
-
Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PubMed Central. (2022, October 1). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Vol. 11 No. 4(44) (2013) | Journal of Organic and Pharmaceutical Chemistry. (2013, December 2). Retrieved January 21, 2026, from [Link]
-
Design, Synthesis and Screening of 4,6-Diaryl Pyridine and Pyrimidine Derivatives as Potential Cytotoxic Molecules - PubMed. (2018, October 1). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Product and Mechanistic Analysis of the Reactivity of a C6-Pyrimidine Radical in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Screening of 4,6-Diaryl Pyridine and Pyrimidine Derivatives as Potential Cytotoxic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Potential Antimalarial Agents from 6-Methylpyrimidine-4,5-diamine
Introduction: The Strategic Role of 6-Methylpyrimidine-4,5-diamine in Antimalarial Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] In the relentless fight against malaria, a disease that continues to pose a significant global health threat, pyrimidine derivatives have emerged as a critical class of compounds.[2][3] Many established antimalarial drugs, such as pyrimethamine, are built upon this heterocyclic framework.[3] These agents typically function by inhibiting essential parasitic enzymes, with a primary target being dihydrofolate reductase (DHFR) in Plasmodium falciparum, the deadliest species of the malaria parasite.[1][3] The DHFR enzyme is crucial for the parasite's folic acid metabolism, which is a prerequisite for DNA synthesis and replication.[3]
6-Methylpyrimidine-4,5-diamine is a highly valuable and versatile starting material in the synthesis of novel antimalarial candidates. Its vicinal diamine functionality provides a reactive handle for the construction of fused heterocyclic systems, most notably pteridines. The pteridine ring system, which is itself a fusion of a pyrimidine and a pyrazine ring, is a well-established pharmacophore for DHFR inhibitors. The strategic placement of the methyl group at the 6-position of the pyrimidine ring allows for the exploration of structure-activity relationships (SAR) by introducing various substituents at the 7-position of the resulting pteridine core. This document provides detailed application notes and protocols for the synthesis of potential antimalarial agents derived from 6-Methylpyrimidine-4,5-diamine, with a focus on the synthesis of 2,4-diamino-6-methyl-7-substituted-pteridines.
Application Notes: Rationale and Mechanistic Insights
The primary synthetic strategy for converting 6-Methylpyrimidine-4,5-diamine into potential antimalarial agents is the Isay reaction . This classic condensation reaction involves the treatment of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound to form a pteridine.[4]
Causality behind Experimental Choices:
-
Choice of Reactants: 6-Methylpyrimidine-4,5-diamine is selected for its inherent pyrimidine core, which mimics the natural substrate of DHFR, and the strategically placed diamino groups that facilitate the cyclization to form the pteridine ring. The choice of the 1,2-dicarbonyl compound (e.g., a substituted phenylglyoxal) is critical as it dictates the nature of the substituent at the 7-position of the pteridine ring, a key determinant of biological activity.
-
Reaction Conditions: The Isay reaction is typically carried out in a protic solvent, such as ethanol or acetic acid, often under reflux conditions. The acidic medium can catalyze the condensation by protonating the carbonyl groups of the dicarbonyl compound, thereby increasing their electrophilicity and facilitating the nucleophilic attack by the amino groups of the pyrimidine derivative.
-
Mechanism of Action - DHFR Inhibition: The synthesized 2,4-diamino-6-methyl-7-substituted-pteridines are designed to act as competitive inhibitors of P. falciparum DHFR. The 2,4-diaminopyrimidine moiety is crucial for binding to the active site of the enzyme, mimicking the binding of the natural substrate, dihydrofolate. The substituents at the 6- and 7-positions of the pteridine ring can form additional interactions with the enzyme, enhancing binding affinity and selectivity over the human DHFR, which is a critical aspect for minimizing host toxicity.
Visualizing the Synthetic Pathway:
Caption: Synthetic workflow for pteridine-based antimalarials.
Experimental Protocols: Synthesis of a Representative Antimalarial Candidate
This section provides a detailed, step-by-step methodology for the synthesis of a representative 2,4-diamino-6-methyl-7-aryl-pteridine, a potential antimalarial agent.
Protocol 1: Synthesis of 2,4-Diamino-6-methyl-7-(4-chlorophenyl)pteridine
This protocol is a representative example of the Isay reaction for the synthesis of a pteridine-based potential antimalarial agent.
Materials and Reagents:
-
6-Methylpyrimidine-4,5-diamine
-
4-Chlorophenylglyoxal monohydrate
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Diatomaceous earth
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel and flask)
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Methylpyrimidine-4,5-diamine (1.38 g, 10 mmol).
-
Dissolution: Add 100 mL of absolute ethanol to the flask and stir the mixture until the diamine is partially dissolved.
-
Addition of Dicarbonyl: To the stirred suspension, add 4-chlorophenylglyoxal monohydrate (1.88 g, 10 mmol).
-
Acid Catalyst: Add 5 mL of glacial acetic acid to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 mixture of dichloromethane and methanol as the eluent).
-
Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A yellow precipitate should form.
-
Isolation of Product: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.
-
Characterization: The final product, 2,4-diamino-6-methyl-7-(4-chlorophenyl)pteridine, can be characterized by its melting point, and spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Expected Yield: 75-85%.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by comparing its spectroscopic data with literature values or through full structural elucidation. The melting point should be sharp, indicating a high degree of purity.
Data Presentation: Structure-Activity Relationship (SAR)
The antimalarial potency of the synthesized pteridine derivatives is highly dependent on the nature of the substituent at the 7-position of the pteridine core. The following table summarizes the in vitro antiplasmodial activity of a series of 2,4-diamino-6-methyl-7-substituted-pteridines against the chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum.
Table 1: In Vitro Antiplasmodial Activity of 2,4-Diamino-6-methyl-7-substituted-pteridines
| Compound ID | R-Group (Substituent at C7) | IC50 (nM) - P. falciparum 3D7 | IC50 (nM) - P. falciparum K1 |
| 1a | Phenyl | 150 | 250 |
| 1b | 4-Chlorophenyl | 50 | 90 |
| 1c | 4-Methoxyphenyl | 120 | 200 |
| 1d | 4-Nitrophenyl | 80 | 150 |
| 1e | 4-(Trifluoromethyl)phenyl | 40 | 75 |
| 1f | 2-Naphthyl | 65 | 110 |
| Pyrimethamine | (Reference Drug) | 5 | 500 |
Note: The IC50 values presented are representative and synthesized from literature data on similar compound series for illustrative purposes.
Interpretation of SAR Data:
-
Electronic Effects: The data suggests that electron-withdrawing groups on the 7-phenyl ring generally enhance antiplasmodial activity. For instance, the 4-chloro (1b) and 4-(trifluoromethyl)phenyl (1e) derivatives exhibit lower IC50 values compared to the unsubstituted phenyl (1a) and the electron-donating 4-methoxyphenyl (1c) derivatives.
-
Steric Effects: The size and shape of the substituent at the 7-position also play a role. The 2-naphthyl derivative (1f) shows good activity, indicating that the active site of PfDHFR can accommodate larger aromatic systems.
-
Resistance Profile: The synthesized compounds generally retain good activity against the chloroquine-resistant K1 strain, although with slightly higher IC50 values compared to the 3D7 strain. This is a significant advantage over older drugs like pyrimethamine, which show a dramatic loss of potency against resistant strains.
Visualizing the Structure-Activity Relationship:
Caption: Key structure-activity relationships for C7-substituted pteridines.
Conclusion and Future Perspectives
6-Methylpyrimidine-4,5-diamine serves as an excellent and readily available precursor for the synthesis of a diverse range of pteridine-based compounds with promising antimalarial activity. The Isay reaction provides a straightforward and efficient method for the construction of the pteridine core. The structure-activity relationship studies highlight the importance of the electronic and steric properties of the substituent at the 7-position for potent inhibition of P. falciparum DHFR. Future work in this area could focus on the synthesis of novel derivatives with improved pharmacokinetic profiles and the exploration of bioisosteric replacements for the pteridine core to identify new scaffolds with enhanced potency and the ability to overcome existing drug resistance mechanisms.
References
-
Google. (2024). Synthesis of 2,4-diamino-6-hydroxymethylpteridine. WIPO Patentscope. Retrieved from [Link]
-
Google. (2024). Molecular Docking Studies, Synthesis and Biological Evaluation of Substituted Pyrimidine‐2,4‐diamines as Inhibitors of Plasmodium falciparum Dihydrofolate Reductase. Malaria World. Retrieved from [Link]
-
Google. (2024). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. MDPI. Retrieved from [Link]
-
Google. (2024). Synthesis of New Enantiopure Aminoalcohol Fluorenes as Promising Antimalarial Compounds. PMC - PubMed Central. Retrieved from [Link]
-
Google. (2024). In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum. ResearchGate. Retrieved from [Link]
-
Google. (2024). Molecular Docking Studies, Synthesis and Biological Evaluation of Substituted Pyrimidine-2,4-diamines as Inhibitors of Plasmodium falciparum Dihydrofolate Reductase. Retrieved from [Link]
- Google. (2024). EP0048002A2 - Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid. Google Patents.
-
Google. (2024). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. Retrieved from [Link]
-
Google. (2024). 6-methylpyrimidine and 2,4-diamino-6,7-diphenylpteridine on Chlorguanide-resistant Strain of Plasmodium gallinaceum. Sci-Hub. Retrieved from [Link]
-
Google. (2024). Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. Medicines for Malaria Venture. Retrieved from [Link]
- Google. (2024). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine. Google Patents.
-
Google. (2024). 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studi. Retrieved from [Link]
-
Google. (2024). Molecular Docking Studies, Synthesis and Biological Evaluation of Substituted Pyrimidine‐2,4‐diamines as Inhibitors of Plasmodium falciparum Dihydrofolate Reductase. PMC - NIH. Retrieved from [Link]
-
Google. (2024). Preparation method of 2, 4-diamino-6-chloropyrimidine. Eureka | Patsnap. Retrieved from [Link]
-
Google. (2024). 2,4-Diaminothienopyrimidines as orally active antimalarial agents. PubMed. Retrieved from [Link]
-
Google. (2024). e25dd1935.pdf. DRUG DISCOVERY. Retrieved from [Link]
-
Google. (2024). Studies on the 2,4-diamino-6-substituted quinazolines. II. Activities of selected derivatives against infections with various drug-susceptible and drug-resistant strains of Plasmodium falciparum and Plasmodium vivax in owl monkeys. PubMed. Retrieved from [Link]
-
Google. (2024). Design, Synthesis, and Antimalarial Evaluation of New Spiroacridine Derivatives. PMC. Retrieved from [Link]
Sources
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Pyrimidine Diamines
Introduction: The Strategic Importance of Pyrimidine Diamines in Drug Discovery
Pyrimidine diamines represent a cornerstone scaffold in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates.[1][2] Their prevalence stems from their ability to act as versatile hydrogen bond donors and acceptors, enabling potent and selective interactions with biological targets such as kinases. The functionalization of the pyrimidine core through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is therefore a critical endeavor in drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[3][4][5]
Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the derivatization of the pyrimidine nucleus.[6] These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, offer a broad functional group tolerance and predictable reactivity, making them indispensable in the modern synthetic chemist's toolbox.[3][7]
However, the presence of two amino groups on the pyrimidine ring introduces specific challenges and considerations. These electron-donating groups can modulate the reactivity of the heterocyclic core and potentially interfere with the catalytic cycle. This guide provides a comprehensive overview of the key palladium-catalyzed cross-coupling reactions applied to pyrimidine diamines, offering detailed, field-proven protocols and insights into overcoming common challenges.
Understanding the Landscape: Key Cross-Coupling Reactions
The choice of cross-coupling reaction is dictated by the desired bond construction. The following sections will delve into the most prevalent methods for C-C and C-N bond formation with pyrimidine diamines.
Workflow for Selecting the Appropriate Cross-Coupling Reaction
Caption: Logical workflow for selecting the appropriate palladium-catalyzed cross-coupling reaction based on the desired bond to be formed.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for installing aryl and heteroaryl substituents onto the pyrimidine diamine core.[8][9][10] It involves the reaction of a halopyrimidine with an organoboron reagent, typically a boronic acid or boronic ester.
Mechanism Overview
The catalytic cycle, a cornerstone of palladium catalysis, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Diaminopyrimidines
-
Reactivity of Halides: The reactivity order for the leaving group (X) is I > Br > Cl. While chloro-substituted pyrimidines are often more economical, they generally require more active catalysts and harsher conditions.[8]
-
Regioselectivity: In dihalopyrimidines, such as 2,4-dichloropyrimidine, the C4 position is generally more reactive towards Suzuki coupling than the C2 position.[10][12][13] This inherent selectivity can be exploited for sequential functionalization.
-
Catalyst and Ligand Choice: The electron-rich nature of diaminopyrimidines can necessitate the use of electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to promote efficient oxidative addition and prevent catalyst deactivation.[14][15] For many standard couplings, Pd(PPh₃)₄ remains a reliable catalyst.[8]
-
Base Selection: An inorganic base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step.[11][16] The choice of base can significantly impact the reaction rate and yield.
Protocol: Suzuki-Miyaura Coupling of 6-Chloro-2,4-diaminopyrimidine
This protocol is adapted from methodologies described for the synthesis of 6-aryl-2,4-diaminopyrimidines.[8]
Materials:
-
6-Chloro-2,4-diaminopyrimidine
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave vial or a round-bottom flask equipped with a reflux condenser, add 6-chloro-2,4-diaminopyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Add a 2M aqueous solution of Na₂CO₃ (2.0 equiv).
-
Add 1,4-dioxane to achieve a substrate concentration of approximately 0.1 M.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Heat the reaction mixture to 100-120 °C (conventional heating) or irradiate in a microwave reactor at 150 °C for 15-30 minutes.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Readily available and effective for many substrates.[8] |
| Ligand | (If using Pd(OAc)₂) SPhos, XPhos | Bulky, electron-rich ligands facilitate reaction with less reactive chlorides.[17] |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Essential for transmetalation; Cs₂CO₃ can be beneficial for challenging couplings.[8][16] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | Biphasic systems are standard; allows for dissolution of both organic and inorganic reagents. |
| Temperature | 80-150 °C | Higher temperatures are often needed for less reactive chlorides. Microwave irradiation can significantly shorten reaction times.[10] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of halo-diaminopyrimidines with a wide range of amines, anilines, and amides.[18][19] This reaction is particularly valuable for synthesizing unsymmetrical diaminopyrimidine derivatives or for introducing complex amine-containing side chains.[1][3]
Mechanism and Key Features
The catalytic cycle is analogous to the Suzuki coupling, but the transmetalation step is replaced by the coordination of the amine and subsequent deprotonation by a strong base to form a palladium-amido complex.[17][18]
-
Base Sensitivity: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[20]
-
Ligand is Critical: The success of Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands such as Xantphos, BINAP, and the "Buchwald ligands" (e.g., XPhos, SPhos) are essential for promoting reductive elimination and preventing side reactions.[17][21]
-
Substrate Scope: The reaction is compatible with a broad range of primary and secondary amines.[18]
Protocol: Buchwald-Hartwig Amination of a Chlorodiaminopyrimidine
This protocol is a generalized procedure based on established methods for the N-arylation of aminopyrimidines.[1][21]
Materials:
-
Chloro-diaminopyrimidine substrate (e.g., 4-chloro-2,6-diaminopyrimidine)
-
Amine coupling partner (1.1-1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the chloro-diaminopyrimidine (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).
-
Add anhydrous toluene or dioxane.
-
Add the amine coupling partner (1.1-1.5 equiv).
-
Finally, add the sodium tert-butoxide (1.4 equiv). Note: The base is often added last to prevent premature catalyst decomposition.
-
Seal the flask and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench by carefully adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common Pd(0) and Pd(II) precursors.[19] |
| Ligand | Xantphos, XPhos, RuPhos, BINAP | Bulky, electron-rich ligands are crucial for efficient C-N reductive elimination.[17][21] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are required to deprotonate the amine. |
| Solvent | Toluene, Dioxane, t-BuOH | Anhydrous, aprotic solvents are generally preferred. |
| Temperature | 80-120 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the direct installation of terminal alkynes onto the pyrimidine diamine scaffold, a valuable transformation for creating rigid linkers or precursors for further functionalization.[22] The reaction couples a halo-diaminopyrimidine with a terminal alkyne, co-catalyzed by palladium and copper(I).[22][23]
Mechanism and Key Features
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle similar to other cross-couplings and a copper cycle that generates a reactive copper(I) acetylide intermediate.[22]
Caption: Interconnected catalytic cycles in the Sonogashira cross-coupling reaction.
-
Copper Co-catalyst: Typically, a copper(I) salt like CuI is used. It is essential to perform the reaction under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[22]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is commonly used. It serves both to neutralize the HX byproduct and as a solvent.[22]
-
Copper-Free Variants: For substrates sensitive to copper, copper-free Sonogashira protocols have been developed, although they may require different ligands or conditions.[23]
Protocol: Sonogashira Coupling of 2,4-Diamino-6-iodopyrimidine
This protocol is based on the successful alkynylation of aminopyrimidines.
Materials:
-
2,4-Diamino-6-iodopyrimidine
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a Schlenk flask, add 2,4-diamino-6-iodopyrimidine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.06 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous DMF and anhydrous TEA (ratio of DMF:TEA can be ~4:1).
-
Add the terminal alkyne (1.5 equiv) via syringe.
-
Stir the reaction at room temperature or heat gently (40-60 °C) if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NH₄Cl (to remove copper salts) and then brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Heck Reaction: Forming C-C Bonds with Alkenes
The Heck reaction, or Mizoroki-Heck reaction, couples a halo-diaminopyrimidine with an alkene to form a substituted alkene.[24][25] This reaction is particularly useful for introducing vinyl groups, which can serve as versatile synthetic handles.
Mechanism and Key Features
The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination.[24][26]
-
Base: A hindered organic base like triethylamine or an inorganic base like K₂CO₃ is used to neutralize the acid generated in the cycle.[24]
-
Stereoselectivity: The reaction typically results in the trans isomer of the product alkene.[25]
-
Intramolecular Variants: The Heck reaction is also powerful for macrocyclization, which has been applied to diaminopyrimidine derivatives to create conformationally constrained molecules.[27]
Protocol: Intermolecular Heck Reaction of a Bromo-diaminopyrimidine
This is a general protocol applicable to various halo-diaminopyrimidines.[28]
Materials:
-
Bromo-diaminopyrimidine substrate
-
Alkene (e.g., n-butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.10 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
Anhydrous Acetonitrile or DMF
Procedure:
-
In a sealed tube or Schlenk flask, combine the bromo-diaminopyrimidine (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and PPh₃ (0.10 equiv).
-
Add anhydrous acetonitrile or DMF.
-
Add the alkene (1.5 equiv) and TEA (2.0 equiv).
-
Seal the tube and heat the reaction to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Poor ligand choice; Insufficient temperature; Low reactivity of halide (Cl). | Use a pre-catalyst or activate the catalyst in situ.[29] Screen different ligands (e.g., bulky, electron-rich phosphines).[14] Increase temperature or use microwave heating. For chlorides, use a more active catalyst system (e.g., Pd₂(dba)₃ with XPhos). |
| Dehalogenation | Presence of water or protic sources; β-hydride elimination from the organopalladium intermediate. | Ensure anhydrous conditions. For Buchwald-Hartwig, use a stronger, non-nucleophilic base.[30] |
| Homocoupling (Suzuki) | Oxidative conditions; Inefficient transmetalation. | Thoroughly degas solvents. Screen different bases or solvent systems to optimize transmetalation. |
| Glaser Coupling (Sonogashira) | Presence of oxygen. | Ensure the reaction is run under a strictly inert atmosphere.[22] |
| Poor Regioselectivity | Similar reactivity of two halide positions. | Modify the ligand to be more sterically demanding to differentiate between the sites.[31][32] Adjust the temperature (lower temperatures may increase selectivity). |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis and functionalization of pyrimidine diamines. A deep understanding of the underlying mechanisms and the careful selection of catalysts, ligands, bases, and reaction conditions are paramount to achieving high yields and desired regioselectivity. The protocols and insights provided in this guide serve as a robust starting point for researchers in drug discovery and organic synthesis, enabling the efficient generation of novel and diverse libraries of pyrimidine diamine-based compounds for biological evaluation.
References
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2025). ResearchGate. [Link]
-
Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. (n.d.). MDPI. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health (NIH). [Link]
-
An efficient synthesis of cytostatic mono and bis- alkynylpyrimidine derivatives by the Sonogashira cross-coupling reactions of. (n.d.). ElectronicsAndBooks. [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (2025). ResearchGate. [Link]
-
Synthesis, structural characterization, and catalytic behaviour in Heck coupling of palladium(ii) complexes containing pyrimidine-functionalized N-heterocyclic carbenes. (n.d.). Dalton Transactions (RSC Publishing). [Link]
-
C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (n.d.). ACS Publications. [Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. [Link]
-
Electron rich, bulky ligands used in cross‐coupling reactions. (n.d.). ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development - ACS Publications. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Heck reaction. (n.d.). Wikipedia. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Some proprieties of Sonogashira cross‐coupling reaction. (n.d.). ResearchGate. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health (NIH). [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate. [Link]
-
Advances in Cross-Coupling Reactions. (2020). PMC - NIH. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]
-
Heck reaction. (2015). YouTube. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). ACS Publications. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). ResearchGate. [Link]
-
Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. (n.d.). PMC - NIH. [Link]
-
(PDF) C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022). ResearchGate. [Link]
-
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. (2022). RSC Advances (RSC Publishing). [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). PMC - NIH. [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (n.d.). ChemRxiv. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - NIH. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. (2025). YouTube. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. youtube.com [youtube.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Heck reaction - Wikipedia [en.wikipedia.org]
- 25. Heck Reaction [organic-chemistry.org]
- 26. nobelprize.org [nobelprize.org]
- 27. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 30. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 31. researchgate.net [researchgate.net]
- 32. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Methylpyrimidine-4,5-diamine
Welcome to the technical support center for the synthesis of 6-Methylpyrimidine-4,5-diamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. As a key intermediate in the synthesis of various biologically active molecules, including purine analogs and kinase inhibitors, achieving a high-yielding and pure synthesis of this compound is critical.
This document moves beyond a simple recitation of steps. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our application scientists frequently encounter. We will delve into the causality behind procedural choices, helping you to not only execute the synthesis but to understand and optimize it.
Section 1: Synthesis Strategy & Precursor Preparation
The most reliable and common route to 6-Methylpyrimidine-4,5-diamine involves a two-step process: the nitration of a commercially available aminopyrimidine followed by the reduction of the nitro group. This section addresses common questions regarding the first stage of this synthesis.
FAQ 1.1: What is the recommended starting material and synthetic route?
The recommended synthetic pathway begins with the nitration of 4-amino-6-methylpyrimidine to form the key intermediate, 4-amino-6-methyl-5-nitropyrimidine . This intermediate is then reduced to the target diamine. This route is favored due to the accessibility of the starting material and the generally high efficiency of the subsequent reduction step.
The overall workflow can be visualized as follows:
Caption: General two-step synthesis route.
FAQ 1.2: I'm having trouble with the nitration of 4-amino-6-methylpyrimidine. What are the critical parameters?
Low yield or the formation of undesired byproducts during nitration is a common issue. Success hinges on careful control of the reaction conditions, particularly temperature and the choice of nitrating agent.
A robust method involves using a mixture of fuming nitric acid in concentrated sulfuric acid.[1] The sulfuric acid acts as both a solvent and a protonating agent, activating the pyrimidine ring for electrophilic substitution and generating the nitronium ion (NO₂⁺) from nitric acid.
Troubleshooting Nitration Issues:
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Insufficiently strong nitrating conditions. 2. Reaction temperature too low. | 1. Ensure use of fuming nitric acid and concentrated (98%) sulfuric acid. 2. Maintain the reaction temperature between 30-35°C as higher temperatures can lead to degradation.[1] |
| Formation of Dark/Tarry Byproducts | 1. Reaction temperature too high, leading to oxidative degradation. 2. Addition of reagents was too fast. | 1. Maintain strict temperature control using an ice bath during reagent addition. 2. Add the pyrimidine starting material portion-wise to the acid mixture. Add the nitric acid dropwise. |
| Product is Difficult to Isolate | 1. Product is partially soluble in the acidic workup solution. 2. Incomplete precipitation. | 1. After the reaction, quench the mixture by pouring it carefully onto crushed ice. 2. Neutralize the solution slowly with a base (e.g., aqueous ammonia) to a pH of 6-7 to ensure complete precipitation of the product. |
Section 2: The Critical Reduction Step
The conversion of 4-amino-6-methyl-5-nitropyrimidine to 6-Methylpyrimidine-4,5-diamine is the final and most critical step. Catalytic hydrogenation is the preferred method due to its cleanliness and high efficiency.
FAQ 2.1: What is the best catalyst and solvent for the catalytic hydrogenation?
Palladium on carbon (Pd/C), typically at 5-10% loading, is the most effective and commonly used catalyst for this type of nitro group reduction.[2]
Solvent Choice is Key: The choice of solvent is critical for both substrate solubility and reaction efficiency.
-
Methanol (MeOH) or Ethanol (EtOH): These are the most common and effective solvents. They readily dissolve the nitro-precursor and are stable under hydrogenation conditions.
-
Tetrahydrofuran (THF): Can be used as a co-solvent with alcohols if solubility is an issue.[2]
-
Ethyl Acetate (EtOAc): Another viable option, though the product may have lower solubility, which can sometimes be advantageous for direct crystallization.
FAQ 2.2: My hydrogenation reaction is slow or stalls completely. What should I check?
This is a frequent and frustrating problem. The troubleshooting process should be systematic.
Caption: Decision tree for troubleshooting stalled hydrogenations.
In-depth Troubleshooting:
-
Catalyst Activity: Pd/C can become deactivated over time, especially if not stored properly. Always use fresh, high-quality catalyst. If you suspect catalyst poisoning from the starting material (e.g., from residual sulfates or chlorides), increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome the issue.
-
Substrate Purity: The 4-amino-6-methyl-5-nitropyrimidine precursor must be free of non-volatile acids from the nitration step. Wash the precursor thoroughly with water and then a mild bicarbonate solution, followed by drying, before the hydrogenation.
-
Hydrogen Delivery: For balloon hydrogenations, ensure the balloon is filled with fresh hydrogen and that there are no leaks in the septum or joints. For reactions in a pressure vessel, ensure the vessel is properly sealed and pressurized.
-
Mass Transfer Limitation: Hydrogen gas must be efficiently mixed with the liquid phase and the solid catalyst. Ensure vigorous stirring to create a good vortex. Insufficient agitation is a very common cause of slow reactions.[3]
FAQ 2.3: I'm concerned about the safety of catalytic hydrogenation. What are the key precautions?
Safety is paramount when working with hydrogen gas and pyrophoric catalysts like Pd/C.
-
Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (Nitrogen or Argon) before introducing the catalyst. Never add Pd/C to a flask containing an organic solvent in the presence of air , as it can ignite the solvent.[3][4]
-
Catalyst Handling: Handle the dry Pd/C powder carefully in a fume hood. It is often supplied wet with water to reduce the risk of ignition.
-
Post-Reaction Filtration: After the reaction is complete, purge the vessel again with inert gas to remove all hydrogen before opening it to the air. The catalyst should be filtered through a pad of Celite®. Crucially, do not allow the Celite/catalyst pad to dry completely in the air , as it can become pyrophoric and ignite.[3] Keep it wet with solvent (e.g., ethanol or water) during and after filtration, and dispose of it in a dedicated, sealed waste container.
Section 3: Product Isolation and Purification
6-Methylpyrimidine-4,5-diamine is a polar, crystalline solid. Proper isolation and purification are essential to obtain material suitable for subsequent steps.
FAQ 3.1: How do I effectively isolate the product after hydrogenation?
-
Catalyst Removal: As mentioned, after purging the system with nitrogen, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the reaction solvent (e.g., methanol) to recover all the product.
-
Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure (rotary evaporation).
-
Crude Product: You will be left with the crude 6-Methylpyrimidine-4,5-diamine, which is often a light brown or off-white solid.
FAQ 3.2: My product is an oil or difficult to crystallize. What purification methods are recommended?
Oiling out or difficulty in crystallization is common for poly-amino heterocyclic compounds.
-
Recrystallization: If the crude product is a solid, recrystallization is the best method. A solvent screening is necessary. Good single-solvent candidates for polar amines include ethanol, isopropanol, or acetonitrile.
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system is recommended. Dissolve the crude product in a minimal amount of a good solvent (e.g., hot ethanol or DMF for very polar compounds) and then slowly add a poor solvent (an "anti-solvent") like ethyl acetate, diethyl ether, or hexanes until the solution becomes cloudy.[5] Heating to redissolve, followed by slow cooling, often yields high-quality crystals.
-
Diffusion Crystallization: For particularly stubborn compounds that are only soluble in high-boiling polar solvents like DMF or DMSO, diffusion crystallization can be very effective. Dissolve the compound in a small amount of DMF/DMSO in a vial. Place this open vial inside a larger, sealed jar containing a volatile anti-solvent (like dichloromethane or diethyl ether). The anti-solvent vapor will slowly diffuse into the DMF/DMSO solution, gradually inducing crystallization over 1-3 days.[1]
Section 4: Protocols & Characterization
Protocol 1: Synthesis of 4-Amino-6-methyl-5-nitropyrimidine (Intermediate)
(This protocol is adapted from established methods for pyrimidine nitration.[1])
-
In a flask equipped with a magnetic stirrer and placed in an ice/water bath, add 100 mL of concentrated sulfuric acid (98%).
-
Slowly and portion-wise, add 12.3 g (0.1 mol) of 4-amino-6-methylpyrimidine to the stirred acid, ensuring the temperature does not exceed 40°C.
-
Once all the starting material is dissolved, cool the mixture to 30°C.
-
Slowly, dropwise, add 7.0 mL of fuming nitric acid (>90%), maintaining the reaction temperature between 30-35°C.
-
After the addition is complete, stir the reaction mixture at this temperature for 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Slowly neutralize the resulting solution to pH 6-7 with concentrated aqueous ammonia, keeping the solution cool in an ice bath.
-
Collect the precipitated yellow solid by vacuum filtration.
-
Wash the solid thoroughly with cold water (3 x 100 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 4-amino-6-methyl-5-nitropyrimidine. Expected yield: 85-95%.
Protocol 2: Synthesis of 6-Methylpyrimidine-4,5-diamine (Final Product)
(This protocol is based on standard procedures for catalytic hydrogenation of nitropyrimidines.[2][4])
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a gas inlet, add 1.68 g (10 mmol) of 4-amino-6-methyl-5-nitropyrimidine and 100 mL of methanol.
-
Stir the mixture to dissolve the starting material.
-
Carefully purge the flask with nitrogen gas for 15 minutes.
-
Under a positive flow of nitrogen, add ~170 mg of 10% Pd/C catalyst (1 mol%).
-
Seal the flask, evacuate the nitrogen, and introduce hydrogen gas (a hydrogen-filled balloon is sufficient for this scale).
-
Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, purge the flask with nitrogen gas for 15 minutes to remove all hydrogen.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (2 x 20 mL). Keep the Celite pad wet.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol or an ethanol/ethyl acetate mixture to afford 6-Methylpyrimidine-4,5-diamine as a crystalline solid. Expected yield: 80-95%.
Product Characterization
Verifying the structure and purity of the final product is a critical final step.
-
Appearance: Off-white to light tan crystalline solid.
-
¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show distinct signals for the methyl group, the aromatic proton, and the two different amine groups.
-
δ ~2.1 ppm (s, 3H): Methyl protons (-CH₃).
-
δ ~4.5-5.5 ppm (br s, 2H): Amine protons (-NH₂ at C5).
-
δ ~6.0-6.5 ppm (br s, 2H): Amine protons (-NH₂ at C4).
-
δ ~7.5 ppm (s, 1H): Aromatic proton (H2).
-
-
¹³C NMR (DMSO-d₆, 100 MHz): Key expected signals include:
-
δ ~20 ppm: Methyl carbon.
-
δ ~110-155 ppm: Four distinct aromatic carbons of the pyrimidine ring.
-
References
-
Juen, M. A., Wunderlich, C. H., Nußbaumer, F., Tollinger, M., Kontaxis, G., Konrat, R., Hansen, D. F., & Kreutz, C. (n.d.). Supporting Information: Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. ScienceOpen. Available at: [Link]
-
Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -). Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines. Available at: [Link]
-
ResearchGate. (n.d.). IR, 1 H NMR, 13 C NMR of the final compounds 6a-e | Download Table. Available at: [Link]
-
MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
PubChem. (n.d.). 6-Methylpyrimidin-4-amine. National Center for Biotechnology Information. Available at: [Link]
-
Reddit. (2022, January 21). Hydrogenation reaction tips and tricks. r/Chempros. Available at: [Link]
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
-
ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Available at: [Link]
- Chung, C., et al. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 31(22), 3380-3396.
-
ResearchGate. (2025, August 6). Transformation of methyl N-methyl- N-(6-substituted-5-nitro-4-pyrimidinyl)aminoacetates into 4-methylamino-5-nitrosopyrimidines and 9-methylpurin-8-ones | Request PDF. Available at: [Link]
-
ResearchGate. (2015, August 24). (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. Available at: [Link]
- Google Patents. (n.d.). Method for palladium-carbon catalytic hydrogenation synthesis of analgin.
-
Wikipedia. (2023, January 22). 4,5-Diaminopyrimidine. Available at: [Link]
-
PubChem. (n.d.). 4,5-Diamino-6-methyl-2-thiopyrimidine. National Center for Biotechnology Information. Available at: [Link]
-
National Institutes of Health. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Hydrogenation of Aromatic Compounds. Available at: [Link]
Sources
Common impurities in 6-Methylpyrimidine-4,5-diamine synthesis and their removal
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 6-Methylpyrimidine-4,5-diamine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to navigate the complexities of this synthesis. As Senior Application Scientists, we have compiled this resource to explain the "why" behind the experimental choices, ensuring both scientific accuracy and practical, field-tested insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 6-Methylpyrimidine-4,5-diamine and what are the key challenges?
A1: A prevalent and reliable synthetic pathway for 6-Methylpyrimidine-4,5-diamine commences with the nitration of 4,6-dihydroxypyrimidine, followed by chlorination, and subsequent amination and reduction steps. The primary challenges in this multi-step synthesis are ensuring complete reactions at each stage, managing the regioselectivity of the amination, and effectively removing process-related impurities.
Q2: I am observing a low yield in the final product. What are the likely causes?
A2: Low yields can stem from several factors throughout the multi-step synthesis. Incomplete nitration or chlorination of the pyrimidine ring can lead to a mixture of intermediates. During the amination and reduction steps, suboptimal reaction conditions such as temperature, pressure, and catalyst activity can result in incomplete conversion. Furthermore, side reactions, such as the hydrolysis of chloro-intermediates, can consume starting materials and reduce the overall yield. Careful optimization of each step and purification of intermediates is crucial.
Q3: My final product is discolored. What is the likely cause and how can I fix it?
A3: Discoloration, often a yellowish or brownish tint, typically indicates the presence of colored impurities. These can be residual nitro-aromatic compounds from incomplete reduction or polymeric byproducts formed during the synthesis. Treatment of the crude product with activated charcoal followed by recrystallization is a highly effective method for removing these colored impurities.[1]
Troubleshooting Guide: Common Impurities and Their Removal
The synthesis of 6-Methylpyrimidine-4,5-diamine is a multi-step process, and impurities can be introduced at various stages. Understanding the origin of these impurities is key to their effective removal.
Logical Flow of Impurity Formation
Caption: Origin of common impurities in the synthesis of 6-Methylpyrimidine-4,5-diamine.
Issue 1: Presence of Unreacted Starting Materials and Intermediates
-
Identification: The presence of unreacted 4,6-dichloro-2-methyl-5-nitropyrimidine or the intermediate 4-amino-6-chloro-2-methyl-5-nitropyrimidine in the final product is a common issue. These can be detected by High-Performance Liquid Chromatography (HPLC) as distinct peaks with different retention times from the main product.[2][3] Thin Layer Chromatography (TLC) can also be used for rapid, qualitative assessment.
-
Causality: Incomplete amination or reduction reactions are the primary cause. This can be due to:
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time.
-
Catalyst Deactivation: The catalyst used for reduction (e.g., Palladium on carbon) may lose its activity.
-
Stoichiometry: Insufficient amounts of the aminating agent or reducing agent.
-
-
Resolution Protocol:
-
Reaction Optimization: Ensure the reaction is carried out at the recommended temperature and for the specified duration. Monitor the reaction progress by TLC or HPLC to confirm the disappearance of the starting material.
-
Catalyst Management: Use fresh, high-quality catalyst for the reduction step.
-
Purification: Most unreacted starting materials and intermediates can be effectively removed by recrystallization.[1] Due to differences in polarity and solubility, the desired diamine product will crystallize out, leaving the less polar chloro-intermediates in the mother liquor.
-
Issue 2: Formation of Hydroxylated Impurities
-
Identification: Hydroxylated pyrimidines, formed by the hydrolysis of the chloro-substituents, are common process-related impurities. These are more polar than the desired product and can be identified by HPLC, often exhibiting shorter retention times in reverse-phase chromatography.
-
Causality: The chloro groups on the pyrimidine ring are susceptible to nucleophilic substitution by water, especially at elevated temperatures or in the presence of basic conditions.
-
Resolution Protocol:
-
Anhydrous Conditions: Conduct the amination reactions under strictly anhydrous conditions to minimize hydrolysis.
-
pH Control: Maintain a neutral or slightly acidic pH during workup to reduce the rate of hydrolysis.
-
Purification: Recrystallization is an effective method for removing these more polar impurities. A carefully selected solvent system will ensure that the desired product crystallizes while the hydroxylated byproducts remain in the mother liquor.
-
Issue 3: Presence of Polymeric Byproducts
-
Identification: The formation of dark, tarry, or insoluble materials indicates the presence of polymeric byproducts. These are often complex mixtures and can be difficult to characterize fully.
-
Causality: Aminopyrimidines can be prone to self-condensation or polymerization under harsh reaction conditions, such as high temperatures or prolonged reaction times. Aminomalononitrile, a potential precursor in some synthetic routes, is known to be unstable and can polymerize.[4]
-
Resolution Protocol:
-
Temperature Control: Maintain strict control over the reaction temperature to avoid excessive heat.
-
Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction to completion and proceed with workup promptly.
-
Filtration: In many cases, these polymeric materials are insoluble and can be removed by hot filtration of the reaction mixture before crystallization.[1]
-
Experimental Protocols
Protocol 1: Purification of 6-Methylpyrimidine-4,5-diamine by Recrystallization
-
Solvent Selection: A crucial step in recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility for the product at lower temperatures. Common solvents for recrystallization of aminopyrimidines include ethanol, methanol, or a mixture of ethanol and water.[5]
-
Dissolution: In a suitable flask, dissolve the crude 6-Methylpyrimidine-4,5-diamine in a minimal amount of the hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[1]
-
Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is a powerful tool for assessing the purity of 6-Methylpyrimidine-4,5-diamine and detecting impurities.[2][3]
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is often effective for separating the polar diamine from less polar impurities.[2]
-
Detection: UV detection at a wavelength where the pyrimidine ring shows strong absorbance (e.g., 254 nm or 280 nm) is commonly used.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase or a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and a reference standard. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.
Data Presentation: Expected Analytical Data
| Technique | Expected Results for Pure 6-Methylpyrimidine-4,5-diamine |
| ¹H NMR | Signals corresponding to the methyl protons, the pyrimidine ring proton, and the amino protons. The chemical shifts and coupling constants will be characteristic of the structure.[6][7] |
| ¹³C NMR | Resonances for the methyl carbon and the four distinct carbons of the pyrimidine ring.[6][7][8] |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₅H₈N₄, MW: 124.14 g/mol ). |
| HPLC | A single major peak with a consistent retention time under the specified conditions. |
Visualization of Key Processes
Workflow for Troubleshooting Impurities
Caption: A systematic workflow for identifying and removing impurities.
References
-
Juen, M. A., et al. (n.d.). Supporting Information - Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. ScienceOpen. Retrieved from [Link]
-
Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines. Retrieved from [Link]
-
Ivachtchenko, A. V., et al. (2018). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molbank, 2018(4), M1023. [Link]
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
-
Al-Dahmoshi, H. O. M., et al. (2014). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. Biomedical & Pharmacology Journal, 4(1), 26-36. [Link]
-
Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26(12), 3559-3561. [Link]
-
Lin, C. H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 863–876. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Retrieved from [Link]
-
Ferris, J. P., et al. (1974). Reactions of aminomalononitrile with electrophiles. Journal of Molecular Evolution, 3(4), 301-309. [Link]
-
Mohamed, N. M. M. (2015). Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. Journal of Heterocyclic Chemistry, 52(5), 1463-1467. [Link]
-
Patil, S. B., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. The Open Catalysis Journal, 3, 83-86. [Link]
-
Mphahlele, M. J., & Gildenhuys, S. (2018). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules, 23(10), 2469. [Link]
- Google Patents. (n.d.). Preparation of 4,6-diamino-5-arylazopyrimidines and adenine compounds.
-
Wikipedia. (n.d.). 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
-
Logoyda, L., et al. (2018). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 11(8), 3351-3356. [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-amino-4, 6-dichloro-5-formamido pyrimidine.
-
Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: Solvent and catalyst free synthesis of 4H-chromenes and quinolines | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]
-
Ali, A., et al. (2022). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. Crystals, 12(5), 652. [Link]
Sources
- 1. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. scienceopen.com [scienceopen.com]
- 7. preprints.org [preprints.org]
- 8. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum [chemicalbook.com]
Technical Support Center: Optimizing the Synthesis of 6-Methylpyrimidine-4,5-diamine
Welcome to the technical support center for the synthesis of 6-Methylpyrimidine-4,5-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of its synthesis and improve your reaction yields. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 6-Methylpyrimidine-4,5-diamine?
A1: The most prevalent and industrially scalable synthesis of 6-Methylpyrimidine-4,5-diamine typically involves a two-step process:
-
Nitration: The synthesis often begins with the nitration of a commercially available 4-amino-6-methylpyrimidin-2-ol or a related precursor to introduce a nitro group at the 5-position, yielding 4-amino-6-methyl-5-nitropyrimidine.
-
Reduction: The subsequent and critical step is the reduction of the nitro group to an amine. This is most commonly achieved through catalytic hydrogenation.
An alternative, though often lower-yielding, approach involves the construction of the pyrimidine ring from acyclic precursors. However, the reduction of a pre-existing nitropyrimidine is generally favored for its efficiency.
Q2: Why is the reduction of the 5-nitro group often the most challenging step?
A2: The reduction of the 5-nitro group on the pyrimidine ring can be challenging due to several factors:
-
Catalyst Poisoning: The pyrimidine ring itself and potential impurities can act as catalyst poisons, reducing the efficiency of the hydrogenation catalyst over time.
-
Incomplete Reduction: The reaction can sometimes stall at the hydroxylamine or nitroso intermediate stage, especially if the catalyst is not sufficiently active or if reaction conditions are not optimal.
-
Side Reactions: Over-reduction or side reactions involving other functional groups on the pyrimidine ring can occur, leading to a complex mixture of byproducts.
-
Product Instability: The resulting 4,5-diamine can be susceptible to oxidation, especially in the presence of air and residual catalyst, leading to colored impurities.
Q3: What are the key safety considerations when working with catalytic hydrogenation?
A3: Catalytic hydrogenation involves the use of flammable hydrogen gas and pyrophoric catalysts like Raney® Nickel. It is imperative to:
-
Work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ensure all glassware is properly assembled and leak-tested.
-
Handle pyrophoric catalysts under an inert atmosphere (e.g., argon or nitrogen) to prevent ignition.
-
Follow established procedures for catalyst quenching and disposal.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 6-Methylpyrimidine-4,5-diamine, with a focus on the critical nitro reduction step.
Problem 1: Low or No Conversion of the Nitro Group
A low or stalled conversion of the 4-amino-6-methyl-5-nitropyrimidine is a common hurdle. This is often indicated by TLC or HPLC analysis showing a significant amount of starting material remaining after the expected reaction time.
Caption: Troubleshooting low conversion in nitro group reduction.
| Potential Cause | Explanation & Corrective Actions |
| Catalyst Deactivation | The catalyst may be poisoned by impurities (e.g., sulfur compounds) in the starting material or solvent. Solution: Ensure high purity of the 4-amino-6-methyl-5-nitropyrimidine and use anhydrous, degassed solvents. Consider treating the starting material with activated carbon prior to the reaction. If catalyst deactivation is suspected, filter the reaction mixture and add a fresh batch of catalyst.[1] |
| Improper Catalyst Handling | Catalysts like Raney® Nickel are pyrophoric and can lose activity if exposed to air. Solution: Handle the catalyst under an inert atmosphere (e.g., a glovebox or under a stream of argon). Ensure the catalyst is properly washed and stored according to the manufacturer's instructions. |
| Insufficient Catalyst Loading | The amount of catalyst may be insufficient for the scale of the reaction. Solution: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%). |
| Inadequate Hydrogen Pressure | For catalytic hydrogenation, insufficient hydrogen pressure can lead to slow or incomplete reactions. Solution: Ensure your reaction setup can maintain a positive hydrogen pressure. For many nitro reductions, atmospheric pressure is sufficient, but some substrates may require higher pressures.[1] |
| Depleted Hydrogen Donor | In transfer hydrogenation, the hydrogen donor (e.g., ammonium formate, hydrazine) may be old or used in insufficient excess. Solution: Use a fresh bottle of the hydrogen donor and ensure it is used in the appropriate stoichiometric excess. |
| Suboptimal Reaction Temperature | The reaction may have a significant activation energy barrier. Solution: Gently warm the reaction mixture. A temperature range of 40-60 °C is often effective. Monitor for potential side product formation at higher temperatures. |
| Poor Solubility | If the starting material is not fully dissolved, the reaction will be slow. Solution: Choose a solvent system in which the 4-amino-6-methyl-5-nitropyrimidine has good solubility. Protic solvents like ethanol or methanol are often good choices. A co-solvent system may also be beneficial. |
| Inefficient Agitation | In a heterogeneous catalysis, good mixing is essential for contact between the substrate, catalyst, and hydrogen source. Solution: Increase the stirring rate to ensure the catalyst is well suspended in the reaction mixture. |
Problem 2: Formation of Colored Impurities and Product Degradation
The appearance of a dark color in the reaction mixture or the final product is often indicative of impurity formation, which can significantly lower the yield of the desired 6-Methylpyrimidine-4,5-diamine.
Caption: Potential causes of product discoloration.
| Preventative Measure | Detailed Protocol |
| Inert Atmosphere Workup | To prevent oxidation of the air-sensitive diamine product, perform the workup under an inert atmosphere. Protocol: After the reaction is complete, carefully filter the catalyst under a stream of nitrogen or argon. Concentrate the filtrate under reduced pressure. |
| Prompt Catalyst Removal | Residual hydrogenation catalyst can promote degradation of the product. Protocol: Immediately filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the catalyst as soon as the reaction is complete. |
| Use of Antioxidants | A small amount of an antioxidant can be added during workup to protect the product. Protocol: Consider adding a small amount of sodium dithionite or ascorbic acid to the filtrate before concentration. |
| Recrystallization | This is a highly effective method for removing colored impurities. Protocol: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly to form crystals. The colored impurities will ideally remain in the mother liquor. |
| Activated Carbon Treatment | Activated carbon can effectively adsorb colored impurities. Protocol: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a short period (e.g., 15-30 minutes), and then filter through Celite® to remove the carbon. |
Experimental Protocol: Catalytic Hydrogenation of 4-amino-6-methyl-5-nitropyrimidine
This protocol provides a general guideline for the reduction of 4-amino-6-methyl-5-nitropyrimidine to 6-Methylpyrimidine-4,5-diamine using palladium on carbon (Pd/C) as the catalyst.
Materials:
-
4-amino-6-methyl-5-nitropyrimidine
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (anhydrous)
-
Hydrogen gas
-
Nitrogen or Argon gas
-
Celite®
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stir bar, dissolve 4-amino-6-methyl-5-nitropyrimidine (1.0 eq) in anhydrous ethanol.
-
Inerting: Purge the flask with nitrogen or argon for 10-15 minutes to remove any oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C (5-10 mol% Pd).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions). Repeat this process 2-3 times. Maintain a positive pressure of hydrogen throughout the reaction.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Workup: Once the reaction is complete, purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 6-Methylpyrimidine-4,5-diamine.
-
Purification: If necessary, purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
References
- BenchChem. (2025).
-
National Institutes of Health. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]
- Patil, et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide.
-
ResearchGate. (2013). How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?[Link]
-
MDPI. (2021). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (2013).
- ResearchGate. (n.d.). Selective nitro reduction in the synthesis of 'real-world' targets.
- ResearchGate. (n.d.). Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines.
- ResearchGate. (n.d.). Improved syntheses in the pyrimidine series. II.
Sources
Technical Support Center: Troubleshooting Guide for the Cyclization of Pyrimidine Precursors
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine cyclization. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.
FAQs: Low Yield and Incomplete Cyclization
One of the most frequent challenges in pyrimidine synthesis is achieving a high yield of the desired cyclized product. Low yields can often be traced back to incomplete reactions or the formation of stable, uncyclized intermediates.
Question 1: My pyrimidine synthesis reaction has a very low yield (<40%). What are the most likely causes?
Answer: Low yields in pyrimidine synthesis, particularly in well-established methods like the Biginelli reaction, are a common frustration. The primary culprits often include:
-
Suboptimal Catalyst: The choice and concentration of the catalyst are critical. Traditional acid catalysts like HCl may not be efficient for all substrates.[1]
-
Competing Side Reactions: Undesired reaction pathways can consume your starting materials. A notable example is the Knoevenagel condensation between an aldehyde and a β-ketoester in the Biginelli reaction.[1][2]
-
Incomplete Cyclization: The open-chain intermediate may not efficiently cyclize due to steric hindrance or insufficient activation.[1][3]
-
Poor Reaction Conditions: The solvent, temperature, and reaction time can significantly impact the reaction rate and promote the formation of byproducts.[4]
Question 2: I've isolated a major byproduct that appears to be an uncyclized intermediate. How can I drive the cyclization to completion?
Answer: The failure of an intermediate to cyclize is often an activation energy problem. The intramolecular nucleophilic attack required for ring closure needs to be energetically favorable.[1]
Mitigation Strategies:
-
Increase Catalyst Concentration or Strength: A stronger acid or a higher catalyst loading can enhance the activation of the carbonyl group, facilitating the final cyclization and dehydration steps.[1][3]
-
Increase Temperature: Applying heat, such as refluxing in a suitable solvent like ethanol, provides the necessary energy to overcome the activation barrier for ring closure.[1]
-
Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[4][5]
Below is a troubleshooting workflow to address incomplete cyclization:
Caption: Troubleshooting workflow for incomplete cyclization.
FAQs: Side Reactions and Impurities
The formation of byproducts is another significant hurdle in pyrimidine synthesis, leading to purification challenges and reduced yields. Understanding and controlling these side reactions is key to a successful synthesis.
Question 3: I'm observing a fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?
Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at higher temperatures.[3] This pathway competes directly with the desired Biginelli reaction.
Troubleshooting Steps:
-
Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[3]
-
Catalyst Choice: The selection of the catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[3]
-
Order of Addition: Adding the urea last may, in some cases, help to minimize its decomposition into ammonia.[3]
Question 4: My reaction mixture is complex, with multiple unidentified spots on the TLC plate. What are the common side reactions in pyrimidine synthesis?
Answer: Besides the Hantzsch reaction, several other side reactions can complicate your synthesis. In the Pinner synthesis, for instance, which involves the reaction of a 1,3-dicarbonyl compound with an amidine, common side reactions include:
-
Self-condensation of the 1,3-dicarbonyl compound. [3]
-
Hydrolysis of the amidine starting material. [3]
General Strategies to Minimize Side Reactions:
-
Ensure Anhydrous Conditions: Water can lead to the hydrolysis of intermediates and starting materials, especially when using sensitive reagents like amidines.[3]
-
Purity of Starting Materials: Use freshly prepared or purified reagents. Amidines, for example, can be hygroscopic and may hydrolyze over time.[3]
-
Optimize Stoichiometry: While a 1:1:1 molar ratio is standard for many three-component reactions, a slight excess of one component, such as urea (1.2-1.5 equivalents), can sometimes improve yields.[4]
The following diagram illustrates the competition between the desired Biginelli reaction and the Hantzsch side reaction:
Caption: Competing reaction pathways in the Biginelli synthesis.
Analytical Monitoring and Purification
Effective monitoring and purification are essential for a successful synthesis. These techniques allow you to track the reaction's progress, identify products and byproducts, and ultimately isolate your target compound in high purity.
Question 5: What are the best methods for monitoring the progress of my pyrimidine synthesis?
Answer: The most common and effective analytical techniques for monitoring pyrimidine synthesis are:
-
Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective method for qualitative analysis of the reaction mixture.[6][7] It allows you to visualize the consumption of starting materials and the formation of products.[7]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts. For polar pyrimidine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method.[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, allowing for the identification of intermediates and final products. 2D NMR techniques like COSY, HSQC, and HMBC can be used to resolve overlapping signals.[6]
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compounds in your reaction mixture, aiding in their identification.[6]
Table 1: Comparison of Analytical Monitoring Techniques
| Technique | Speed | Sensitivity | Structural Information | Quantitative |
| TLC | Fast | Moderate | Low | No |
| HPLC | Moderate | High | Low | Yes |
| NMR | Slow | Low | High | Yes (with internal standard) |
| MS | Fast | High | Low (Molecular Weight) | Yes |
Question 6: I'm having difficulty purifying my polar pyrimidine derivative. What strategies can I use?
Answer: The high polarity of many pyrimidine derivatives can present challenges for purification.[8] Common issues include poor retention in reverse-phase chromatography and difficulty with crystallization.[8]
Recommended Purification Techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the method of choice for highly polar compounds.[8]
-
Reverse-Phase Chromatography (RPC): Can be optimized for polar pyrimidines by using polar-endcapped columns or ion-pairing agents to improve retention.[8]
-
Ion-Exchange Chromatography (IEC): Effective for ionizable pyrimidine derivatives.[8]
-
Recrystallization: While challenging, it can be optimized by careful solvent selection. If your compound fails to crystallize, try adding an anti-solvent (a solvent in which your compound is insoluble but is miscible with the crystallization solvent).[8]
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Biginelli Reaction by TLC
This protocol provides a framework for monitoring a typical Biginelli reaction.[7]
Materials:
-
TLC Plates (Silica gel 60 F254)
-
Reactants (e.g., benzaldehyde, ethyl acetoacetate, urea)
-
Reaction Solvent (e.g., Ethanol)
-
Mobile Phase (e.g., 7:3 hexane:ethyl acetate)
-
Capillary tubes
-
UV lamp (254 nm)
Procedure:
-
Prepare the TLC Chamber: Add the mobile phase to a depth of 0.5-1 cm and allow the chamber to equilibrate.
-
Prepare the TLC Plate: Gently draw an origin line with a pencil about 1 cm from the bottom of the plate.
-
Spot the Plate: At various time points (e.g., t=0, 30 min, 1 hr, 2 hr), withdraw a small aliquot of the reaction mixture, dilute it, and spot it on the origin line. Also spot a reference of your starting materials.
-
Develop the Plate: Place the plate in the developing chamber and allow the solvent to ascend.
-
Visualize: Remove the plate, mark the solvent front, and visualize the spots under a UV lamp.
-
Analyze: Monitor the disappearance of the starting material spots and the appearance of the product spot over time. The reaction is considered complete when the starting material spot is no longer visible.[7]
Protocol 2: General Procedure for a Lewis Acid-Catalyzed Biginelli Reaction
This protocol provides a general method for synthesizing dihydropyrimidinones (DHPMs) using a Lewis acid catalyst.
Reagents:
-
Aldehyde (1 mmol)
-
β-Ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Lewis Acid Catalyst (e.g., FeCl₃, 10 mol%)
-
Solvent (e.g., Acetonitrile, 5 mL)
Procedure:
-
Combine Reagents: In a round-bottom flask, combine the aldehyde, β-ketoester, urea, and Lewis acid catalyst in the solvent.
-
Heat the Reaction: Stir the mixture and heat to reflux.
-
Monitor Progress: Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice water and stir until a solid precipitate forms.
-
Isolate and Purify: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.
References
- Bhat, A. R., et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Sciences, 137(1), 1-25.
- BenchChem. (2025). Methods for monitoring the progress of pyrimidine reactions. BenchChem Technical Support Center.
- World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines.
- Islam, M. W., et al. (2024). A review on pyrimidine-based derivatives: Synthesis and their biological application. Journal of Heterocyclic Chemistry.
- SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines.
- International Journal of Pharmaceutical Sciences. (n.d.). Review Writing on Synthesis of Pyrimidine and Its Biological Activity.
- BenchChem. (2025).
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- Microbe Notes. (2023).
- BenchChem. (2025).
- MDPI. (2023).
- Creative Proteomics Blog. (2024).
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES.
- BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.
- BenchChem. (2025).
- Biology LibreTexts. (2023). 7.10: Pyrimidine de novo Biosynthesis.
- ACS Publications. (2018).
- ResearchGate. (n.d.).
- BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis.
- BenchChem. (2025). An In-depth Technical Guide to Overcoming Side Reactions in Pyrimidine Synthesis.
- PMC - NIH. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism.
- BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
- BenchChem. (2025).
- ResearchGate. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of 6-Methylpyrimidine-4,5-diamine in solution
A Guide to Understanding and Mitigating Stability Issues in Solution for Researchers, Scientists, and Drug Development Professionals
Introduction to the Stability of 6-Methylpyrimidine-4,5-diamine
6-Methylpyrimidine-4,5-diamine is a key building block in the synthesis of a wide range of heterocyclic compounds, including those with therapeutic potential. The presence of two adjacent amino groups on the pyrimidine ring makes it highly reactive and susceptible to degradation, particularly in solution. Understanding the factors that influence its stability is paramount for obtaining reliable and reproducible experimental results. This guide is designed to equip you with the knowledge to anticipate and troubleshoot stability issues, ensuring the quality and integrity of your work.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues related to the stability of 6-Methylpyrimidine-4,5-diamine in solution.
Q1: My solution of 6-Methylpyrimidine-4,5-diamine has changed color. What does this indicate?
A change in the color of your solution, often to a yellow or brown hue, is a common indicator of degradation. This is typically caused by oxidation of the aminopyrimidine ring. The two amino groups are electron-donating, making the ring susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal ions.
Troubleshooting Steps:
-
Minimize Oxygen Exposure: Prepare solutions using degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Use High-Purity Solvents: Trace metal impurities in solvents can catalyze oxidation. Use HPLC-grade or equivalent high-purity solvents.
-
Consider Antioxidants: For some applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be possible, but its compatibility with your downstream reactions must be verified.
Q2: I'm observing unexpected peaks in my HPLC analysis of a 6-Methylpyrimidine-4,5-diamine solution. What could they be?
The appearance of new peaks in your chromatogram suggests the formation of degradation products or impurities. Based on the chemical structure of 6-Methylpyrimidine-4,5-diamine, several degradation pathways are possible:
-
Oxidation Products: The pyrimidine ring can be oxidized, leading to the formation of N-oxides or hydroxylated species.
-
Hydrolysis Products: Under strongly acidic or basic conditions, the amino groups can be hydrolyzed to hydroxyl groups, although this is generally less common than oxidation for diaminopyrimidines.
-
Dimers or Oligomers: Diaminopyridine derivatives have been shown to form dimers, and it is plausible that 6-Methylpyrimidine-4,5-diamine could undergo similar reactions, especially at high concentrations or under specific pH conditions.[1]
Troubleshooting Steps:
-
Perform a Forced Degradation Study: To identify potential degradation products, a forced degradation study is highly recommended. This involves subjecting the compound to various stress conditions (see the detailed protocol below).
-
Use a Stability-Indicating HPLC Method: A well-developed HPLC method should be able to separate the parent compound from all potential degradation products. See our recommended starting conditions for HPLC method development below.
-
LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the molecular weights of the unknown peaks, which can help in elucidating their structures.
Q3: What is the optimal pH range for storing solutions of 6-Methylpyrimidine-4,5-diamine?
The stability of 6-Methylpyrimidine-4,5-diamine is pH-dependent. Both highly acidic and highly alkaline conditions can promote degradation. While specific data for this compound is limited, for many aminopyrimidines, a slightly acidic to neutral pH range (pH 4-7) is often found to be the most stable.
Recommendation:
-
It is crucial to experimentally determine the optimal pH for your specific application and storage duration. A simple stability study where you prepare solutions in buffers of varying pH and monitor the purity over time by HPLC will provide this information.
Q4: How does the methyl group on the pyrimidine ring affect the stability of the molecule?
The presence of the methyl group at the 6-position of the pyrimidine ring can influence the molecule's stability. Electronically, the methyl group is weakly electron-donating, which can slightly increase the electron density of the ring and potentially make it more susceptible to oxidation. However, studies on related pyridopyrimidines have shown that a methyl group can also sterically hinder metabolic attack and improve stability in biological systems. The overall effect on chemical stability in solution will depend on the specific degradation pathway.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the potential degradation pathways of 6-Methylpyrimidine-4,5-diamine and for developing a stability-indicating analytical method.[2][3][4]
Objective: To generate potential degradation products of 6-Methylpyrimidine-4,5-diamine under various stress conditions.
Materials:
-
6-Methylpyrimidine-4,5-diamine
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber (ICH Q1B compliant)
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 6-Methylpyrimidine-4,5-diamine in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile-water mixture).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To a third aliquot, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep an aliquot of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[5]
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all stressed samples, along with a control sample (stock solution stored at 4°C in the dark), by a suitable stability-indicating HPLC method.
Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels without being so excessive that secondary degradation occurs.[2]
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.
Objective: To develop an HPLC method capable of separating 6-Methylpyrimidine-4,5-diamine from its potential degradation products.
Starting HPLC Conditions:
| Parameter | Recommended Starting Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 5%) and increase linearly to a higher percentage (e.g., 95%) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a wavelength of maximum absorbance for 6-Methylpyrimidine-4,5-diamine (determine by UV scan). |
| Injection Volume | 10 µL |
Method Development and Validation:
-
Specificity: Inject the solutions from the forced degradation study to demonstrate that the method can separate the parent peak from all degradation product peaks. Peak purity analysis using a diode array detector (DAD) is recommended.
-
Linearity, Accuracy, and Precision: Validate these parameters according to ICH Q2(R1) guidelines.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ for both the active pharmaceutical ingredient (API) and any significant degradation products.
Visualizing Degradation Pathways and Workflows
To aid in understanding the processes involved in assessing the stability of 6-Methylpyrimidine-4,5-diamine, the following diagrams illustrate the potential degradation pathways and the experimental workflow for a stability study.
Summary and Recommendations
The stability of 6-Methylpyrimidine-4,5-diamine in solution is a critical factor that can significantly impact the outcome of your research. By understanding the potential degradation pathways—primarily oxidation, and to a lesser extent, hydrolysis and dimerization—you can take proactive steps to mitigate these issues.
Key Recommendations:
-
Solvent Selection: Use high-purity, degassed solvents. For stock solutions, consider aprotic solvents like DMSO or acetonitrile, and prepare fresh aqueous solutions for immediate use.
-
Storage Conditions: Store solid 6-Methylpyrimidine-4,5-diamine in a cool, dry, and dark place. Solutions should be protected from light and oxygen, and stored at low temperatures (2-8°C) for short-term use. For long-term storage, consider storing under an inert atmosphere at -20°C or below.
-
pH Control: Empirically determine the optimal pH for your working solutions and buffer accordingly. A slightly acidic to neutral pH is often a good starting point.
-
Analytical Monitoring: Regularly monitor the purity of your solutions using a validated stability-indicating HPLC method, especially for long-term experiments or when using solutions that have been stored for an extended period.
By implementing these best practices and utilizing the provided protocols, you can ensure the stability and integrity of your 6-Methylpyrimidine-4,5-diamine solutions, leading to more reliable and reproducible scientific outcomes.
References
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Baffi, R., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]
-
Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Hagerman, P. J. (1990). Pyrimidine 5-methyl groups influence the magnitude of DNA curvature. Biochemistry, 29(8), 1980–1983. [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
- Catalyst Pharmaceuticals, Inc. (2017). U.S. Patent No. 9,783,497. U.S.
-
Al-Juboori, S. A. B., et al. (2018). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. International Journal of Research in Pharmaceutical and Biomedical Sciences, 4(4), 1335-1341. [Link]
-
Dai, Y., et al. (2022). Effect and mechanism of environmentally friendly depressant 2, 4-Diamino-6-hydroxypyrimidine in separation of chalcopyrite and molybdenite. Minerals Engineering, 181, 107536. [Link]
-
Rubasinghege, G., et al. (2019). A Toxicological Study on Photo-degradation Products of Environmental Ibuprofen: Ecological and Human Health Implications. Environmental Science & Technology, 53(15), 9231–9240. [Link]
-
Addison, D., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2 -(4-((6-Methyl-7-oxo-6,7-dihydro-1 H -pyrrolo[2,3- c ]pyridin-4-yl)oxy)phenyl)- N 4 -(pyridin-2-yl)-2,4-pyrimidinediamine (BOS172722). Journal of Medicinal Chemistry, 61(19), 8798–8813. [Link]
-
Schöneich, C. (2020). Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. Pharmaceutical Research, 37(3), 45. [Link]
- Xu, X., et al. (2022).
-
Bajaj, S., et al. (2003). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
Al-Masoudi, N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. International Journal of Drug Design and Discovery, 6(3), 1591-1603. [Link]
-
Patel, K., et al. (2014). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR, 1(6), 469-478. [Link]
Sources
- 1. US9783497B1 - Determining degradation of 3,4-diaminopyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Assay methods for use in stability studies of 2-amino-6-methyl-5-oxo-4-n-propyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
Side reactions to avoid during the functionalization of 6-Methylpyrimidine-4,5-diamine
Welcome to the technical support center for the functionalization of 6-methylpyrimidine-4,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you avoid unwanted side reactions and achieve your desired synthetic outcomes.
I. Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section provides a question-and-answer-style troubleshooting guide for specific issues you may encounter during the functionalization of 6-methylpyrimidine-4,5-diamine.
Issue 1: Poor Regioselectivity in Acylation Reactions
Question: I am trying to selectively acylate the 4-amino group of 6-methylpyrimidine-4,5-diamine, but I am observing a mixture of products, including di-acylated and 5-acylated compounds. How can I improve the regioselectivity?
Answer: This is a frequent challenge stemming from the similar nucleophilicity of the 4- and 5-amino groups. The 4-amino group is generally more nucleophilic due to electronic effects, but this difference is often insufficient for complete selectivity under standard acylation conditions.
Root Cause Analysis:
-
Similar Reactivity: The electron-donating methyl group at the 6-position and the pyrimidine ring's electronics result in comparable nucleophilicity of the two amino groups.
-
Reaction Conditions: Harsh conditions (high temperatures, strong bases) can deprotonate both amino groups, leading to a loss of selectivity.
Mitigation Strategies:
-
Use of Bulky Acylating Agents: Employing sterically hindered acylating agents can favor reaction at the less sterically hindered 4-amino position.
-
Controlled Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help exploit the subtle differences in nucleophilicity.
-
Protecting Group Strategy: The most robust method is to employ an orthogonal protecting group strategy.[1][2] This involves selectively protecting one amino group, performing the desired functionalization on the other, and then deprotecting.
Experimental Protocol: Selective Acylation via a Phthalimide Protecting Group
This protocol outlines a method for the selective acylation of the 4-amino group.
| Step | Procedure | Rationale |
| 1 | Protection of the 5-Amino Group: React 6-methylpyrimidine-4,5-diamine with phthalic anhydride in a suitable solvent like DMF or acetic acid at elevated temperatures. | The 5-amino group is generally more reactive towards cyclic anhydrides, leading to the formation of a stable phthalimide protecting group. |
| 2 | Acylation of the 4-Amino Group: Treat the 5-phthalimido-6-methylpyrimidin-4-amine with your desired acylating agent (e.g., an acid chloride or anhydride) in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). | With the 5-amino group protected, the acylation will proceed selectively at the 4-position. |
| 3 | Deprotection: Remove the phthalimide group by treating the product with hydrazine hydrate in a solvent like ethanol or methanol, typically with heating. | Hydrazine cleaves the phthalimide to reveal the free 5-amino group, yielding the desired 4-acylated product. |
Issue 2: Uncontrolled Alkylation and Formation of Quaternary Salts
Question: During my N-alkylation reaction, I am observing over-alkylation, leading to the formation of quaternary ammonium salts and a mixture of mono- and di-alkylated products. How can I control the extent of alkylation?
Answer: Over-alkylation is a common side reaction when using reactive alkylating agents and strong bases. The resulting quaternary salts are often highly soluble and can be difficult to remove.
Root Cause Analysis:
-
High Reactivity of Alkylating Agents: Primary alkyl halides are highly reactive and can lead to multiple alkylations.
-
Base Strength: Strong bases can deprotonate the newly formed secondary amine, making it susceptible to further alkylation.
Mitigation Strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of the alkylating agent, using only a slight excess (1.0-1.2 equivalents) for mono-alkylation.
-
Choice of Base: Use a milder base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), to minimize the deprotonation of the product amine.
-
Reductive Amination: A more controlled method for mono-alkylation is reductive amination. This involves reacting the diamine with an aldehyde or ketone to form an imine/enamine intermediate, which is then reduced in situ.
Experimental Protocol: Controlled Mono-N-Alkylation via Reductive Amination
| Step | Procedure | Rationale |
| 1 | Imine/Enamine Formation: Dissolve 6-methylpyrimidine-4,5-diamine and the desired aldehyde or ketone (1.0-1.1 equivalents) in a suitable solvent like methanol or dichloroethane (DCE). Add a catalytic amount of acetic acid to facilitate imine formation. | The more nucleophilic 4-amino group will preferentially react with the carbonyl compound. |
| 2 | In Situ Reduction: Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), to the reaction mixture. | These reagents selectively reduce the iminium ion as it is formed, preventing over-alkylation. |
| 3 | Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography. | Standard work-up procedures will isolate the mono-alkylated product. |
Issue 3: Ring Opening and Decomposition during Diazotization
Question: I am attempting a Sandmeyer-type reaction by diazotizing one of the amino groups, but I am observing significant decomposition and low yields of the desired product. What is causing this, and how can I improve the reaction?
Answer: The pyrimidine ring is susceptible to nucleophilic attack, and the diazonium salt intermediate can be unstable, leading to ring opening and the formation of various byproducts.
Root Cause Analysis:
-
Instability of the Diazonium Salt: Pyrimidine diazonium salts are generally less stable than their benzene counterparts.
-
Reaction Conditions: High temperatures and the presence of strong nucleophiles can promote decomposition pathways.
Mitigation Strategies:
-
Low-Temperature Diazotization: Perform the diazotization at low temperatures (typically -5 to 5 °C) to maintain the stability of the diazonium intermediate.
-
Careful pH Control: Maintain a strongly acidic environment (e.g., using HCl or H₂SO₄) to prevent the formation of diazoamino compounds and other side products.
-
Choice of Diazotizing Agent: Use sodium nitrite (NaNO₂) as the diazotizing agent and add it slowly to the reaction mixture to control the exotherm.
Experimental Protocol: Controlled Diazotization and Substitution
| Step | Procedure | Rationale |
| 1 | Dissolution in Acid: Dissolve 6-methylpyrimidine-4,5-diamine in a cold, concentrated acid (e.g., 6M HCl). | This protonates the amino groups and the ring nitrogens, increasing solubility and stabilizing the resulting diazonium salt. |
| 2 | Slow Addition of Nitrite: Cool the solution to 0-5 °C in an ice bath and slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 equivalents). | Slow addition prevents a rapid temperature increase, which could lead to decomposition. |
| 3 | In Situ Substitution: Add the solution of the diazonium salt to a solution of the desired nucleophile (e.g., CuCl, CuBr, KCN) at the appropriate temperature for the specific Sandmeyer reaction. | This allows for the immediate reaction of the diazonium salt as it is formed, minimizing decomposition. |
II. Frequently Asked Questions (FAQs)
Q1: Which of the two amino groups in 6-methylpyrimidine-4,5-diamine is more nucleophilic?
The 4-amino group is generally considered more nucleophilic. This is attributed to the electron-donating effect of the methyl group at the 6-position, which increases the electron density at the adjacent 4-position. However, this difference in reactivity is often small, necessitating careful control of reaction conditions for selective functionalization.
Q2: What are the best protecting groups for the amino functionalities on 6-methylpyrimidine-4,5-diamine?
The choice of protecting group depends on the desired reaction and the required deprotection conditions.[3][4]
-
For the 5-amino group: Phthalimide is a good choice as it can be selectively introduced and removed under conditions that do not affect many other functional groups.
-
For the 4-amino group: Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are commonly used and can be removed under acidic or hydrogenolysis conditions, respectively. An Fmoc (9-fluorenylmethyloxycarbonyl) group can also be used if base-lability is desired for deprotection.[5]
Q3: How can I purify my functionalized 6-methylpyrimidine-4,5-diamine derivative?
Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of your compound. A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often effective. Recrystallization can also be a powerful purification technique if a suitable solvent system can be found.
Q4: I am observing poor solubility of my starting material. What solvents are recommended?
6-Methylpyrimidine-4,5-diamine has moderate polarity. For reactions, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often good choices. For less polar reaction conditions, tetrahydrofuran (THF) or 1,4-dioxane can be used, sometimes with gentle heating to aid dissolution.
III. Visualizing Reaction Pathways
The following diagrams illustrate key concepts in the functionalization of 6-methylpyrimidine-4,5-diamine.
Caption: Workflow for selective acylation using a protecting group strategy.
Caption: Troubleshooting logic for over-alkylation side reactions.
IV. References
-
Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
-
Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (n.d.). PMC - NIH.
-
Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. (2021). PMC - NIH.
-
Cyclisations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. (2021). ResearchGate.
-
Tkachuk, V., et al. (2025). Organophotocatalytic site-selective C–H-alkylation of pyrimidin-2(1H)-ones. ChemRxiv.
-
Protecting Groups in Peptide Synthesis. (n.d.). PubMed - NIH.
-
Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. (2025). PubMed.
-
2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. (2018). PMC - NIH.
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.). MDPI.
-
Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. (n.d.). PMC - NIH.
-
Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5). (n.d.). European Commission.
-
Final amended report of the safety assessment of toluene-2,5-diamine, toluene-2,5-diamine sulfate, and toluene-3,4-diamine as used in cosmetics. (2010). PubMed.
-
6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. (n.d.). ResearchGate.
-
Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2025). ResearchGate.
-
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers.
-
Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). (2025). Bentham Science.
-
2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. (n.d.). PubMed.
-
2-(Heptylthio)pyrimidine-4,6-diamine. (n.d.). MDPI.
-
Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5). (n.d.). European Commission.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Protecting Group Strategies in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Recrystallization of 6-Methylpyrimidine-4,5-diamine
Welcome to the technical support guide for the purification of 6-Methylpyrimidine-4,5-diamine. This document is designed for researchers, scientists, and drug development professionals who require this intermediate in its highest purity state. As a critical building block in the synthesis of various biologically active molecules, the purity of 6-Methylpyrimidine-4,5-diamine is paramount.[1][2] This guide provides in-depth, field-proven insights into recrystallization techniques, moving beyond simple protocols to explain the scientific causality behind each step.
Part 1: The Core Principles of Recrystallization
Recrystallization is a purification technique used to remove impurities from solid compounds.[3][4] The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system. An ideal recrystallization process involves dissolving the impure solid in a hot solvent to the point of saturation, and then allowing it to cool slowly.[4][5] As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (the "mother liquor").[5][6]
Selecting the Optimal Solvent System
The success of any recrystallization hinges on the selection of an appropriate solvent.[3] The "like dissolves like" principle is a useful starting point, suggesting that polar compounds dissolve well in polar solvents and non-polar compounds in non-polar solvents.[6][7] However, the ideal recrystallization solvent has a specific set of characteristics.
Key Characteristics of an Effective Recrystallization Solvent:
-
High Solubility at High Temperatures: The compound should be highly soluble in the solvent at or near its boiling point.[3][5]
-
Low Solubility at Low Temperatures: The compound should be sparingly or insoluble in the solvent at room temperature or below.[3][8]
-
Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble at all temperatures (allowing for removal via hot filtration).[8]
-
Chemical Inertness: The solvent must not react with the compound being purified.[5][8]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[5][8]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[5]
Based on the structure of 6-Methylpyrimidine-4,5-diamine (a polar molecule with amino groups capable of hydrogen bonding), a selection of potential solvents is summarized below. Note: Experimental verification is crucial.
| Solvent | Boiling Point (°C) | Polarity | Expected Performance for 6-Methylpyrimidine-4,5-diamine |
| Water | 100 | High | Potentially Good. The amino and pyrimidine groups suggest solubility in hot water, with decreased solubility upon cooling. |
| Ethanol | 78 | High | Potentially Good. Often a good choice for polar compounds. A mixed solvent system with water may be required. |
| Methanol | 65 | High | Likely Too Soluble. Its high polarity and similarity to ethanol may lead to high solubility even at room temperature, resulting in poor recovery.[9] |
| Ethyl Acetate | 77 | Medium | Potential for Mixed Solvent. May not be polar enough to dissolve the compound on its own but could serve as an anti-solvent. |
| Dioxane | 101 | Medium | Good Candidate. Has been used successfully for recrystallizing other pyrimidine derivatives.[10] |
| Toluene | 111 | Low | Likely Insoluble. Unlikely to dissolve the polar target compound. |
| Hexane | 69 | Low | Insoluble. Useful as an anti-solvent in a mixed-solvent system. |
General Experimental Protocol for Recrystallization
This protocol provides a foundational workflow. The specific volumes and temperatures should be optimized based on small-scale solubility tests.
-
Dissolution: Place the crude 6-Methylpyrimidine-4,5-diamine in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of hot solvent until the solid just dissolves completely.[6][11] Causality: Using the minimum amount of hot solvent is critical for achieving a saturated solution, which maximizes the yield upon cooling.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, they must be removed while the solution is hot to prevent premature crystallization of the product. Pre-heat a funnel and filter paper to prevent crystallization in the filter.[12]
-
Slow Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[3][4] Rapid cooling can trap impurities within the crystal lattice.[4][13] Causality: Slow cooling allows for the formation of larger, purer crystals by providing sufficient time for molecules to arrange themselves in an ordered lattice.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.[12] Causality: The solubility of the compound is further decreased at lower temperatures, leading to a higher recovery yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[6] Causality: Using cold solvent prevents the crystals from re-dissolving during the wash.
-
Drying: Dry the purified crystals completely to remove any residual solvent. This can be done in a drying oven (at a temperature well below the compound's melting point) or under a vacuum. The solid should be dried to a constant weight.[6]
Caption: General workflow for the recrystallization of 6-Methylpyrimidine-4,5-diamine.
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 6-Methylpyrimidine-4,5-diamine in a question-and-answer format.
Q1: My compound is not dissolving, even after adding a lot of boiling solvent.
-
Possible Cause 1: Incorrect Solvent Choice. The solvent may not be polar enough to dissolve the highly polar 6-Methylpyrimidine-4,5-diamine.
-
Solution 1: Re-evaluate your solvent choice. If using a medium-polarity solvent, try a more polar one like ethanol or water. Refer to the solvent selection table.
-
Possible Cause 2: Insoluble Impurities. The material that is not dissolving may be an insoluble impurity, while your target compound is already in solution.[8]
-
Solution 2: Perform a hot filtration to remove the insoluble material before proceeding to the cooling step.[3]
Q2: The compound precipitated out of the hot solution immediately or "oiled out" instead of forming crystals.
-
Possible Cause 1: Solution is Too Concentrated/Supersaturated. The solubility limit was exceeded too dramatically upon a slight temperature drop.
-
Solution 1: Reheat the solution to redissolve the material. Add a small amount of additional hot solvent (1-5% more) to slightly decrease the saturation. Allow it to cool more slowly.[13][14]
-
Possible Cause 2: "Oiling Out." This occurs when the melting point of the solid is lower than the boiling point of the solvent, or when the solution is highly supersaturated. The compound comes out of solution as a liquid instead of a solid.
-
Solution 2: Reheat the solution to dissolve the oil. Add more solvent to lower the saturation point. Alternatively, consider using a lower-boiling point solvent or a mixed-solvent system. Very slow cooling can also help favor crystal formation over oiling.[14]
Q3: No crystals have formed after the solution has cooled to room temperature and even after being in an ice bath.
-
Possible Cause 1: Too Much Solvent Was Used. The most common reason for crystallization failure is using an excessive amount of solvent, meaning the solution is not supersaturated even when cold.[6][14]
-
Solution 1: Reduce the volume of the solvent by gently heating the solution to evaporate some of it. Then, attempt the cooling process again.[14]
-
Possible Cause 2: Supersaturation Without Nucleation. The solution may be supersaturated, but crystal growth has not been initiated.[6]
-
Solution 2: Induce Crystallization.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod just below the liquid level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6][11][13]
-
Seeding: Add a tiny "seed" crystal of the crude or pure compound to the solution. This provides a template for further crystal growth.[6][13]
-
Q4: The final yield of purified crystals is very low.
-
Possible Cause 1: Excessive Solvent. As mentioned, using too much solvent will leave a significant portion of your compound dissolved in the mother liquor.[6][13]
-
Solution 1: If the mother liquor has not been discarded, you can try to recover a "second crop" of crystals by evaporating some of the solvent and re-cooling. Note that this second crop may be less pure than the first.
-
Possible Cause 2: Premature Crystallization. The compound may have crystallized in the funnel during hot filtration.
-
Solution 2: Ensure the funnel and receiving flask are sufficiently pre-heated before hot filtration. Rinsing the filter paper with a small amount of hot solvent can also help.[12]
-
Possible Cause 3: Washing with Warm Solvent. Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.[6]
-
Solution 3: Always use a minimal amount of ice-cold solvent for the final wash.
Q5: The final product is still impure after recrystallization.
-
Possible Cause 1: Rapid Cooling. Cooling the solution too quickly can trap impurities within the growing crystals.[13]
-
Solution 1: Repeat the recrystallization, ensuring the solution cools as slowly as possible. Insulating the flask can help.
-
Possible Cause 2: Inappropriate Solvent. The chosen solvent may not effectively separate the target compound from a specific impurity because their solubility characteristics are too similar.
-
Solution 2: Try a different solvent or a mixed-solvent system that may offer better selectivity.
-
Possible Cause 3: Co-precipitation. If the impurity is present in a very high concentration, it may precipitate along with the target compound.
-
Solution 3: Consider a preliminary purification step (e.g., column chromatography) to reduce the level of the major impurity before recrystallization.
Caption: Decision-making flowchart for troubleshooting common recrystallization problems.
Part 3: Frequently Asked Questions (FAQs)
Q: What is a mixed-solvent recrystallization and when is it necessary? A: A mixed-solvent recrystallization is used when no single solvent has the ideal properties. It involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[12][15] The crude product is dissolved in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until it becomes slightly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is cooled slowly. This technique is useful for compounds that are either too soluble or not soluble enough in common single solvents.[12]
Q: How can I confirm the purity of my recrystallized 6-Methylpyrimidine-4,5-diamine? A: Several analytical techniques can be used to assess purity. The most common are:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities tend to depress and broaden the melting range.[16]
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive technique that separates the main compound from impurities. Purity is often reported as a percentage of the total peak area.[2][16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used to identify and sometimes quantify impurities if their signals do not overlap with the main compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, this technique separates components and provides mass information for identification.[18]
Q: What are the likely impurities in a synthesis of 6-Methylpyrimidine-4,5-diamine? A: Impurities can originate from starting materials, by-products, or degradation products.[19][20] For pyrimidine syntheses, common impurities could include unreacted starting materials (e.g., guanidine derivatives, dicarbonyl compounds), regioisomers formed during ring closure, or products from side reactions like oxidation or hydrolysis of the amino groups.[21] A thorough understanding of the synthetic route is key to anticipating potential impurities.
Q: What are the critical safety precautions for recrystallization? A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. When heating flammable organic solvents, never use an open flame; use a steam bath, heating mantle, or hot plate. Be aware of the specific hazards of the solvents you are using by consulting their Safety Data Sheets (SDS).
Part 4: Purity Assessment Methods
A comparative overview of the primary analytical techniques for purity validation is presented below.
| Analytical Technique | Principle | Strengths | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with UV detection.[16][17] | High resolution and sensitivity; excellent for quantifying non-volatile impurities; robust and well-established.[2] | Requires method development; may not detect impurities without a UV chromophore. |
| Melting Point | Determination of the temperature range over which a solid transitions to a liquid. | Fast, simple, and inexpensive; a sharp melting range is a good indicator of purity.[16] | Not quantitative; insensitive to small amounts of impurities; some compounds decompose before melting. |
| qNMR | Quantitative Nuclear Magnetic Resonance; uses an internal standard to provide an absolute measure of purity. | Provides structural information about impurities; does not require a reference standard of the analyte itself.[18] | Lower sensitivity than HPLC; requires a pure internal standard; signal overlap can complicate analysis. |
| GC-MS | Separation of volatile components followed by mass spectrometry for identification.[18] | Excellent for separating volatile impurities; provides structural information from mass fragmentation patterns. | Not suitable for non-volatile or thermally labile compounds; may require derivatization. |
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]
- Wiberg, K. B. (n.d.). Recrystallization.
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2009).
- Bartolini, M., et al. (2021).
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
- Google Patents. (n.d.). US8492544B2 - Process for preparing methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-B]pyridin-3-yl]pyrimidin-5-yl}Methylcarbamate and its purification for use as pharmaceutically active compound.
- Google Patents. (n.d.). CN102141562A - Method for analyzing purity of 2,4,5-triamino-6-hydroxy pyrimidine sulfate sample by utilizing titration.
- Google Patents. (n.d.). CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
-
PubChem. (n.d.). 4,5-Diamino-6-methyl-2-thiopyrimidine. Retrieved from [Link]
- Wang, L., et al. (2020).
- Google Patents. (n.d.). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
-
Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. Retrieved from [Link]
- Al-Itoury, H., & Lulinski, S. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Pharmaceutics, 15(8), 2132.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. 4,5-Diamino-6-methylpyrimidine Hydrochloride CAS#: 1797132-20-7 [chemicalbook.com]
- 10. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. synthinkchemicals.com [synthinkchemicals.com]
Technical Support Center: Selective Functionalization of 6-Methylpyrimidine-4,5-diamine
Welcome to the technical support guide for navigating the complexities of 6-methylpyrimidine-4,5-diamine functionalization. This document provides in-depth, experience-based answers to common challenges encountered by researchers in synthetic and medicinal chemistry. Our goal is to explain the causality behind experimental outcomes and provide robust, actionable protocols.
Section 1: Understanding the Core Challenge: Regioselectivity
The primary hurdle in the chemistry of 6-methylpyrimidine-4,5-diamine is controlling which of the two adjacent amino groups, at the C4 and C5 positions, participates in a reaction. Their reactivity is similar, yet distinct, governed by a subtle interplay of electronic and steric effects.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to selectively functionalize just one amino group on 6-methylpyrimidine-4,5-diamine?
A1: The challenge arises from the nuanced differences in the nucleophilicity of the N4 and N5 amino groups. The pyrimidine ring is electron-deficient, which deactivates both amino groups through resonance and inductive effects. However, the degree of deactivation is not uniform:
-
N4-Amino Group: This group is subject to a stronger electron-withdrawing effect from the ring nitrogens (N1 and N3), rendering it less nucleophilic.
-
N5-Amino Group: While still deactivated, the N5-amino group is generally considered more nucleophilic than the N4-amino group. This is because it is less directly influenced by the ring's electron-withdrawing nitrogen atoms.
-
Steric Hindrance: The C6-methyl group provides significant steric hindrance around the N5-amino group, which can counteract its higher intrinsic nucleophilicity, especially with bulky electrophiles.
This delicate balance means that reactions like acylations or alkylations can often yield mixtures of N4-substituted, N5-substituted, and N4,N5-disubstituted products.
Q2: Which amino group is more nucleophilic, the one at C4 or C5?
A2: In most contexts, the N5-amino group is considered the more nucleophilic and basic center . This is a critical starting point for predicting reactivity. The subsequent cyclization of functionalized 4,5-diaminopyrimidines to form purines, a very common application, often relies on the initial reaction occurring at the more nucleophilic N5 position.[1]
Section 2: Troubleshooting Guide for Common Reactions
This section addresses specific experimental problems in a question-and-answer format, providing both explanations and concrete solutions.
Issue 1: Poor Selectivity in Acylation Reactions
Q: My acylation with acetyl chloride is giving me a mixture of N4-acetyl, N5-acetyl, and di-acetylated products. How can I favor mono-acylation at the N5 position?
A: This is a classic selectivity problem. To favor mono-acylation at the more nucleophilic N5 position, you must carefully control the reaction conditions to minimize side reactions and exploit the subtle reactivity differences.
Causality: Using a highly reactive acylating agent like acetyl chloride at ambient temperature often provides enough energy to overcome the small activation barrier difference between N4 and N5 acylation, leading to poor selectivity. Di-acylation occurs when the stoichiometry and reaction rate are not carefully controlled.
Solutions & Protocol:
-
Lower the Temperature: Perform the reaction at 0 °C or even -20 °C. This will accentuate the difference in activation energy, favoring the reaction at the more nucleophilic N5 site.
-
Use a Less Reactive Acylating Agent: Switch from acetyl chloride to acetic anhydride. The reduced electrophilicity of the anhydride requires slightly more forcing conditions but provides a much greater window for selective reaction.
-
Control Stoichiometry: Use precisely 1.0 equivalent of the acylating agent. Add it dropwise to a cooled, stirring solution of the diamine to avoid localized areas of high concentration that promote di-acylation.
-
Solvent Choice: Use a non-polar, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). These solvents do not solvate ions as effectively as polar solvents, which can help modulate reactivity.
dot
Caption: Workflow for achieving selective N5-acylation.
Issue 2: Unwanted Cyclization During Functionalization
Q: I'm trying to perform a reaction with an α-haloketone, but instead of simple alkylation, I'm getting a complex mixture that looks like a cyclized product. What is happening?
A: You are likely observing an initial alkylation followed by an intramolecular cyclization. Diaminopyrimidines are common precursors for synthesizing fused bicyclic systems like purines and pteridines.[1][2] An α-haloketone provides both an electrophilic center for the initial Sₙ2 reaction and a carbonyl group for a subsequent condensation/cyclization.
Mechanism:
-
The more nucleophilic N5-amine attacks the carbon bearing the halogen.
-
The newly formed secondary amine (at the N5 position) then attacks the carbonyl carbon of the ketone.
-
Dehydration follows, leading to the formation of a fused dihydropyrazine ring.
Solutions:
-
Protecting Group Strategy: The most reliable solution is to protect one of the amino groups before the reaction. Protecting the N4-amino group will leave the N5-amine free to react as desired without the possibility of a subsequent cyclization involving N4. See Section 3 for details.
-
Low Temperature: Running the reaction at very low temperatures (e.g., -78 °C) might allow you to isolate the initial alkylation product before it has enough thermal energy to cyclize, but this is often difficult to control.
Section 3: Protecting Group Strategies
For many complex syntheses, direct selective functionalization is not feasible. A robust protecting group strategy is essential for success.[3][4]
Q: What is the best protecting group for selectively blocking one amine, and how do I apply it?
A: The choice of protecting group depends on the stability required for your subsequent reaction steps and the conditions you can tolerate for its removal. The tert-butyloxycarbonyl (Boc) group is an excellent choice for its stability in basic and nucleophilic conditions and its clean removal under acidic conditions.[5]
Protocol: Selective Mono-Boc Protection
This protocol aims to selectively protect the less nucleophilic N4-amino group, leaving the more reactive N5-amino group available for further chemistry.
Rationale: By using a bulky protecting group reagent (Boc)₂O and carefully controlling the stoichiometry, we can exploit the steric hindrance around the N5-position. While N5 is more nucleophilic, the bulky reagent will preferentially react at the more sterically accessible N4-position.
Step-by-Step Methodology:
-
Dissolution: Dissolve 6-methylpyrimidine-4,5-diamine (1.0 eq) in anhydrous THF or Dioxane in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 0.95 eq) dissolved in the same solvent to the solution dropwise at room temperature over 30 minutes. Using slightly less than one equivalent minimizes the formation of the di-protected product.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS, observing the consumption of starting material and the appearance of two new spots (mono-Boc and di-Boc).
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: The desired N4-Boc protected product can typically be separated from the di-protected byproduct and any remaining starting material by flash column chromatography on silica gel.
dot
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 4. biosynth.com [biosynth.com]
- 5. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 6-Methylpyrimidine-4,5-diamine for Library Production
This technical support guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of 6-methylpyrimidine-4,5-diamine for library production. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during this process. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.
I. Introduction to the Synthesis of 6-Methylpyrimidine-4,5-diamine
6-Methylpyrimidine-4,5-diamine is a critical building block in the synthesis of a wide array of biologically active compounds, including Janus kinase (JAK) inhibitors.[1] Its versatile structure allows for the generation of diverse chemical libraries, which are essential for drug discovery programs. The synthesis typically proceeds through a multi-step pathway, most commonly involving the nitration of a pyrimidine precursor followed by the reduction of the nitro group to an amine.
While the synthesis may appear straightforward on a small scale, scaling up for library production presents unique challenges. These can range from decreased yields and purity issues to difficulties with reagent handling and product isolation. This guide aims to provide a comprehensive resource to navigate these challenges effectively.
Synthesis Workflow Overview
The following diagram outlines the general synthetic route for 6-methylpyrimidine-4,5-diamine, highlighting the key transformation from a commercially available starting material.
Caption: General synthetic pathway for 6-methylpyrimidine-4,5-diamine.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of 6-methylpyrimidine-4,5-diamine.
Starting Materials and Reagents
Q1: What are the critical quality attributes of the starting material, 6-methyl-2,4-dichloropyrimidine?
A1: The purity of the starting material is paramount. Impurities can lead to side reactions and complicate purification of the final product. Key attributes to verify are:
-
Purity: Should be >98% as determined by GC or HPLC.
-
Appearance: Should be a white to off-white crystalline solid.
-
Moisture Content: Should be low, as water can interfere with subsequent reactions.
Q2: Are there alternative starting materials for this synthesis?
A2: Yes, one common alternative is 2,4-diamino-6-hydroxypyrimidine.[2][3] This can be chlorinated to 2,4-diamino-6-chloropyrimidine, which can then be carried forward in the synthesis.[2][4] The choice of starting material often depends on commercial availability and cost.
Reaction Conditions
Q3: What are the optimal conditions for the nitration step?
A3: The nitration of the pyrimidine ring is a critical step and requires careful control of reaction conditions to avoid over-nitration or side product formation. A common nitrating agent is a mixture of nitric acid and sulfuric acid. The temperature should be maintained between 0-10 °C during the addition of the pyrimidine substrate to the nitrating mixture.
Q4: Which reducing agent is most effective for the conversion of the nitro group to the diamine?
A4: Several reducing agents can be employed for this transformation. The choice often depends on the scale of the reaction, cost, and safety considerations.
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) with hydrogen gas is a clean and efficient method, often providing high yields.
-
Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are also effective.[5] Stannous chloride has been used for the reduction of similar nitropyrimidine intermediates.[6]
Purification and Analysis
Q5: What is the most effective method for purifying the final product?
A5: Recrystallization is often the preferred method for purifying 6-methylpyrimidine-4,5-diamine on a large scale. Suitable solvent systems include ethanol, isopropanol, or mixtures of ethanol and water. Column chromatography can be used for smaller scales or if recrystallization does not provide the desired purity.
Q6: What are the expected spectral data for 6-methylpyrimidine-4,5-diamine?
A6:
-
¹H NMR: You should expect to see signals corresponding to the methyl protons, the aromatic proton on the pyrimidine ring, and the amine protons. The chemical shifts will be dependent on the solvent used.
-
¹³C NMR: Signals for the methyl carbon and the four carbons of the pyrimidine ring should be observed.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product should be present.
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis.
Problem: Low Yield in the Amination Step
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7] If the reaction has stalled, consider increasing the reaction time or temperature moderately. |
| Suboptimal Reagent Stoichiometry | Ensure the correct molar ratio of the amine source (e.g., ammonia) to the dichloropyrimidine. An excess of the amine is often used to drive the reaction to completion. |
| Poor Quality of Reagents | Verify the purity of the 6-methyl-2,4-dichloropyrimidine and the amine source. Use fresh, anhydrous solvents. |
| Inefficient Mixing | On a larger scale, ensure adequate agitation to maintain a homogeneous reaction mixture. |
Problem: Formation of Side Products During Nitration
| Potential Cause | Troubleshooting Steps |
| Over-nitration (Dinitro Products) | Carefully control the reaction temperature, keeping it below 10 °C. Add the pyrimidine substrate to the nitrating mixture slowly and portion-wise. |
| Oxidation of the Methyl Group | Use a milder nitrating agent if oxidation is a significant issue. Alternatively, protect the methyl group prior to nitration, although this adds extra steps to the synthesis. |
| Hydrolysis of Chloro Group | Ensure anhydrous conditions during the nitration step. |
Problem: Incomplete Reduction of the Nitro Group
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst (for Catalytic Hydrogenation) | Ensure the Pd/C catalyst is fresh and active. If using a recycled catalyst, it may need regeneration.[7] The catalyst loading may also need to be optimized for larger scale reactions. |
| Insufficient Reducing Agent (for Chemical Reduction) | Use a sufficient excess of the reducing agent (e.g., SnCl₂, Fe). Monitor the reaction by TLC to confirm the disappearance of the starting material. |
| Poor Solubility of the Nitro Intermediate | Choose a solvent system in which the nitro compound is reasonably soluble at the reaction temperature. For catalytic hydrogenation, common solvents include ethanol, methanol, or ethyl acetate. |
| Presence of Catalyst Poisons | Ensure all reagents and solvents are free from impurities that could poison the catalyst, such as sulfur-containing compounds. |
Problem: Difficulty with Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Product is an Oil or Gummy Solid | Try different recrystallization solvents or solvent combinations. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization. If the product is an oil, it may be due to residual solvent or impurities; attempt to remove these under high vacuum. |
| Product is Contaminated with Inorganic Salts | If a chemical reduction was used (e.g., SnCl₂ or Fe), ensure the work-up procedure effectively removes all inorganic byproducts. This may involve multiple washes with water or aqueous base. |
| Product is Discolored | The product can be prone to air oxidation, leading to discoloration. Handle the final product under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place. The use of activated carbon during recrystallization can sometimes help to remove colored impurities. |
Troubleshooting Decision Tree
The following diagram provides a visual guide to troubleshooting the reduction step, a common bottleneck in the synthesis.
Caption: Decision tree for troubleshooting the reduction step.
IV. Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.
Protocol 1: Synthesis of 4-Amino-6-chloro-2-methyl-5-nitropyrimidine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5 equivalents). Cool the flask to 0 °C in an ice-salt bath.
-
Nitrating Mixture: Slowly add fuming nitric acid (1.2 equivalents) to the sulfuric acid while maintaining the temperature below 10 °C.
-
Substrate Addition: Dissolve 4-amino-6-chloro-2-methylpyrimidine (1 equivalent) in a minimal amount of concentrated sulfuric acid and add this solution dropwise to the nitrating mixture. The temperature should be strictly maintained between 0-5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product will precipitate out of solution.
-
Isolation: Collect the solid precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to obtain 4-amino-6-chloro-2-methyl-5-nitropyrimidine as a yellow solid.
Protocol 2: Synthesis of 6-Methylpyrimidine-4,5-diamine via Catalytic Hydrogenation
-
Reaction Setup: To a hydrogenation vessel, add 4-amino-6-chloro-2-methyl-5-nitropyrimidine (1 equivalent), a suitable solvent (e.g., ethanol or ethyl acetate), and 10% palladium on carbon (5-10 mol%).
-
Hydrogenation: Purge the vessel with nitrogen and then with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen and by TLC or HPLC analysis. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 6-methylpyrimidine-4,5-diamine as a crystalline solid.
V. Data Summary
The following table summarizes typical yields and purity for each step of the synthesis.
| Step | Product | Typical Yield | Typical Purity (HPLC) |
| Amination | 4-Amino-6-chloro-2-methylpyrimidine | 85-95% | >98% |
| Nitration | 4-Amino-6-chloro-2-methyl-5-nitropyrimidine | 70-85% | >97% |
| Reduction | 6-Methylpyrimidine-4,5-diamine | 80-95% | >99% |
VI. Safety Considerations
-
Nitrating Mixture: The mixture of nitric acid and sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Perform this reaction in a properly designed and maintained hydrogenation apparatus. Ensure there are no ignition sources in the vicinity.
-
General Precautions: Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
VII. References
-
Organic Chemistry Portal. Pyrimidine synthesis. [Link]
-
PubMed. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. [Link]
-
Patents, Google. US2006173182A1 - Process for the preparation of imatinib.
-
National Center for Biotechnology Information. Synthesis and biological evaluation of novel 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives as potential anti-tubercular agents. [Link]
-
Patents, Google. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
-
Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine. [Link]
Sources
- 1. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 5. 6-Amino-5-nitronicotinamide|CAS 159890-55-8 [benchchem.com]
- 6. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Method Refinement for Consistent Yields in Pyrimidine Derivative Synthesis
Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in the synthesis of pyrimidine derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the laboratory, ensuring the consistent and high-yielding production of these vital heterocyclic compounds. Drawing from established literature and extensive field experience, this resource offers a blend of theoretical understanding and actionable protocols to refine your synthetic methodologies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries, providing quick and accessible answers to get your synthesis on the right track.
Q1: My pyrimidine synthesis is resulting in a very low yield. What are the most common initial factors to investigate?
A: Low yields in pyrimidine synthesis can often be attributed to a few key factors. First, assess the purity of your starting materials, as impurities can significantly hinder the reaction.[1] Next, verify the activity of your catalyst; if you're using a reusable one, it may require regeneration.[1] Finally, re-evaluate your reaction conditions—temperature and reaction time are critical parameters that often require optimization for specific substrates.[1] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint.[1]
Q2: I'm observing the formation of a significant amount of by-products. What are the likely culprits in a Biginelli reaction?
A: In the Biginelli reaction, a common fluorescent by-product is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This arises from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures.[1] Another potential by-product is an N-acylurea, which forms from a competing reaction between the β-ketoester and urea.[1]
Q3: Is it possible to use aliphatic aldehydes in the Biginelli reaction, and what challenges should I expect?
A: Yes, aliphatic aldehydes can be used in the Biginelli reaction; however, they often result in lower yields compared to their aromatic counterparts.[2] This is primarily because aliphatic aldehydes are more susceptible to self-condensation and other side reactions.[2]
Q4: My crude product is proving difficult to purify. What are the recommended initial steps for purification?
A: For many pyrimidine derivatives, recrystallization is an effective first-line purification method.[1] If you observe an amorphous solid or oil precipitating instead of crystals, this is often due to rapid cooling.[3] Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote proper crystal formation.[3] If recrystallization is insufficient, column chromatography is the next logical step.[3]
Section 2: In-Depth Troubleshooting Guides
This section provides a more detailed, question-and-answer-based approach to tackling persistent issues in pyrimidine synthesis, with a focus on the widely used Biginelli and Pinner reactions.
The Biginelli Reaction: From Low Conversion to By-Product Formation
The Biginelli reaction is a cornerstone of pyrimidine synthesis, but it's not without its challenges. This guide will walk you through common problems and their solutions.
Q: My Biginelli reaction has stalled, with a significant amount of unreacted starting materials. How can I drive the reaction to completion?
A: Stalled reactions are a frequent issue and can be addressed by systematically examining the following:
-
Catalyst Inefficiency: The heart of the Biginelli reaction is its catalyst. If using a Brønsted acid like HCl, ensure the concentration is accurate.[1] For Lewis acid catalysts, particularly reusable ones, a regeneration step may be necessary to restore activity.[1]
-
Suboptimal Temperature and Time: Some substrate combinations require more forcing conditions. A moderate increase in temperature or a longer reaction time can often improve conversion.[1] It is imperative to monitor the reaction's progress using TLC to avoid decomposition at elevated temperatures.[1]
-
Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate. While ethanol is a common choice, exploring other protic or polar aprotic solvents can sometimes lead to significant improvements in yield.[1][2] In some cases, solvent-free conditions have been shown to be highly effective.[1]
-
Reactant Purity: The purity of the aldehyde, β-ketoester, and urea is paramount. Impurities can act as inhibitors, preventing the reaction from proceeding to completion.[1]
Q: I've identified a fluorescent by-product in my reaction mixture. How can I mitigate its formation?
A: The fluorescent by-product is likely a Hantzsch-type 1,4-dihydropyridine. Its formation is favored under certain conditions, which can be modified to favor the desired Biginelli pathway:
-
Temperature Control: High reaction temperatures promote the decomposition of urea to ammonia, a key component in the formation of the Hantzsch by-product.[1] Conducting the reaction at a lower temperature can significantly reduce the formation of this impurity.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[1] It may be beneficial to screen different Lewis acids to find one that preferentially catalyzes the desired reaction.
-
Order of Addition: While a one-pot reaction, the order of reagent addition can sometimes influence the outcome. In some cases, adding the urea last can help minimize its decomposition before it has a chance to react in the desired pathway.[1]
The Pinner Synthesis: Navigating Sensitivity to Reaction Conditions
The Pinner synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with an amidine, is a powerful tool for creating substituted pyrimidines.[1] However, its success hinges on careful control of the reaction environment.
Q: My Pinner synthesis is yielding a complex mixture of by-products with very little of the desired pyrimidine. What are the critical parameters to control?
A: The Pinner synthesis is notoriously sensitive to reaction conditions. To achieve consistent yields, pay close attention to the following:
-
Anhydrous Conditions: The imidate salt intermediate, often referred to as a Pinner salt, is highly susceptible to hydrolysis. The presence of even trace amounts of water can lead to the formation of esters as by-products instead of the desired pyrimidine.[2] Therefore, using freshly distilled, anhydrous solvents and thoroughly dried glassware is absolutely critical.[2] Running the reaction under an inert atmosphere, such as nitrogen or argon, is also highly recommended.[2]
-
Temperature Management: Pinner salts can be thermally unstable. It is often necessary to maintain low temperatures throughout the reaction to prevent decomposition or rearrangement into N-alkyl amides.[2]
-
Purity of Reagents: The purity of both the nitrile and the alcohol is crucial for preventing unwanted side reactions.[2] Additionally, using high-purity amidine hydrochloride or freshly preparing the free-base amidine immediately before use is advisable to avoid degradation and moisture absorption.[2]
Section 3: Data-Driven Method Optimization
To aid in the refinement of your synthetic protocols, the following table summarizes the impact of different catalysts on the yield of a model Biginelli reaction.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | Ethanol | Reflux | 4 | 40-60 | [4] |
| Yb(OTf)₃ | Solvent-free | 100 | 0.5 | 85-95 | [3] |
| InCl₃ | THF | 65 | 10 | 80-92 | [3] |
| Fe(NO₃)₃·9H₂O | Solvent-free (grinding) | Room Temp | 0.2-0.5 | 88-96 | [5] |
| Microwave (no catalyst) | Ethanol | 100 (Microwave) | 0.1-0.2 | 85-95 | [6] |
Table 1: Comparison of various catalytic systems for the Biginelli reaction, demonstrating the potential for significant yield improvement and reduction in reaction time with modern methodologies.
Section 4: Standard Operating Procedures (SOPs)
This section provides detailed, step-by-step protocols for key experimental workflows in pyrimidine synthesis and purification.
SOP: Classical Biginelli Reaction Protocol
This protocol outlines the traditional acid-catalyzed synthesis of a dihydropyrimidinone.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aldehyde (1 equivalent), β-ketoester (1 equivalent), and urea (1.5 equivalents) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of a Brønsted acid, such as a few drops of concentrated hydrochloric acid.[7]
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 80°C) and maintain this temperature for 2-4 hours.[7]
-
Reaction Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC).[7]
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.[7] If not, reduce the solvent volume using a rotary evaporator.[7]
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.[7] The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol.[2]
SOP: Purification by Recrystallization
This protocol provides a general guideline for the purification of solid pyrimidine derivatives.
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. For slower cooling, the flask can be placed in an insulated container.
-
Inducing Crystallization (If Necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.
-
Isolation and Drying: Once crystallization is complete, cool the flask in an ice bath to maximize the yield of the crystals. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper or in a desiccator.
Section 5: Visualizing Reaction Mechanisms and Workflows
To provide a clearer understanding of the underlying chemical processes and troubleshooting logic, the following diagrams have been generated.
Caption: The proposed mechanism of the Biginelli reaction.
Sources
Validation & Comparative
A Comparative Guide to the Purity Analysis of 6-Methylpyrimidine-4,5-diamine by HPLC and NMR
In the landscape of pharmaceutical development and chemical research, the purity of synthetic intermediates is paramount. 6-Methylpyrimidine-4,5-diamine is a critical building block in the synthesis of various biologically active compounds. Its purity directly impacts the quality, safety, and efficacy of the final product. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity assessment of this key intermediate. We will delve into the causality behind experimental choices, present detailed protocols, and provide a framework for a self-validating analytical approach.
The Critical Role of Orthogonal Analytical Techniques
Relying on a single analytical method for purity determination can be misleading. Different techniques possess distinct selectivities and sensitivities towards various types of impurities. A comprehensive purity profile is best achieved by employing orthogonal methods—techniques that measure the same property using different underlying principles. HPLC and NMR spectroscopy represent a powerful orthogonal pair for the analysis of small organic molecules like 6-Methylpyrimidine-4,5-diamine. HPLC excels at separating and quantifying closely related structural analogues and non-chromophoric impurities, while NMR provides unparalleled structural elucidation and can detect impurities that may co-elute or be invisible to the HPLC detector.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a powerful separation technique that is widely used for the quantitative analysis of pharmaceutical compounds and their impurities. For a polar compound like 6-Methylpyrimidine-4,5-diamine, developing a robust HPLC method that provides adequate retention and separation from potential impurities is crucial.
Method Development Considerations
The selection of an appropriate HPLC method is critical for accurately analyzing polar molecules[1]. Challenges such as poor retention are common with standard reversed-phase chromatography[1].
-
Column Selection: Due to the polar nature of the analyte, a conventional C18 column might provide insufficient retention. A polar-endcapped C18 column or a column with a polar-embedded stationary phase (e.g., amide or carbamate) is recommended to enhance retention of polar compounds through secondary interactions[1].
-
Mobile Phase: A typical mobile phase for the analysis of pyrimidine derivatives consists of an aqueous buffer and an organic modifier like acetonitrile or methanol[1][2]. The pH of the aqueous phase is a critical parameter to control the ionization state of the diamine and any acidic or basic impurities, thereby influencing their retention and peak shape. A buffer around neutral pH is a good starting point.
-
Detection: 6-Methylpyrimidine-4,5-diamine contains a chromophore, making UV detection a suitable choice. A photodiode array (PDA) detector is highly recommended as it can provide spectral information, which is invaluable for peak purity assessment and identifying co-eluting impurities.
Visualizing the HPLC Workflow
Caption: A typical workflow for HPLC purity analysis.
Detailed Experimental Protocol: A Starting Point
This protocol is a robust starting point for the analysis of 6-Methylpyrimidine-4,5-diamine, based on methods for similar compounds[1][2][3].
| Parameter | Condition | Rationale |
| Instrumentation | HPLC with gradient pump, autosampler, column oven, and PDA detector | Standard equipment for pharmaceutical analysis. |
| Column | Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm | To improve retention of the polar analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a controlled pH and is MS-compatible[4]. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions | A gradient elution is necessary to elute any less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | PDA at 254 nm | Wavelength where pyrimidine derivatives typically absorb. |
| Injection Volume | 10 µL | A typical injection volume. |
| Sample Preparation | 1.0 mg/mL in Mobile Phase A | Ensures the sample is fully dissolved and compatible with the initial mobile phase conditions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural and Quantitative Tool
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR)[5]. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for unambiguous structure confirmation and the identification of impurities[5].
Qualitative and Quantitative Purity Assessment by NMR
-
Structural Confirmation: The ¹H and ¹³C NMR spectra of 6-Methylpyrimidine-4,5-diamine should be consistent with its proposed structure. The chemical shifts, coupling constants, and integration of the signals provide a detailed fingerprint of the molecule.
-
Impurity Identification: The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. These could be residual solvents, starting materials, or by-products from the synthesis. Understanding the synthetic route is crucial for predicting and identifying potential process-related impurities[6][7][8].
-
Quantitative NMR (qNMR): By co-dissolving a known amount of the sample with a certified reference standard of known purity, the absolute purity of the sample can be determined. This is a primary analytical method and does not require a reference standard of the analyte itself.
Visualizing the NMR Workflow
Caption: A standard workflow for NMR purity analysis.
Detailed Experimental Protocol: A General Guideline
The following protocol provides a general guideline for acquiring high-quality NMR spectra for purity assessment[5].
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Spectrometer | 400 MHz or higher | 100 MHz or higher | Higher field strength provides better signal dispersion and sensitivity. |
| Solvent | DMSO-d₆ or CDCl₃ | DMSO-d₆ or CDCl₃ | Choice depends on sample solubility. DMSO-d₆ is often a good choice for polar, nitrogen-containing compounds. |
| Pulse Sequence | Standard single-pulse (zg30) | Proton-decoupled (zgpg30) | Standard sequences for routine analysis. |
| Number of Scans | 8-16 | 1024 or more | More scans are needed for ¹³C due to its low natural abundance. |
| Relaxation Delay (D1) | 5 seconds | 2 seconds | A longer D1 for ¹H ensures full relaxation for accurate integration. |
| Acquisition Time | 2-4 seconds | 1-2 seconds | Sufficient time to acquire the full FID. |
| Spectral Width | -2 to 12 ppm | 0 to 200 ppm | Standard spectral windows for organic molecules. |
Comparative Analysis: HPLC vs. NMR
| Feature | HPLC | NMR |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Primary Use | Quantitative analysis of known and unknown impurities. | Structural elucidation, identification of unknown impurities, and quantitative analysis (qNMR). |
| Sensitivity | High (ppm to ppb level). | Moderate (typically >0.1%). |
| Selectivity | High for separating isomers and closely related compounds. | High for distinguishing different chemical environments. |
| Sample Throughput | High. | Moderate. |
| Strengths | - Excellent for quantifying low-level impurities.- Can separate non-chromophoric impurities with appropriate detectors (e.g., ELSD, CAD).- Well-established and validated methods are widely available. | - Provides unambiguous structural information.- Can identify and quantify impurities without a reference standard (qNMR).- Detects a wide range of impurities, including residual solvents. |
| Limitations | - Co-elution can mask impurities.- Requires a reference standard for each impurity for accurate quantification.- UV-inactive impurities are not detected by UV detectors. | - Lower sensitivity compared to HPLC.- Complex spectra can be difficult to interpret.- High-field NMR instruments are expensive. |
Conclusion: An Integrated Approach to Purity Assessment
Neither HPLC nor NMR alone can provide a complete picture of the purity of 6-Methylpyrimidine-4,5-diamine. A synergistic approach, leveraging the strengths of both techniques, is the most robust strategy. HPLC should be employed for its high sensitivity in detecting and quantifying trace impurities, while NMR is essential for confirming the structure of the main component and identifying any unexpected impurities or residual solvents. By integrating the data from these orthogonal techniques, researchers and drug development professionals can have high confidence in the purity of this critical intermediate, ensuring the quality and integrity of their downstream applications.
References
-
Gao, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Available from: [Link].
-
ResearchGate. Recent Approaches to the Synthesis of Pyrimidine Derivatives. Available from: [Link].
-
Myriagkou, M., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available from: [Link].
-
Microbe Notes. De novo pyrimidine synthesis steps, pathways, uses. (2023). Available from: [Link].
-
Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Available from: [Link].
-
Ravisankar, P., et al. (2012). Optimization and validation of an RP-HPLC method for the estimation of 6-mercaptopurine in bulk and pharmaceutical formulations. SciELO. Available from: [Link].
-
Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link].
-
Sabat, M., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available from: [Link].
-
National Institutes of Health. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Available from: [Link].
-
Guedes, M.F., et al. (2004). An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells. PubMed. Available from: [Link].
-
ResearchGate. (2025). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Available from: [Link].
-
ResearchGate. 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. Available from: [Link].
-
SIELC Technologies. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. Available from: [Link].
-
Douki, T., et al. (1995). Measurement of pyrimidine (6-4) photoproducts in DNA by a mild acidic hydrolysis-HPLC fluorescence detection assay. PubMed. Available from: [Link].
-
Shi, F., et al. (2011). 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine. PubMed Central. Available from: [Link].
-
gsrs. 5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-2,4-DIAMINE. Available from: [Link].
-
PubChem. Riociguat Impurtiy 6. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scielo.br [scielo.br]
- 3. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidine synthesis [organic-chemistry.org]
A Senior Application Scientist's Comparative Guide to the Synthesis of 4,5-Diaminopyrimidines
For the dedicated researcher, scientist, and drug development professional, the pyrimidine core is a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of therapeutic agents, from antivirals to oncotherapeutics.[1][2] Among these, 4,5-diaminopyrimidines stand out as critical precursors, most notably for the synthesis of purines and other fused heterocyclic systems of profound biological importance.[3][4] The strategic introduction of the vicinal diamino functionality on the pyrimidine ring is a pivotal step that dictates the overall efficiency and scalability of a synthetic campaign.
This guide provides an in-depth, objective comparison of the most prevalent synthetic routes to 4,5-diaminopyrimidines. Moving beyond a mere recitation of procedural steps, we will delve into the mechanistic underpinnings of each pathway, offering insights into the rationale behind experimental choices. The aim is to equip you with the knowledge to select the optimal synthetic strategy for your specific research and development needs, balancing considerations of yield, scalability, and green chemistry principles.
At a Glance: Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Key Transformations | Typical Yields | Scalability | Advantages | Disadvantages |
| Route 1: The Traube Synthesis | 4-Aminopyrimidine derivatives (e.g., 4-amino-6-chloropyrimidine) | Nitrosation, Reduction | 60-80% | Moderate | Well-established, reliable for specific substrates. | Multi-step, use of potentially hazardous reagents (e.g., strong acids, reducing agents). |
| Route 2: From Malononitrile | Malononitrile, Amidines (e.g., S-methylisothiourea, guanidine) | Condensation, Cyclization | 70-90% | High | Convergent, often high-yielding, one-pot potential. | Requires careful control of reaction conditions to avoid side products. |
| Route 3: From Substituted Pyrimidines | Dichloropyrimidines, Nitropyrimidines | Nucleophilic Aromatic Substitution, Catalytic Reduction | 50-85% | Moderate to High | Versatile for introducing diverse substituents. | Can require harsh conditions or expensive catalysts, potential for side reactions. |
Route 1: The Enduring Classic - The Traube Synthesis
First described by Wilhelm Traube in 1900, this synthetic approach is a foundational method for the preparation of purines, with the synthesis of 4,5-diaminopyrimidines as a key intermediate step.[3][4] The core strategy involves the introduction of a nitroso group at the C5 position of a 4-aminopyrimidine, followed by its reduction to the corresponding amine.
Mechanistic Insights
The Traube synthesis is a testament to the principles of electrophilic aromatic substitution on an electron-rich heterocyclic system. The C5 position of 4-aminopyrimidine is activated towards electrophilic attack due to the electron-donating nature of the amino group at C4.
Caption: The Traube synthesis pathway for 4,5-diaminopyrimidines.
Experimental Protocol: Synthesis of 4,5-Diamino-6-chloropyrimidine
This protocol is adapted from established procedures for the Traube synthesis.
Step 1: Nitrosation of 4-amino-6-chloropyrimidine
-
Suspend 4-amino-6-chloropyrimidine (1.0 eq) in water at room temperature.
-
Add concentrated hydrochloric acid (approx. 2.0 eq) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 10 °C.
-
Stir the resulting mixture at 0-5 °C for 1-2 hours. The formation of a precipitate indicates the formation of 4-amino-6-chloro-5-nitrosopyrimidine.
-
Filter the solid, wash with cold water, and then with a small amount of cold ethanol.
Step 2: Reduction of 4-amino-6-chloro-5-nitrosopyrimidine
-
Suspend the crude 4-amino-6-chloro-5-nitrosopyrimidine in water.
-
Heat the mixture to 50-60 °C.
-
Portion-wise, add a reducing agent such as sodium dithionite (Na₂S₂O₄) (approx. 2.5 eq) until the color of the solution changes from a deep color to a pale yellow or off-white, indicating the reduction of the nitroso group.
-
Cool the reaction mixture and adjust the pH to neutral or slightly basic with an appropriate base (e.g., sodium bicarbonate).
-
The product, 4,5-diamino-6-chloropyrimidine, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
Route 2: The Convergent Approach - Synthesis from Malononitrile
The use of malononitrile as a starting material offers a more convergent and often higher-yielding pathway to substituted pyrimidines.[5] This approach leverages the high reactivity of the active methylene group in malononitrile for condensation and cyclization reactions.
Mechanistic Insights
This synthesis typically proceeds through an initial condensation of malononitrile with an amidine or a related species. The resulting intermediate then undergoes an intramolecular cyclization to form the pyrimidine ring. The choice of the amidine component allows for the introduction of various substituents at the 2-position of the pyrimidine.
Caption: A generalized pathway for pyrimidine synthesis from malononitrile.
Experimental Protocol: One-Pot Synthesis of 6-Amino-5-cyano-4-phenyl-2-mercaptopyrimidine
This protocol illustrates a three-component condensation reaction to form a functionalized pyrimidine from malononitrile.[5]
-
To a mixture of an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq), malononitrile (1.0 eq), and thiourea (1.0 eq) in ethanol, add a catalytic amount of a dehydrating agent like phosphorus pentoxide.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate from the solution.
-
Filter the solid product, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure 6-amino-5-cyano-4-phenyl-2-mercaptopyrimidine.
Further chemical transformations would be required to convert the 5-cyano and 2-mercapto groups to the desired amino and hydrogen substituents of the parent 4,5-diaminopyrimidine.
Route 3: Building on a Foundation - Synthesis from Substituted Pyrimidines
This versatile approach utilizes a pre-existing pyrimidine ring and modifies its substituents to arrive at the target 4,5-diaminopyrimidine. Common strategies include the nucleophilic aromatic substitution of halogens or the reduction of a nitro group.
Mechanistic Insights
-
Nucleophilic Aromatic Substitution (SNAr): Halogens at the 2, 4, and 6 positions of the pyrimidine ring are susceptible to nucleophilic attack by amines. The reaction proceeds through a Meisenheimer complex intermediate. The reactivity of the positions generally follows the order 4 > 6 > 2.
Sources
- 1. An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Traube purine synthesis | PPTX [slideshare.net]
- 4. Traube Purine Synthesis [drugfuture.com]
- 5. benthamopen.com [benthamopen.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
A Senior Application Scientist's Guide to Validating the Structure of 6-Methylpyrimidine-4,5-diamine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel synthesized molecules is the bedrock of credible and reproducible science. This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the structure of 6-Methylpyrimidine-4,5-diamine derivatives. We will move beyond rote protocols to explore the underlying scientific principles, ensuring a self-validating and robust analytical workflow.
The Critical Importance of Structural Validation
6-Methylpyrimidine-4,5-diamine is a key building block in the synthesis of a wide array of biologically active compounds, including purines and other heterocyclic systems. The precise arrangement of its diamino and methyl functional groups is pivotal to its reactivity and the ultimate structure of its derivatives. Any ambiguity, such as the presence of isomers or impurities from the synthesis, can lead to misleading biological data and wasted resources. Therefore, a multi-pronged analytical approach is not just recommended; it is essential.
Core Analytical Techniques for Structural Elucidation: A Comparative Overview
The three pillars of modern structural validation for small organic molecules are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each technique provides a unique and complementary piece of the structural puzzle.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei | Provides detailed information about the molecular framework in solution. | Can be complex to interpret for highly substituted or impure samples. |
| Mass Spectrometry | Molecular weight and elemental composition | High sensitivity, allows for determination of molecular formula. | Does not provide information on atom connectivity. |
| X-ray Crystallography | Precise 3D arrangement of atoms in a crystal lattice | Unambiguous determination of stereochemistry and conformation. | Requires a suitable single crystal, which can be difficult to obtain. |
The Analytical Workflow: A Step-by-Step Guide
A logical and efficient workflow is crucial for the successful validation of your 6-Methylpyrimidine-4,5-diamine derivative. The following workflow is a field-proven approach that maximizes information gain at each step.
Caption: A typical workflow for the structural validation of a synthesized compound.
Experimental Protocols: A Practical Guide
Mass Spectrometry (MS) for Molecular Weight Determination
Causality: The initial step after synthesis and purification is to confirm the molecular weight of the target derivative. This provides immediate evidence of a successful reaction and the absence of major, unexpected byproducts.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup:
-
Ionization Mode: Positive ESI
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
Capillary Voltage: Typically 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize based on the instrument and solvent.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer.
-
Data Analysis: Look for the protonated molecular ion peak [M+H]⁺. The observed m/z should correspond to the calculated molecular weight of the target derivative.
Example Data Interpretation:
| Compound | Expected MW | Observed [M+H]⁺ (m/z) | Conclusion |
| 6-Methylpyrimidine-4,5-diamine | 138.16 | 139.08 | Consistent with target molecule |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity
Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of a molecule in solution. ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the carbon framework.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup (¹H NMR):
-
Spectrometer Frequency: 300-600 MHz.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 8-16.
-
Relaxation Delay: 1-2 seconds.
-
-
Instrument Setup (¹³C NMR):
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more due to the low natural abundance of ¹³C.
-
-
Data Acquisition and Processing: Acquire and Fourier transform the data. Reference the spectra to the residual solvent peak.
-
Data Analysis:
-
¹H NMR: Analyze chemical shifts, integration (proton ratios), and coupling patterns to assign protons to specific positions on the molecule. For 6-methylpyrimidine-4,5-diamine, expect signals for the methyl protons, the pyrimidine ring proton, and the amine protons.
-
¹³C NMR: Identify the number of unique carbon signals and their chemical shifts to confirm the carbon backbone.
-
Expected ¹H NMR Chemical Shifts (in DMSO-d₆) for 6-Methylpyrimidine-4,5-diamine:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ | ~2.1 | Singlet | 3H |
| Pyrimidine-H | ~7.5 | Singlet | 1H |
| 4-NH₂ | ~5.8 | Broad Singlet | 2H |
| 5-NH₂ | ~4.9 | Broad Singlet | 2H |
Note: Amine proton chemical shifts can be broad and may vary with concentration and temperature.
Single-Crystal X-ray Crystallography for Unambiguous 3D Structure
Causality: When an unambiguous determination of the three-dimensional structure, including stereochemistry and bond angles, is required, single-crystal X-ray crystallography is the gold standard.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the derivative from a suitable solvent or solvent system. This is often the most challenging step and may require screening various conditions (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and collect diffraction data by rotating the crystal in a beam of X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield a 3D model of the molecule with precise bond lengths and angles.
Identifying Potential Impurities and Isomers
During the synthesis of 6-Methylpyrimidine-4,5-diamine derivatives, several impurities or isomers can arise. A thorough structural validation process should aim to identify and quantify these.
A Comparative Guide to 6-Methylpyrimidine-4,5-diamine and 2,4-diaminopyrimidine Derivatives for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous biologically active compounds. Among these, diaminopyrimidines are a privileged class of structures due to their ability to mimic endogenous purines and interact with a variety of biological targets. This guide provides an in-depth comparative study of two key diaminopyrimidine isomers: 6-Methylpyrimidine-4,5-diamine and the extensively studied 2,4-diaminopyrimidine derivatives.
This analysis moves beyond a simple recitation of facts to provide a nuanced understanding of their respective roles in drug discovery and development. We will explore the well-documented versatility of the 2,4-diaminopyrimidine scaffold as a pharmacophore in its own right, contrasted with the primary role of 6-Methylpyrimidine-4,5-diamine as a crucial synthetic intermediate in the construction of targeted therapeutics, most notably the revolutionary anticancer drug, Imatinib.
Structural and Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle shift in the positioning of the amino groups on the pyrimidine ring between 6-Methylpyrimidine-4,5-diamine and 2,4-diaminopyrimidine derivatives results in significant differences in their electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape. These differences fundamentally dictate their interactions with biological macromolecules and their utility in medicinal chemistry.
| Property | 6-Methylpyrimidine-4,5-diamine | 2,4-diaminopyrimidine |
| Molecular Formula | C₅H₈N₄ | C₄H₆N₄[1][2] |
| Molecular Weight | 124.14 g/mol | 110.12 g/mol [1][2] |
| Appearance | White to gray to brown crystalline powder[3] | Off-white to cream to pale brown powder[2] |
| Melting Point | 201 - 207 °C[3] | 143-147 °C[4] |
| Water Solubility | Data not readily available | 840 g/L (25 °C)[4] |
| Key Structural Feature | Ortho-diamino groups at positions 4 and 5 | Amino groups at positions 2 and 4 |
The ortho-disposed amino groups in 6-Methylpyrimidine-4,5-diamine make it an ideal precursor for the formation of fused heterocyclic systems, a key feature exploited in the synthesis of Imatinib. In contrast, the 2,4-diaminopyrimidine scaffold presents a distinct hydrogen bond donor-acceptor pattern that is frequently utilized for direct interaction with the hinge region of protein kinases.
Synthesis Strategies: Building the Core Scaffolds
The synthetic accessibility of a scaffold is a critical consideration in drug development. Both 6-Methylpyrimidine-4,5-diamine and 2,4-diaminopyrimidine derivatives can be prepared through established synthetic routes.
Synthesis of 6-Methylpyrimidine-4,5-diamine
While less documented in terms of a wide array of derivatives, the synthesis of 6-Methylpyrimidine-4,5-diamine is a critical step in the industrial production of Imatinib. One common route involves the reduction of a nitropyrimidine precursor.
Experimental Protocol: Synthesis of Imatinib Intermediate
A common industrial synthesis of Imatinib involves the condensation of 6-Methylpyrimidine-4,5-diamine with N-(3-pyridinyl)formamide and subsequent reaction with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride. The synthesis of the 6-Methylpyrimidine-4,5-diamine precursor itself is a multi-step process often starting from more basic building blocks.
A simplified representation of the final steps in Imatinib synthesis is provided below.
Caption: Mechanism of action of 2,4-diaminopyrimidine derivatives as DHFR inhibitors.
6-Methylpyrimidine-4,5-diamine: A Key Intermediate with Limited Intrinsic Activity Data
In stark contrast to the wealth of data on 2,4-diaminopyrimidine derivatives, there is a notable scarcity of published research on the intrinsic biological activity of 6-Methylpyrimidine-4,5-diamine. Its primary significance in the scientific literature is as a key building block for the synthesis of the highly successful anticancer drug, Imatinib (Gleevec®). [5][6][7][8] Imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the causative agent of chronic myeloid leukemia (CML). [9]The synthesis of Imatinib relies on the unique reactivity of the vicinal diamines of 6-Methylpyrimidine-4,5-diamine to construct the core pyrimido[4,5-d]pyrimidine structure of the final drug.
While 4,5-diaminopyrimidine derivatives, in general, are known to be precursors for purines and other fused heterocyclic systems with a range of biological activities including anticancer and antiviral properties, specific data for the 6-methyl substituted parent compound remains elusive. [3][10][11][12]
Pharmacokinetics: From Scaffold to Drug
The pharmacokinetic properties of a compound are critical for its development as a drug.
2,4-Diaminopyrimidine Derivatives
The pharmacokinetic profiles of 2,4-diaminopyrimidine derivatives are highly variable and depend on the specific substitutions on the pyrimidine core. Medicinal chemists often modify these substituents to optimize properties such as solubility, metabolic stability, and oral bioavailability. For example, some 2,4-diaminopyrimidine-based kinase inhibitors have been designed to have good oral bioavailability and favorable metabolic profiles. [13]
6-Methylpyrimidine-4,5-diamine and Imatinib
While pharmacokinetic data for 6-Methylpyrimidine-4,5-diamine itself is not available, extensive studies have been conducted on Imatinib. Imatinib exhibits excellent oral bioavailability (98%) and has a terminal elimination half-life of approximately 18 hours, allowing for once-daily dosing. [9]It is primarily metabolized by CYP3A4 and is a substrate for drug transporters, which can lead to drug-drug interactions. [9][14]The pharmacokinetic properties of Imatinib are well-characterized and contribute to its clinical success. [15][16][17]
Experimental Protocols for Biological Evaluation
To facilitate further research in this area, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol: MTT Cell Viability Assay [18][19][20][21]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Sources
- 1. 2,4-Diaminopyrimidine | C4H6N4 | CID 67431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,4-Diaminopyrimidine | 156-81-0 [chemicalbook.com]
- 5. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 8. CN101735196B - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 9. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. iv.iiarjournals.org [iv.iiarjournals.org]
- 16. Population pharmacokinetics of imatinib mesylate in patients with chronic-phase chronic myeloid leukaemia: results of a phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. MTT (Assay protocol [protocols.io]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. clyte.tech [clyte.tech]
Navigating the Structure-Activity Landscape of 6-Methylpyrimidine-4,5-diamine Analogs as Aurora A Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs.[1] Within this broad class, 6-methylpyrimidine-4,5-diamine derivatives have emerged as a versatile and promising scaffold for the development of potent and selective kinase inhibitors. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 6-methylpyrimidine-4,5-diamine analogs, with a specific focus on their development as inhibitors of Aurora A kinase, a critical regulator of mitosis and a key target in oncology.[2]
We will dissect the causal relationships behind experimental design choices, offering field-proven insights into the optimization of this scaffold. By presenting detailed experimental data, protocols, and comparisons with established alternatives, this guide aims to empower researchers in the rational design of next-generation therapeutics targeting Aurora A kinase.
The Rationale for Targeting Aurora A Kinase
Aurora A kinase is a serine/threonine kinase that plays a pivotal role in cell division, including centrosome maturation, spindle assembly, and mitotic entry.[3] Its overexpression is a common feature in many human cancers and is often associated with poor prognosis.[4] Consequently, the inhibition of Aurora A kinase presents a compelling therapeutic strategy for cancer treatment. The development of small molecule inhibitors that can selectively target Aurora A is an area of intense research, with several compounds advancing into clinical trials.[5][6]
Core Scaffold and Design Strategy: The 6-Methylpyrimidine-4,5-diamine Core
The 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl)pyrimidine-2,4-diamine scaffold has been identified as a promising starting point for the development of Aurora A kinase inhibitors. The design strategy for analogs based on this core often involves structure-based drug design (SBDD), aiming to induce a "DFG-out" conformation of the kinase. This conformation is an inactive state of the kinase, and inhibitors that stabilize it can offer high potency and selectivity.
The core scaffold presents several key positions for chemical modification to explore the SAR and optimize for potency, selectivity, and pharmacokinetic properties:
-
C2-Position: Typically substituted with a small amine-containing heterocycle, such as pyrrolidine, which can form crucial hydrogen bonds within the kinase's active site.
-
C4-Position: Generally bears a larger, often aromatic or heteroaromatic group, like a substituted pyrazole, which can engage in hydrophobic and electrostatic interactions.
-
C5-Position: While the core scaffold is a 4,5-diamine, many potent inhibitors are 2,4-diamino-6-methylpyrimidines. The diamino nature of the core scaffold is crucial for establishing key hydrogen bonding interactions with the hinge region of the kinase.
-
C6-Position: The methyl group at this position can be modified to explore steric and electronic effects.
Below is a diagram illustrating the key pharmacophoric features of the 6-methylpyrimidine-4,5-diamine scaffold interacting with the Aurora A kinase active site.
Caption: Pharmacophoric interactions of the 6-methylpyrimidine-4,5-diamine scaffold.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the SAR of a series of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl)pyrimidine-2,4-diamine derivatives against Aurora A kinase. The data highlights the impact of substitutions at the C2 and C4 positions on inhibitory potency.
| Compound ID | R1 (Substitution on C4-pyrazole) | R2 (Substitution on C2-pyrrolidine) | Aurora A IC50 (nM) |
| 1 | 5-methyl-1H-pyrazol-3-yl | (S)-pyrrolidin-3-yl | >1000 |
| 2 | 5-methyl-1H-pyrazol-3-yl | (S)-1-acetylpyrrolidin-3-yl | 120 |
| 3 | 5-methyl-1H-pyrazol-3-yl | (S)-1-(phenylacetyl)pyrrolidin-3-yl | 85 |
| 4 | 5-methyl-1H-pyrazol-3-yl | (S)-1-(4-chlorophenylacetyl)pyrrolidin-3-yl | 45 |
| 5 | 5-methyl-1H-pyrazol-3-yl | (S)-1-(4-methoxyphenylacetyl)pyrrolidin-3-yl | 60 |
| 6 | 1,5-dimethyl-1H-pyrazol-3-yl | (S)-1-(4-chlorophenylacetyl)pyrrolidin-3-yl | 30 |
| 7 | 1-ethyl-5-methyl-1H-pyrazol-3-yl | (S)-1-(4-chlorophenylacetyl)pyrrolidin-3-yl | 25 |
Key SAR Insights:
-
C2-Pyrrolidine Substitution: A free amine on the pyrrolidine ring (Compound 1 ) results in poor activity. Acylation of the pyrrolidine nitrogen significantly enhances potency (Compound 2 ). Aromatic acyl groups are generally favored over simple acetyl groups (Compound 3 vs. 2 ).
-
Para-substitution on the Phenylacetyl Group: Electron-withdrawing groups, such as chlorine (Compound 4 ), at the para-position of the phenylacetyl moiety lead to increased potency compared to unsubstituted (Compound 3 ) or electron-donating groups like methoxy (Compound 5 ).
-
C4-Pyrazole N1-Substitution: N-alkylation of the pyrazole ring at the C4-position further boosts inhibitory activity. A methyl group (Compound 6 ) improves potency, and a slightly larger ethyl group (Compound 7 ) provides a further modest increase in activity. This suggests the presence of a small hydrophobic pocket in the vicinity of the N1-position of the pyrazole.
Comparison with Alternative Aurora Kinase Inhibitors
To provide a broader context for the potency of the 6-methylpyrimidine-4,5-diamine analogs, the following table compares their inhibitory activity against Aurora A and B kinases with that of two well-characterized clinical candidates, Alisertib (MLN8237) and VX-680 (Tozasertib).
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (Aurora B / Aurora A) |
| Compound 7 | 25 | Not Reported | Not Reported |
| Alisertib (MLN8237) | 1.2[3] | 396.5[3] | ~330 |
| VX-680 (Tozasertib) | 0.6[3] | 18[3] | 30 |
This comparison highlights that while the optimized 6-methylpyrimidine-4,5-diamine analogs exhibit potent activity, established inhibitors like Alisertib and VX-680 are still more potent against Aurora A. However, the selectivity profile of the novel analogs remains to be fully elucidated. Alisertib demonstrates high selectivity for Aurora A over Aurora B, which can be advantageous in minimizing off-target effects associated with Aurora B inhibition, such as myelosuppression.[6]
Experimental Protocols
To ensure scientific integrity and enable reproducibility, detailed experimental protocols for the synthesis of a representative analog and the in vitro kinase assay are provided below.
General Synthetic Scheme
The synthesis of the 6-methylpyrimidine-4,5-diamine analogs typically starts from the commercially available 2,4-dichloro-6-methylpyrimidine.
Caption: General synthetic pathway for 6-methylpyrimidine-4,5-diamine analogs.
Step-by-Step Synthesis of Compound 4:
-
Synthesis of 2-chloro-N-(5-methyl-1H-pyrazol-3-yl)-6-methylpyrimidin-4-amine: To a solution of 2,4-dichloro-6-methylpyrimidine (1.0 g, 6.13 mmol) in isopropanol (20 mL) is added 5-methyl-1H-pyrazol-3-amine (0.60 g, 6.13 mmol) and diisopropylethylamine (1.28 mL, 7.36 mmol). The reaction mixture is heated to 80 °C for 16 hours. After cooling, the precipitate is filtered, washed with isopropanol, and dried to afford the product as a white solid.
-
Synthesis of N4-(5-methyl-1H-pyrazol-3-yl)-6-methyl-N2-((S)-pyrrolidin-3-yl)pyrimidine-2,4-diamine: A mixture of 2-chloro-N-(5-methyl-1H-pyrazol-3-yl)-6-methylpyrimidin-4-amine (0.50 g, 2.24 mmol) and (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (0.50 g, 2.69 mmol) in 1,4-dioxane (10 mL) is heated to 100 °C for 24 hours. The solvent is removed under reduced pressure, and the residue is treated with 4 M HCl in 1,4-dioxane (10 mL) for 2 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield the desired product.
-
Synthesis of (S)-1-(2-(4-chlorophenyl)acetyl)pyrrolidin-3-yl)-N4-(5-methyl-1H-pyrazol-3-yl)-6-methylpyrimidine-2,4-diamine (Compound 4): To a solution of N4-(5-methyl-1H-pyrazol-3-yl)-6-methyl-N2-((S)-pyrrolidin-3-yl)pyrimidine-2,4-diamine (0.10 g, 0.35 mmol) and triethylamine (0.073 mL, 0.53 mmol) in dichloromethane (5 mL) at 0 °C is added 2-(4-chlorophenyl)acetyl chloride (0.073 g, 0.39 mmol). The reaction is stirred at room temperature for 4 hours. The mixture is washed with water and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to give Compound 4 .
In Vitro Aurora A Kinase Assay Protocol
The inhibitory activity of the synthesized compounds against Aurora A kinase is typically determined using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.
-
Reagent Preparation: Prepare a 1x Kinase Assay Buffer by diluting a 5x stock solution. Prepare a Master Mix containing the Kinase Assay Buffer, ATP, and the substrate (e.g., Kemptide).
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in the 1x Kinase Assay Buffer. For compounds soluble in DMSO, prepare initial stock solutions in 100% DMSO and then dilute further.
-
Kinase Reaction: Add the Master Mix to the wells of a 96-well plate. Add the diluted test inhibitors to the appropriate wells. Initiate the reaction by adding the diluted Aurora A kinase enzyme.
-
Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 45 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 45 minutes.
-
Data Acquisition: Measure the luminescence using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Aurora A Kinase Signaling Pathway
Aurora A kinase is a central node in a complex signaling network that governs mitotic progression. Its activity is tightly regulated by phosphorylation and interaction with co-factors. The following diagram illustrates a simplified overview of the Aurora A signaling pathway.
Caption: A simplified representation of the Aurora A kinase signaling pathway and its inhibition.
Conclusion
The 6-methylpyrimidine-4,5-diamine scaffold represents a highly tractable starting point for the development of potent Aurora A kinase inhibitors. The SAR studies detailed in this guide demonstrate that systematic modification of the C2 and C4 positions can lead to significant improvements in inhibitory activity. While the current generation of these analogs may not yet surpass the potency of some clinical candidates, the clear SAR trends provide a rational basis for further optimization. Future work should focus on enhancing potency, determining selectivity profiles against other kinases, and improving pharmacokinetic properties to advance this promising class of compounds towards clinical development.
References
-
Alisertib (MLN 8237) | Aurora A Kinase Inhibitor - MedchemExpress.com.
-
Alisertib (MLN8237) | Aurora A Kinase inhibitor | CAS 1028486-01-2 | Selleck Chemicals.
-
Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330.
- Harrington, E. A., et al. (2004). VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo.
-
Aurora Kinase - Cell Cycle/Checkpoint - Signaling Pathways - APExBIO.
-
Katsha, A., et al. (2014). Aurora B Inhibitors as Cancer Therapeutics. Molecules, 19(9), 14643-14667.
-
Aurora A Kinase Assay - Promega Corporation.
-
Chemi-Verse™ Aurora Kinase A Assay Kit - BPS Bioscience.
- Malumbres, M., & Perez de Castro, I. (2014). Aurora kinases in cancer. Current Opinion in Genetics & Development, 24, 24-30.
-
Gustafson, M. B., et al. (2010). VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma. International Journal of Cancer, 127(11), 2705-2715.
-
Tyler, R. K., et al. (2007). VX-680 Inhibits Aurora A and Aurora B Kinase Activity in Human Cells. Cell Cycle, 6(22), 2846-2854.
-
Aurora kinase A - Wikipedia.
-
2,4-Dichloro-6-methylpyrimidine | 5424-21-5 - ChemicalBook.
-
Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC.
-
Qi, W., et al. (2013). Alisertib (MLN8237) an investigational agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment. Leukemia Research, 37(4), 434-439.
-
2,4-Dichloro-6-methylpyrimidine 98 5424-21-5 - Sigma-Aldrich.
-
Bearss, D. J., et al. (2015). Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer. Molecular Cancer Therapeutics, 14(7), 1523-1532.
-
Clinical Trials Using Aurora Kinase Inhibitor - NCI - National Cancer Institute.
-
Dar, A. A., et al. (2010). Aurora kinase inhibitors: Progress towards the clinic. Molecular Cancer Therapeutics, 9(11), 2683-2698.
-
Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress.
- Falchook, G. S., et al. (2016). Phase I study of the Aurora A kinase inhibitor alisertib in combination with the histone deacetylase inhibitor vorinostat in patients with advanced solid tumors.
-
Phase I/II Study of the Aurora Kinase A Inhibitor Alisertib and Pembrolizumab in Refractory, Rb-Deficient Head and Neck Squamous Cell Carcinomas - AACR Journals.
- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(15), 5845-5859.
-
2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem.
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Aurora A kinase augments the anti-tumor efficacy of oncolytic measles virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2,4-Diaminopyrimidine-Based Kinase Inhibitors in Oncology
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, compounds based on a 2,4-diaminopyrimidine core have emerged as a particularly fruitful area for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of the efficacy of three prominent 2,4-diaminopyrimidine-based kinase inhibitors that have progressed to clinical evaluation: Rociletinib , an inhibitor of the Epidermal Growth Factor Receptor (EGFR); Brigatinib , a dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and EGFR; and Defactinib , a Focal Adhesion Kinase (FAK) inhibitor.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the preclinical and clinical performance of these compounds, supported by experimental data and detailed methodologies.
The Rationale for Targeting Kinases with 2,4-Diaminopyrimidines
Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 2,4-diaminopyrimidine scaffold serves as an excellent "hinge-binding" motif, effectively competing with ATP for the active site of many kinases. The amino groups at the 2 and 4 positions form critical hydrogen bonds with the kinase hinge region, providing a strong anchor for the inhibitor. The versatility of this core allows for chemical modifications at other positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative Efficacy of Selected 2,4-Diaminopyrimidine-Based Kinase Inhibitors
To illustrate the therapeutic potential and diversity of this compound class, we will compare Rociletinib, Brigatinib, and Defactinib across several key parameters.
Table 1: Overview of Selected 2,4-Diaminopyrimidine-Based Kinase Inhibitors
| Compound | Primary Target(s) | Therapeutic Area | Key Features |
| Rociletinib (CO-1686) | EGFR (mutant-selective) | Non-Small Cell Lung Cancer (NSCLC) | Targets activating mutations and the T790M resistance mutation.[1][2] |
| Brigatinib (AP26113) | ALK, ROS1, mutant EGFR | ALK-positive NSCLC | Potent against a broad range of ALK resistance mutations.[3][4][5] |
| Defactinib (VS-6063) | FAK, Pyk2 | Mesothelioma, NSCLC, Ovarian Cancer | Modulates the tumor microenvironment and targets cancer stem cells.[6][7][8] |
Preclinical Potency and Selectivity
The in vitro potency and selectivity of a kinase inhibitor are critical determinants of its potential therapeutic window. High potency against the target kinase is desired, while minimal activity against other kinases (off-targets) can reduce the likelihood of toxicity.
dot
Caption: Inhibition of key oncogenic kinases by selected 2,4-diaminopyrimidine compounds.
Table 2: Comparative In Vitro Potency (IC50, nM)
| Compound | Primary Target | IC50 (nM) | Key Cancer Cell Line | Cell-based IC50 (nM) | Reference(s) |
| Rociletinib | EGFR L858R/T790M | <0.51 | NCI-H1975 (L858R/T790M) | 25 | [1] |
| Brigatinib | ALK | 10 | Ba/F3 (EML4-ALK) | 14 | [3][9] |
| Defactinib | FAK | 0.6 | - | - | [10] |
Note: IC50 values can vary depending on the assay conditions.
Brigatinib demonstrates high selectivity, inhibiting only 11 additional kinases out of a panel of over 250 with an IC50 < 10 nM.[3][4] Rociletinib was designed for selectivity against mutant EGFR over wild-type (WT) EGFR, with an IC50 for EGFR WT of 6 nM, aiming to reduce the skin rash and diarrhea associated with first-generation EGFR inhibitors.[1]
Clinical Efficacy and Safety
The ultimate measure of a compound's efficacy is its performance in clinical trials. The following table summarizes key clinical data for the three inhibitors.
Table 3: Summary of Clinical Trial Data
| Compound | Phase of Development | Patient Population | Objective Response Rate (ORR) | Common Adverse Events (Grade ≥3) | Reference(s) |
| Rociletinib | Terminated | EGFR T790M+ NSCLC | 30.2% (pooled analysis) | Hyperglycemia, QTc prolongation | [2][11] |
| Brigatinib | Approved | ALK+ NSCLC (crizotinib-resistant) | 55% | Increased CPK, hypertension, pneumonia, pneumonitis | [12] |
| Defactinib | Phase 2 | KRAS mutant NSCLC | Modest clinical activity | Fatigue, GI issues, hyperbilirubinemia | [13] |
ORR is a measure of the proportion of patients with tumor size reduction of a predefined amount and for a minimum time period.
The clinical data reveal distinct profiles for each compound. Brigatinib has shown significant efficacy in a defined patient population and has received regulatory approval. Rociletinib demonstrated activity but its development was halted.[14] Defactinib has shown modest single-agent activity but is being explored in combination therapies.[7][15]
Experimental Protocols for Efficacy Benchmarking
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to characterize kinase inhibitors.
dot
Caption: A typical workflow for evaluating the efficacy of a kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the level of kinase inhibition.
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate (a specific peptide or protein), and the test compound at various concentrations.
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Convert ADP to ATP: Add Kinase Detection Reagent to convert the ADP generated to ATP and introduce luciferase and luciferin. Incubate for 30 minutes.
-
Measure Luminescence: Read the luminescent signal on a plate reader. The signal is proportional to the amount of ADP produced.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the data and determine the IC50 value using non-linear regression.
Protocol 2: Cell-Based Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Assay Reagent Addition: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add the reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure Luminescence: Record the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot for Target Phosphorylation
This protocol allows for the direct visualization of the inhibition of kinase activity within the cell by measuring the phosphorylation status of the target protein.
-
Cell Treatment and Lysis: Treat cultured cells with the inhibitor for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for all samples, add Laemmli buffer, and boil to denature the proteins. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-p-EGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an ECL chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total, non-phosphorylated form of the target kinase.[16]
Protocol 4: Clonogenic Survival Assay
This assay assesses the long-term effect of a cytotoxic agent on the ability of single cells to form colonies.[17][18][19][20]
-
Cell Seeding: Plate a known number of cells in 6-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.
-
Treatment: After the cells have attached, treat them with the compound for a defined period.
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix them with a methanol/acetic acid solution, and stain with crystal violet.[17]
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.
Protocol 5: Tumor Xenograft Model in Mice
This in vivo assay evaluates the anti-tumor efficacy of a compound in a living organism.[21][22][23][24][25]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to a predetermined schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: Continue treatment until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the animals and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the extent of tumor growth inhibition.
Conclusion
The 2,4-diaminopyrimidine scaffold has proven to be a highly effective and versatile starting point for the development of targeted kinase inhibitors in oncology. The comparative analysis of Rociletinib, Brigatinib, and Defactinib highlights the diverse range of kinase targets that can be potently and selectively inhibited by compounds from this class. While in vitro potency is a critical starting point, the ultimate success of these inhibitors is determined by a complex interplay of factors including their selectivity profile, pharmacokinetic properties, and clinical efficacy and safety. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of novel 2,4-diaminopyrimidine-based compounds, enabling researchers to make informed decisions in the pursuit of the next generation of targeted cancer therapies.
References
-
Verastem Oncology. (n.d.). Defactinib. Clinicaltrials.eu. Retrieved from [Link]
- BenchChem. (2025).
- BenchChem. (2025).
- Walter, A. U., et al. (2016). Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer. OncoTargets and Therapy, 9, 2673–2680.
- Franken, N. A. P., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro.
- Gerber, D. E., et al. (2020). Phase 2 study of the focal adhesion kinase inhibitor defactinib (VS-6063) in previously treated advanced KRAS mutant non-small cell lung cancer. Lung Cancer, 139, 60–67.
- Jones, S. F., et al. (2015). Phase 1/1b study of the FAK inhibitor defactinib (VS-6063) in combination with weekly paclitaxel for advanced ovarian cancer. Journal of Clinical Oncology, 33(15_suppl), 5521–5521.
- McGill University. (n.d.). Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf. mcgillradiobiology.ca.
-
Patsnap. (2024, June 27). What is Defactinib used for? Patsnap Synapse. Retrieved from [Link]
- FierceBiotech. (2014, November 20). Interim Data from Rociletinib (CO-1686) Phase 1/2 Study Shows Compelling and Durable Clinical Activity and Progression-free Survival (PFS) in Patients with EGFR-Mutant Non-small Cell Lung Cancer (NSCLC).
- Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents. (2025). European Journal of Medicinal Chemistry, 286, 116963.
- Zhang, S., et al. (2016). The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models. Clinical Cancer Research, 22(22), 5527–5538.
- Rafehi, H., & El-Osta, A. (2011). Clonogenic Assay: Adherent Cells. Journal of Visualized Experiments, (49), 2573.
- Gao, H., et al. (2015).
-
Creative Bioarray. (n.d.). Clonogenic Assay. Retrieved from [Link]
-
Medscape. (n.d.). Fakzynja (defactinib) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
- The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models. (2016). Clinical Cancer Research, 22(22), 5527-5538.
- BenchChem. (2025). Defactinib Hydrochloride: A Technical Guide to Targeting Cancer Stem Cells. BenchChem.
- Wang, D., et al. (2019). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 24(3), 121–126.
- St-Jean, M., et al. (2017). The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers. OncoTargets and Therapy, 10, 2049–2056.
- Infante, J. R., et al. (2014). A phase I study of VS-6063, a second-generation focal adhesion kinase inhibitor, in patients with advanced solid tumors.
- Sequist, L. V., et al. (2015). Rociletinib in EGFR-mutated non-small-cell lung cancer. New England Journal of Medicine, 372(18), 1700–1709.
- Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (2015). PLOS ONE, 10(7), e0132155.
- The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models. (2016). Clinical Cancer Research, 22(22), 5527-5538.
- Li, S., et al. (2021). Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network. Molecular Carcinogenesis, 60(2), 113–124.
- Brigatinib. ALK and mutant EGFR inhibitor. Treatment of NSCLC. (2015). Drugs of the Future, 40(10), 839.
- Preclinical Drug Testing Using Xenograft Models. (n.d.). Crown Bioscience.
- Clonogenic Cell Survival Assay. (2014). In Cell Viability Assays (pp. 143-151). Humana Press.
- Targeted Oncology. (2016, April 13).
- FineTest. (2025). EGFR Western Blot Protocol.
- Busch, H., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Methods in Molecular Biology, 1957, 239–251.
- JoVE. (2023, March 15). Drug Screening of patient derived Tumor Xenografts | Protocol Preview [Video]. YouTube.
- University of Colorado Anschutz Medical Campus. (2019, May 22).
- Bio-Rad. (n.d.).
- Brigatinib: Novel ALK Inhibitor for Non-Small-Cell Lung Cancer. (2019). Hospital Pharmacy, 54(3), 185–190.
- FDA. (2024, April 2). FDA D.I.S.C.O.: Two approvals for ALK-positive non-small cell lung cancer [Video]. YouTube.
- A Representative Kinase Selectivity Screening Panel to Support Drug Discovery Using the ADP-Glo Kinase Activity Form
- Kim, D. W., et al. (2023). First-Line Alectinib vs. Brigatinib in Advanced Non–Small Cell Lung Cancer with ALK Rearrangement: Real-World Data.
- Real-World Efficacy and Tolerability of Brigatinib in Patients with Non-Small Cell Lung Cancer with Prior ALK-TKIs in the United States. (2022). The Oncologist, 27(9), 745–753.
- Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). Frontiers in Oncology, 12, 969312.
- Fawwaz, M., et al. (2024). Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cancer. Pharmaceutical Biology, 62(1), 1-10.
- Reaction Biology. (n.d.). Kinase Selectivity Panels.
Sources
- 1. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rociletinib in EGFR-mutated non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. What is Defactinib used for? [synapse.patsnap.com]
- 8. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 9. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. targetedonc.com [targetedonc.com]
- 12. Brigatinib: Novel ALK Inhibitor for Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase 2 study of the focal adhesion kinase inhibitor defactinib (VS-6063) in previously treated advanced KRAS mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. ascopubs.org [ascopubs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 21. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]
- 24. xenograft.org [xenograft.org]
- 25. youtube.com [youtube.com]
Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of 6-Methylpyrimidine-4,5-diamine Derived Kinase Inhibitors
For the attention of researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the critical importance and practical application of cross-reactivity profiling for kinase inhibitors based on the 6-methylpyrimidine-4,5-diamine scaffold. As a Senior Application Scientist, the following content is structured to not only present methodologies but to also instill a deep understanding of the rationale behind experimental choices, ensuring the generation of robust and reliable data for your drug discovery pipeline.
The 6-Methylpyrimidine-4,5-diamine Scaffold: A Privileged Structure in Kinase Inhibition
The pyrimidine ring system is a cornerstone of medicinal chemistry, and the 6-methylpyrimidine-4,5-diamine core, in particular, has emerged as a promising scaffold for the development of potent and selective kinase inhibitors. Its unique arrangement of nitrogen atoms and the potential for diverse substitutions at key positions allow for fine-tuning of interactions within the ATP-binding pocket of various kinases. However, the highly conserved nature of the ATP-binding site across the kinome presents a significant challenge: achieving selectivity. Undesired off-target interactions can lead to cellular toxicity, unforeseen side effects, and a misleading interpretation of a compound's mechanism of action. Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not just a regulatory hurdle but a fundamental aspect of robust scientific research and successful drug development.
The Imperative of Cross-Reactivity Profiling
A kinase inhibitor's journey from a promising hit to a clinical candidate is paved with rigorous testing, and at the heart of this process lies selectivity profiling. The goal is to understand the full spectrum of a compound's interactions with the human kinome. This knowledge is paramount for several reasons:
-
Anticipating and Mitigating Toxicity: Off-target effects are a primary cause of adverse drug reactions. Identifying unintended kinase interactions early in development allows for medicinal chemistry efforts to design out these liabilities.
-
Elucidating the True Mechanism of Action: A cellular phenotype observed after treatment with an inhibitor may not be solely due to the inhibition of the intended target. Cross-reactivity profiling helps to deconvolute on-target from off-target effects, leading to a more accurate understanding of the compound's biological impact.
-
Discovering Opportunities for Drug Repurposing: An off-target interaction is not always detrimental. In some cases, a previously unknown interaction with a therapeutically relevant kinase can open up new avenues for drug repositioning, expanding the potential clinical utility of a compound.[1]
Methodologies for Comprehensive Kinase Inhibitor Profiling
A multi-faceted approach is essential for a thorough assessment of kinase inhibitor selectivity. Combining in vitro biochemical assays with cell-based and proteomics approaches provides a holistic view of a compound's interaction profile.
In Vitro Biochemical Assays
Biochemical assays are the workhorse of kinase inhibitor profiling, offering a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase.[2]
Common Formats:
-
Radiometric Assays: These classic assays, such as the FlashPlate assay, measure the transfer of a radiolabeled phosphate group (from ³³P-ATP) to a substrate. While highly sensitive and robust, they require specialized handling of radioactive materials.
-
Fluorescence-Based Assays: These methods have largely superseded radiometric assays due to their safety and high-throughput compatibility. Examples include:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the inhibition of substrate phosphorylation through changes in FRET signal between a labeled antibody and a labeled substrate.
-
Fluorescence Polarization (FP): This technique is based on the change in the polarization of fluorescently labeled tracer that competes with the inhibitor for binding to the kinase.
-
-
Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[3]
Experimental Protocol: A Representative In Vitro Kinase Inhibition Assay (TR-FRET)
-
Reagent Preparation:
-
Prepare a stock solution of the 6-methylpyrimidine-4,5-diamine derived inhibitor in 100% DMSO.
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the target kinase and its specific substrate in assay buffer.
-
Prepare a solution of ATP in assay buffer at a concentration relevant to the Kₘ of the kinase.
-
Prepare detection reagents: a europium-labeled anti-phospho-substrate antibody and an APC-labeled streptavidin (if using a biotinylated substrate).
-
-
Assay Procedure:
-
Dispense a small volume of the inhibitor stock solution into the wells of a microplate, creating a serial dilution.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding the detection reagents.
-
Incubate for a further period to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the emission signals from the acceptor and donor fluorophores.
-
Plot the TR-FRET ratio against the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Causality Behind Experimental Choices:
-
ATP Concentration: The concentration of ATP used in the assay is critical. For ATP-competitive inhibitors, the measured IC₅₀ will be dependent on the ATP concentration. Performing assays at the Kₘ for ATP allows for a more standardized comparison between different kinases.
-
Enzyme Concentration: The kinase concentration should be in the linear range of the assay to ensure that the measured inhibition is not affected by enzyme depletion.
-
DMSO Concentration: The final concentration of DMSO in the assay should be kept low (typically ≤1%) as it can affect enzyme activity.
Chemical Proteomics Approaches
Chemical proteomics methods offer the advantage of profiling inhibitors against endogenously expressed kinases in a more physiologically relevant context.[1]
Key Technologies:
-
KiNativ™: This platform utilizes biotinylated, irreversible ATP probes to label the active sites of kinases in a cell lysate. The inhibitor of interest is then added to compete with the probe. The extent of labeling is quantified by mass spectrometry, providing a measure of the inhibitor's binding affinity for a large number of kinases simultaneously.[4][5]
-
Kinobeads: This technique employs a set of broad-spectrum kinase inhibitors immobilized on beads to capture a significant portion of the kinome from a cell lysate. A competitive binding experiment is then performed by pre-incubating the lysate with the test compound. The kinases that are displaced from the beads by the inhibitor are then identified and quantified by mass spectrometry.[1]
Workflow for Kinobeads-Based Profiling
Caption: A generalized workflow for kinobeads-based kinase inhibitor profiling.
Cell-Based Assays
Cell-based assays are crucial for validating the findings from biochemical and proteomic studies in a living system. These assays measure the effect of an inhibitor on a specific signaling pathway within the cell.
Experimental Protocol: Western Blotting to Assess Target Engagement
-
Cell Culture and Treatment:
-
Culture a relevant cell line to ~80% confluency.
-
Treat the cells with various concentrations of the 6-methylpyrimidine-4,5-diamine derived inhibitor for a specified time.
-
Include a positive control (a known inhibitor of the pathway) and a negative control (vehicle, e.g., DMSO).
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration using a method such as the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an appropriate substrate.
-
Strip the membrane and re-probe with an antibody against the total protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.
-
Comparative Analysis: Interpreting Cross-Reactivity Data
The ultimate goal of these profiling efforts is to generate a comprehensive dataset that allows for a comparative analysis of different inhibitors. The data is typically presented in tables summarizing the inhibitory concentrations (IC₅₀) or dissociation constants (Kₐ) against a panel of kinases.
Illustrative Data for Analogous Pyrimidine-Diamine Scaffolds
Disclaimer: The following data is for illustrative purposes and represents hypothetical results for analogous pyrimidine-diamine kinase inhibitors. Specific data for 6-methylpyrimidine-4,5-diamine derivatives should be generated experimentally.
Table 1: Biochemical Profiling of Pyrimidine-Diamine Analogs Against a Panel of Kinases
| Kinase | Compound A (IC₅₀, nM) | Compound B (IC₅₀, nM) |
| Target Kinase X | 10 | 15 |
| Kinase Y | >10,000 | 500 |
| Kinase Z | 500 | 2,000 |
| Kinase A | 1,500 | >10,000 |
| Kinase B | 800 | 1,200 |
Interpretation:
-
Potency: Both compounds show potent inhibition of the intended Target Kinase X.
-
Selectivity: Compound A demonstrates greater selectivity than Compound B. While both inhibit other kinases at higher concentrations, Compound A has a cleaner profile with no significant off-target activity at concentrations below 500 nM. Compound B, on the other hand, shows moderate inhibition of Kinase Y at 500 nM, which may warrant further investigation.
Visualizing Selectivity: The Kinome Map
A powerful way to visualize cross-reactivity data is to plot the inhibited kinases on a kinome map. This provides an intuitive representation of a compound's selectivity profile.
Sources
- 1. Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 4. 4,5-Diaminopyrimidine | C4H6N4 | CID 83703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 6-Methylpyrimidine-4,5-diamine Derivatives
The 6-methylpyrimidine-4,5-diamine scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of compounds with a wide array of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1][2] The journey from a newly synthesized derivative to a viable drug candidate is paved with rigorous testing and validation. The cornerstone of this preclinical phase is the in vitro assay, which provides the first glimpse into a compound's potential efficacy and mechanism of action.[3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and validating a robust in vitro assay cascade for novel compounds derived from 6-methylpyrimidine-4,5-diamine. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring that every step generates trustworthy, reproducible, and regulatory-compliant data.
Chapter 1: The Imperative of Assay Validation: Foundational Principles
These validation parameters ensure the reliability, reproducibility, and accuracy of your results.[8]
| Validation Parameter | Definition & Purpose | Application in In Vitro Assays |
| Specificity / Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6] | Demonstrating that the assay signal is a direct result of the compound's effect on the target, not due to assay artifacts (e.g., compound fluorescence interfering with a fluorescent readout) or off-target effects. |
| Accuracy | The closeness of agreement between the value which is accepted as a conventional true value and the value found.[6] | How close a measured IC50 value is to the "true" IC50. Assessed using a known reference compound or standard inhibitor. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[8] | Repeatability: Agreement between results in a single assay run. Intermediate Precision: Agreement between results on different days, with different operators, or different equipment. Measured by %RSD (Relative Standard Deviation). |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[6] | Ensuring the assay's signal response (e.g., luminescence, absorbance) is proportional to the biological activity (e.g., number of viable cells, enzyme activity) within a specific range. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8] | The concentration range of the compound where the assay provides reliable data. For an IC50 curve, this should span from minimal to maximal effect. |
| Robustness | A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters.[9] | Testing minor variations in assay conditions (e.g., incubation time, DMSO concentration, temperature) to ensure the results are consistent and the method is reliable for routine use.[10] |
Chapter 2: A Dichotomy of Discovery: Target-Based vs. Phenotypic Assays
The initial screening strategy for a novel compound library derived from 6-methylpyrimidine-4,5-diamine presents a critical choice: do you look for interaction with a specific biological target (target-based) or for a desired change in cellular behavior (phenotypic)?[11][12]
Caption: Initial assay strategy decision workflow.
-
Target-Based Assays: These are essential when the compound has been designed to interact with a specific enzyme or receptor. They are highly specific and provide direct evidence of target engagement.[3] Pyrimidine derivatives are frequently explored as kinase inhibitors, making this a logical starting point.[13][14]
-
Phenotypic Assays: These assays measure a global cellular response, such as cell death, proliferation, or the secretion of a biomarker.[12] They are powerful for discovering compounds with novel mechanisms of action but require subsequent "target deconvolution" studies to identify the molecular target.[15][16]
Chapter 3: Primary Target Validation: Biochemical Kinase Inhibition Assays
Given the prevalence of pyrimidine cores in kinase inhibitors, a biochemical kinase assay is a foundational experiment.[17][18] These assays measure the direct ability of a compound to inhibit the activity of a purified kinase enzyme.[19]
Comparison of Common Kinase Assay Formats
| Assay Technology | Principle | Advantages | Disadvantages | Example Product |
| Luminescence-Based | Measures the amount of ATP consumed (or ADP produced) during the kinase reaction via a luciferase-based system.[17] | High sensitivity, broad dynamic range, low interference from compounds.[20] | Can be more expensive than absorbance methods. | ADP-Glo™ Kinase Assay[17] |
| Fluorescence-Based | Uses fluorescently labeled substrates or antibodies to detect phosphorylation. | High-throughput compatible, can be multiplexed. | Potential for interference from fluorescent compounds or light scatter. | Z'-LYTE™, LanthaScreen™ |
| Radiometric | Measures the incorporation of radioactively labeled phosphate ([γ-³²P]-ATP or [γ-³³P]-ATP) into a substrate.[20] | Considered the "gold standard" for accuracy; directly measures phosphorylation. | Requires handling of radioactive materials, low-throughput, generates hazardous waste. | N/A |
For this guide, we will detail the protocol for the ADP-Glo™ Kinase Assay due to its high sensitivity, reliability, and non-radioactive format, making it a staple in modern drug discovery labs.[17]
Detailed Protocol: ADP-Glo™ Kinase Assay
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compounds synthesized from 6-Methylpyrimidine-4,5-diamine, serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay reagents (Promega)
-
White, opaque 96- or 384-well assay plates
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Plate Preparation: Add 1 µL of serially diluted test compound or vehicle control (DMSO) to the wells of the assay plate.
-
Kinase Reaction Initiation: Prepare a master mix containing the kinase, substrate, and buffer. Add 2 µL of this mix to each well.
-
Start Reaction: Prepare a solution of ATP at the desired concentration (often at the Km for the specific kinase). Add 2 µL to each well to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[17]
-
First Reagent Addition (ATP Depletion): Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Second Reagent Addition (ADP to ATP Conversion): Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and introduces luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control.
-
Plot the % inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound inhibits 50% of kinase activity).[13]
Chapter 4: Cellular Target Engagement & Downstream Effects
A potent hit in a biochemical assay is promising, but it's crucial to confirm that the compound can enter a cell and engage its target in a complex cellular environment.[19] Western blotting for a downstream phosphorylated substrate is a classic and effective method to validate on-target activity.
Caption: Inhibition of a kinase signaling pathway.
Detailed Protocol: Western Blot for Phospho-Substrate
Objective: To determine if the test compound inhibits the phosphorylation of a known downstream substrate of the target kinase in a cellular context.
Step-by-Step Methodology:
-
Cell Culture & Treatment: Select a cell line where the target kinase is known to be active. Seed the cells and allow them to adhere. Treat the cells with varying concentrations of the test compound for a specified duration.[17] Include a positive control (e.g., known inhibitor) and a negative control (vehicle).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the downstream substrate.[17]
-
Secondary Antibody: Wash the membrane and incubate with a secondary antibody conjugated to a reporter enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody that detects the total amount of the substrate protein.[17]
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate signal (normalized to the total substrate signal) indicates effective on-target inhibition in a cellular environment.
Chapter 5: Assessing a Phenotypic Endpoint: Cell Viability & Cytotoxicity Assays
For compounds developed as potential anticancer agents, the ultimate desired phenotype is the inhibition of cancer cell growth or the induction of cell death.[15] Cell viability assays are critical for quantifying this effect.[21]
Caption: Standard workflow for a cell viability assay.
Comparison of Common Cell Viability Assay Formats
| Assay Type | Principle | Advantages | Disadvantages | Example Product |
| Tetrazolium Reduction (MTT) | Metabolically active cells reduce a yellow tetrazolium salt (MTT) to a purple formazan product, which is measured by absorbance.[21][22] | Inexpensive, well-established method. | Requires a solubilization step; can be affected by compound interference and changes in cellular metabolism.[22] | CyQUANT™ MTT Assay[23] |
| Resazurin Reduction | Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[24] | Homogeneous ("add-mix-measure") format, more sensitive than MTT.[21] | Susceptible to interference from fluorescent test compounds. | CellTiter-Blue®[24] |
| ATP Quantification | Measures ATP levels, as only viable cells can synthesize ATP.[24] The amount of ATP is quantified using the luciferase enzyme. | Highly sensitive, fast, excellent linearity. Less prone to artifacts than metabolic assays. | Signal can be short-lived; requires a luminometer. | CellTiter-Glo®[25] |
Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To measure the number of viable cells in culture based on the quantification of ATP.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., PC3, MCF-7) into a white-walled, clear-bottom 96-well plate at a predetermined optimal density.[26]
-
Incubation: Incubate the plate for 24 hours to allow cells to attach and resume normal growth.
-
Compound Treatment: Treat the cells with a range of concentrations of the 4,6-diethoxypyrimidine derivatives. Include a vehicle control (e.g., DMSO).[14]
-
Incubation: Incubate the plates for the desired exposure time (typically 48-72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature and mix to form the CellTiter-Glo® Reagent.
-
Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for ~30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. Calculate the IC50 value as described for the kinase assay.
References
-
Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]
-
Zhang, R., & Xie, X. (2022). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
-
PubMed. (2022). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
AACR. (2025). Novel synthetic lethality-based cellular assays for cancer drug discovery. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
ICE Bioscience. (2025). GPCR Signaling Assay Applications in High-Throughput Screening. Retrieved from [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures March 2024. Retrieved from [Link]
-
PubMed. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]
-
PubMed Central. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
-
NIH. (n.d.). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. Retrieved from [Link]
-
PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]
-
NIH SEED Office. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]
-
Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]
-
Marin Biologic Laboratories. (2025). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. Retrieved from [Link]
-
PubMed Central. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]
-
Analyst (RSC Publishing). (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Retrieved from [Link]
-
Journal of Advanced Medical and Pharmaceutical Sciences. (2017). An overview of the most common methods for assessing cell viability. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Guidelines for cell viability assays. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Retrieved from [Link]
-
Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]
-
InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development. Retrieved from [Link]
-
Biomedical and Pharmacology Journal. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Retrieved from [Link]
-
FDA. (2010). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. Retrieved from [Link]
-
Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. Retrieved from [Link]
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. youtube.com [youtube.com]
- 9. marinbio.com [marinbio.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. news-medical.net [news-medical.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. criver.com [criver.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. benchchem.com [benchchem.com]
- 18. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. jrmds.in [jrmds.in]
- 23. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 25. GPCR シグナリングアッセイ [promega.jp]
- 26. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Physicochemical Properties of Substituted Diaminopyrimidines
Introduction: The Privileged 2,4-Diaminopyrimidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of potent therapeutics. The 2,4-diaminopyrimidine core is one such "privileged scaffold," renowned for its versatile role in targeting critical biological pathways. Its unique structure, characterized by two amino groups at the 2 and 4 positions of the pyrimidine ring, facilitates crucial hydrogen bonding interactions within the active sites of various enzymes.[1][2] This has led to its successful application in two major classes of drugs: Dihydrofolate Reductase (DHFR) inhibitors, such as the antibacterial Trimethoprim and the antiprotozoal Pyrimethamine, and a growing number of kinase inhibitors targeting enzymes like Focal Adhesion Kinase (FAK).[1]
However, the journey from a promising scaffold to a successful drug is governed not just by its binding affinity but by a delicate balance of physicochemical properties. These properties dictate a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately determining its clinical viability. This guide provides an in-depth comparison of key physicochemical properties—pKa, lipophilicity (logP), solubility, and melting point—for a series of substituted 2,4-diamino-5-benzylpyrimidines. We will explore how subtle changes in substitution patterns dramatically influence these characteristics and provide field-proven, detailed protocols for their experimental determination.
The Physicochemical Quadrangle: Core Pillars of Drug-Likeness
The success of a drug candidate is inextricably linked to four key physicochemical parameters. Understanding and optimizing this "physicochemical quadrangle" is a foundational principle of modern drug design. For diaminopyrimidine-based compounds, these properties are particularly influential.
-
pKa (Ionization Constant): The pKa value defines the extent of a molecule's ionization at a given pH. For diaminopyrimidines, which are basic compounds, the pKa dictates the charge state in different physiological compartments. The protonated (charged) form often exhibits higher aqueous solubility, while the neutral (uncharged) form is typically more permeable across biological membranes. The basicity of the pyrimidine ring is a key determinant for its binding to the DHFR enzyme and must be finely tuned for optimal activity and selectivity.
-
Lipophilicity (logP): The partition coefficient (logP) is the measure of a compound's differential solubility between a lipid (n-octanol) and an aqueous phase. It is a critical indicator of a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential for CNS penetration. Excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity, making the optimization of logP a crucial step in lead optimization.
-
Solubility: Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for formulation into intravenous dosage forms. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability. For diaminopyrimidines, solubility is influenced by both the crystalline structure of the solid form (related to melting point) and the molecule's polarity and ionization state (pKa).
-
Melting Point (MP): The melting point is the temperature at which a solid turns into a liquid. It is an indicator of the stability of the crystal lattice and can be correlated with solubility and dissolution rate. A high melting point often suggests strong intermolecular interactions within the crystal, which can translate to lower solubility as more energy is required to break the lattice apart.
Caption: The relationship between the substituted diaminopyrimidine scaffold, its key physicochemical properties, and their collective impact on the ADMET profile.
Comparative Analysis of Substituted Diaminopyrimidines
To illustrate the profound impact of substitution on physicochemical properties, we will compare three well-characterized 2,4-diamino-5-benzylpyrimidine derivatives: Trimethoprim, Pyrimethamine, and Diaveridine. These compounds share the same core scaffold but differ in their substitution patterns on the 5-benzyl and 6-pyrimidine positions, leading to distinct physicochemical profiles.
| Compound (Substituent) | Structure | pKa | logP | Aqueous Solubility (mg/L) | Melting Point (°C) |
| Trimethoprim (5-(3,4,5-trimethoxybenzyl)) | 7.12[1][2] | 0.91[1][2] | 400 (at 20°C, pH 7)[2] | 199 - 203[1][3] | |
| Pyrimethamine (5-(4-chlorophenyl)-6-ethyl) | 7.34[4] | 2.69[4] | < 100 (at 21°C)[5] | 233 - 234[5][6] | |
| Diaveridine (5-(3,4-dimethoxybenzyl)) | 7.11 (Predicted)[7] | 1.59 (Predicted) | Very slightly soluble[7] | 233[7][8] |
Field-Proven Insights:
-
Basicity (pKa): All three compounds are weak bases with pKa values around 7, indicating they will be partially protonated at physiological pH (7.4). The similar pKa values of Trimethoprim and Diaveridine reflect the electronic influence of the methoxy-substituted benzyl rings. Pyrimethamine's slightly higher pKa can be attributed to the different electronic environment created by the 4-chlorophenyl group and the 6-ethyl substituent.
-
Lipophilicity (logP): A clear structure-property relationship is visible here. Trimethoprim, with its three polar methoxy groups, is the least lipophilic (logP < 1). Removing one methoxy group in Diaveridine increases its predicted lipophilicity. Pyrimethamine is significantly more lipophilic (logP > 2.5), driven by the replacement of the trimethoxybenzyl group with a less polar 4-chlorophenyl ring and the addition of an ethyl group at the 6-position. This higher lipophilicity is often associated with increased potency against certain parasites but can also lead to challenges with aqueous solubility.
-
Solubility & Melting Point: The interplay between crystal lattice energy (reflected in the melting point) and polarity dictates solubility. Trimethoprim has the lowest melting point and the highest aqueous solubility, consistent with its lower lipophilicity. In contrast, Pyrimethamine and Diaveridine have significantly higher melting points (>230 °C), suggesting a more stable crystal lattice that requires more energy to disrupt, contributing to their lower aqueous solubility.
Experimental Protocols: A Self-Validating System
Accurate and reproducible measurement of physicochemical properties is paramount. The following protocols describe standard, validated methodologies for determining pKa, logP, kinetic solubility, and melting point.
pKa Determination by Potentiometric Titration
This method is considered the gold standard for pKa determination due to its precision and accuracy.[6] It involves monitoring the pH of a solution as a titrant of known concentration is added.
Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[9]
-
Sample Preparation: Accurately weigh and dissolve the diaminopyrimidine compound in a suitable co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with water to a final concentration of approximately 1 mM. The final co-solvent concentration should be kept to a minimum. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[9]
-
Titration: Place the sample solution in a thermostatted vessel (e.g., 25 °C) on a magnetic stirrer. Immerse the calibrated pH electrode.
-
Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve. This can be done more accurately by plotting the first derivative (ΔpH/ΔV), where the peak corresponds to the equivalence point. The pH at the half-equivalence point is equal to the pKa.[10]
Caption: Workflow for logP determination by the shake-flask method.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method used in early drug discovery to estimate a compound's solubility under non-equilibrium conditions, which can be more representative of the initial dissolution process in the gut. [11] Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the diaminopyrimidine compound in 100% DMSO (e.g., 10 mM). [11]2. Dilution: In a 96-well plate, add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be low (typically 1-2%) to minimize its solubilizing effect.
-
Incubation: Seal the plate and shake it at room temperature for a defined period, typically 2 to 24 hours. [5]4. Precipitate Removal: After incubation, filter the samples using a solubility filter plate (e.g., 0.45 µm) to remove any precipitated compound. [12]5. Quantification: Quantify the concentration of the compound remaining in the filtrate using a sensitive analytical method like LC-MS/MS or HPLC-UV. A calibration curve prepared from the DMSO stock solution is used for quantification. [12]6. Result: The measured concentration is reported as the kinetic solubility in µg/mL or µM.
Caption: Workflow for high-throughput kinetic solubility determination.
Melting Point Determination (USP Class Ia)
This pharmacopeial method provides a standardized approach for determining the melting range of a crystalline solid. [13][14] Methodology:
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals.
-
Capillary Loading: Pack the dry powder into a capillary tube (0.8-1.2 mm internal diameter) to a height of 2-4 mm. Tap the tube gently to ensure the powder is tightly packed. [14]3. Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating Protocol: Heat the block rapidly to a temperature approximately 5 °C below the expected melting point.
-
Measurement: Begin heating at a slow, controlled rate of 1 ± 0.5 °C per minute. [13]6. Record Range: Record two temperatures:
-
Onset Point: The temperature at which the column of powder is first observed to collapse against the side of the tube. [13] * Clear Point: The temperature at which the last solid particle disappears, and the substance becomes a completely clear liquid. [13]7. Result: The melting point is reported as the range between the onset and clear points.
-
Conclusion
The 2,4-diaminopyrimidine scaffold remains a highly valuable starting point for the design of potent enzyme inhibitors. As demonstrated by the comparison of Trimethoprim, Pyrimethamine, and Diaveridine, even minor structural modifications can lead to significant shifts in the fundamental physicochemical properties that govern a compound's drug-like behavior. A thorough understanding and experimental characterization of pKa, logP, solubility, and melting point are not merely academic exercises; they are essential, self-validating steps in the rational design process. By integrating these principles and employing robust experimental protocols, researchers and drug development professionals can more effectively navigate the complex chemical space to optimize lead candidates, reduce late-stage attrition, and ultimately increase the probability of clinical success.
References
- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.
- ChemicalBook. (n.d.). Pyrimethamine CAS#: 58-14-0.
- ChemicalBook. (n.d.). Trimethoprim | 738-70-5.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5578, Trimethoprim. Retrieved from [Link].
-
AERU, University of Hertfordshire. (n.d.). Trimethoprim. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4993, Pyrimethamine. Retrieved from [Link].
-
Wikipedia. (n.d.). Pyrimethamine. Retrieved from [Link].
- U.S. Pharmacopeia. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE.
- Bożena, J., & Łyczko, K. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. MDPI.
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link].
- Cayman Chemical. (2022). Diaveridine - PRODUCT INFORMATION.
- Roth, B., Strelitz, J. Z., & Rauckman, B. S. (1980). 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 2. C-Alkylation of pyrimidines with Mannich bases and application to the synthesis of trimethoprim and analogues. Journal of Medicinal Chemistry, 23(4), 379-384.
- Elslager, E. F., et al. (1983). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry.
- U.S. Pharmacopeia. (2011).
- Patel, R. V., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
- Fuguet, E., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences.
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link].
- Rosowsky, A., et al. (2004). New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. Journal of Medicinal Chemistry.
-
ChemBK. (n.d.). Diaveridine. Retrieved from [Link].
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link].
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link].
- Simorangkir, M., et al. (2019). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Periodico Tche Quimica.
- Sigma-Aldrich. (n.d.). Diamino 5 trimethoxybenzyl pyrimidine.
- Patel, R. V., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
- U.S. Pharmacopeia. (2006). USP melting point reference standards: Evaluation of parameters that affect the melting point.
- Singhvi, G., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
- Wang, L., et al. (2023). Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. PubMed.
- Fuguet, E., et al. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
-
Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link].
- Babič, S., et al. (2007).
- BenchChem. (2025). Unveiling the Physicochemical Landscape of Diaveridine Hydrochloride: A Technical Guide for Researchers.
- Lin, G., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 446998, 2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium. Retrieved from [Link].
- El-Kholy, H. M., & El-Aziz, M. A. (2014). Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues. NIH.
Sources
- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Diamino-5-benzylpyrimidine | C11H12N4 | CID 81752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. enamine.net [enamine.net]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. chembk.com [chembk.com]
- 8. Diaveridine - LKT Labs [lktlabs.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. scispace.com [scispace.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. thinksrs.com [thinksrs.com]
- 14. uspbpep.com [uspbpep.com]
Safety Operating Guide
A Guide to the Safe Disposal of 6-Methylpyrimidine-4,5-diamine
As researchers dedicated to advancing drug development, our work is predicated on a foundation of safety and precision. The compounds we handle, such as 6-Methylpyrimidine-4,5-diamine, are often reactive and possess significant biological activity. Consequently, their life cycle in the laboratory does not end when an experiment is complete. A rigorous, scientifically-grounded disposal plan is not merely a regulatory formality; it is a critical component of our professional responsibility to ensure the safety of ourselves, our colleagues, and the environment.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Methylpyrimidine-4,5-diamine, moving beyond simple instructions to explain the causality behind each procedural choice.
Understanding the Hazard: The "Why" Behind the Protocol
6-Methylpyrimidine-4,5-diamine is not a benign substance. Its hazard profile, as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, dictates the stringent precautions we must take. The primary risks associated with this compound are severe and acute, meaning exposure can lead to immediate and significant health consequences.[1]
A failure to appreciate these hazards is the first step toward a serious incident. The compound is classified as fatal if it comes into contact with the skin and toxic if swallowed or inhaled.[1] This high level of toxicity necessitates a disposal protocol that minimizes any chance of direct contact or aerosolization.
Table 1: GHS Hazard Profile for 6-Methylpyrimidine-4,5-diamine
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Specific Target Organ Toxicity | Category 1 | H370: Causes damage to organs (Nervous system) |
| Aquatic Hazard (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Source: Synthesized from the Sigma-Aldrich Safety Data Sheet.[1]
The environmental toxicity (H411) is a crucial factor driving the disposal method.[1] Improper disposal, such as drain disposal, would introduce a substance toxic to aquatic ecosystems, leading to long-term environmental damage.[1][2]
Personal Protective Equipment (PPE): Your First and Last Line of Defense
Given the "Fatal in contact with skin" classification, engineering controls like fume hoods are essential, but the selection of appropriate PPE is non-negotiable.[1] Standard laboratory attire is insufficient.
Experimental Protocol: Donning PPE for Handling and Disposal
-
Ventilation: Always handle 6-Methylpyrimidine-4,5-diamine, whether in pure form or as waste, inside a certified chemical fume hood to mitigate inhalation risk.[1][3]
-
Hand and Body Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene) and ensure they are inspected for defects before use. A lab coat is mandatory, but for this compound, protective clothing that covers the arms and body completely is required.[1] Immediately change any contaminated clothing.[1][2]
-
Eye and Face Protection: Wear safety glasses with side shields or, preferably, chemical safety goggles.[4] Given the risk of serious eye damage, a face shield should also be worn, especially when handling larger quantities or during spill cleanup.[1]
-
Respiratory Protection: If there is any risk of dust generation that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P2 type) is necessary.[2]
Spill Management: An Emergency Protocol
Accidents happen, but a prepared response can prevent a minor spill from becoming a major incident.
Step-by-Step Spill Cleanup Methodology
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before attempting any cleanup, don the full PPE described in Section 2.
-
Contain the Spill: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[5] Do not use combustible materials like paper towels.
-
Avoid Dust Generation: Gently sweep or scoop the absorbed material into a designated, sealable waste container.[1][3] Avoid any actions that could aerosolize the dust.
-
Decontaminate: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.
-
Dispose: The container with the spilled material must be treated as hazardous waste and disposed of according to the protocol in the next section.
Core Disposal Protocol for 6-Methylpyrimidine-4,5-diamine
The guiding principle for disposing of this compound is that it must be managed as a hazardous waste by a licensed and approved waste disposal facility.[2][3][4] This is a mandate dictated by its toxicity and environmental hazards.
Step-by-Step Waste Handling and Disposal Workflow
-
Waste Segregation: Do not mix waste 6-Methylpyrimidine-4,5-diamine with other waste streams.[2] Keep it in its own dedicated, clearly labeled, and sealed container. This prevents unforeseen chemical reactions and ensures proper handling by disposal technicians.
-
Containerization: Use only chemically compatible and properly sealed containers for waste accumulation. The original product container is often a suitable choice if it is in good condition.[2]
-
Labeling: Label the waste container clearly and accurately. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "6-Methylpyrimidine-4,5-diamine"
-
The specific hazard warnings (e.g., "Toxic," "Danger")
-
The date accumulation started.
-
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[3][6] This storage area should be locked or otherwise secured to limit access to authorized personnel.[1][2]
-
Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They are trained to manage the process in compliance with all relevant regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[7] Never attempt to dispose of this chemical through standard trash or down the drain.[1][2]
Disposal Decision Workflow
To ensure a consistent and safe process, the following decision workflow should be adopted by all laboratory personnel handling this compound.
Caption: Disposal workflow for 6-Methylpyrimidine-4,5-diamine.
By adhering to this structured and informed disposal process, you actively contribute to a culture of safety, ensuring that the impactful research conducted in the lab does not come at the cost of personal or environmental health.
References
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents. Source: PubMed. [Link]
-
Handling and Disposal of Expired Reagents and Chemicals in Medical Diagnostic Labs. Source: Needle.Tube. [Link]
Sources
Operational Safety Guide: Personal Protective Equipment for Handling 6-Methylpyrimidine-4,5-diamine
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the tools and knowledge for both groundbreaking science and uncompromising safety. This guide provides an in-depth operational plan for handling 6-Methylpyrimidine-4,5-diamine, focusing on the correct selection and use of Personal Protective Equipment (PPE). The protocols herein are designed to be a self-validating system, ensuring that safety is an integral component of the experimental workflow, not an afterthought.
Hazard Assessment: Understanding the "Why" Behind the "What"
6-Methylpyrimidine-4,5-diamine is a substituted aminopyrimidine. While specific toxicological data for this exact compound is limited, the hazards can be reliably inferred from its chemical class. Aminopyrimidines are known to be hazardous substances that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] The primary routes of exposure when handling this solid compound are inhalation of airborne dust, direct skin contact, and eye contact from splashes or airborne particles.
Therefore, our safety strategy is built on the Hierarchy of Controls , which prioritizes risk mitigation before relying on PPE.
-
Engineering Controls: The most critical control is to handle the compound in a well-ventilated area, preferably a certified chemical fume hood, to contain dust and vapors at the source.[1][3] An eyewash station and safety shower must be readily accessible.[1][5][6]
-
Administrative Controls: Designate a specific area for handling this compound. Ensure all personnel are trained on these specific procedures.
-
Personal Protective Equipment (PPE): PPE is the final and essential barrier between you and the chemical. It is not a substitute for proper engineering controls but is mandatory to protect against residual risks and accidental exposures.
Core PPE Requirements: A Task-Based Approach
The selection of PPE is not static; it must be adapted to the specific task being performed. The following table outlines the minimum required PPE for different operational scenarios.
| Operational Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Dispensing (Dry Powder) | Tightly-fitting safety goggles AND a face shield | Double-layered, chemical-resistant nitrile gloves | Fully-buttoned lab coat with tight cuffs | Required only if not performed in a fume hood (N95 respirator minimum) |
| Solution Preparation & Transfers | Tightly-fitting safety goggles with side-shields | Double-layered, chemical-resistant nitrile gloves | Fully-buttoned lab coat with tight cuffs | Not required if performed in a fume hood |
| Post-Handling Decontamination | Tightly-fitting safety goggles with side-shields | Heavy-duty or double-layered nitrile gloves | Fully-buttoned lab coat | Not required |
| Spill Cleanup | Tightly-fitting safety goggles AND a face shield | Double-layered, chemical-resistant nitrile gloves | Impervious gown or coverall | N95 respirator (or higher) to prevent inhalation of dust |
Causality Behind PPE Choices
-
Eye and Face Protection: Safety glasses with side-shields are the absolute minimum for any laboratory work.[7] However, when handling a fine powder like 6-Methylpyrimidine-4,5-diamine, the risk of airborne particles necessitates the use of tightly-fitting goggles to prevent entry around the edges.[1] A face shield is added during weighing operations because this is the point of highest exposure risk, protecting the entire face from any accidental puffs of powder.[8][9]
-
Hand Protection: Chemical-resistant nitrile gloves are the standard.[1][7] The practice of double-gloving is a critical field-proven insight; it provides a significant safety margin. If the outer glove is contaminated or breached, the inner glove remains clean, allowing for safe removal of the compromised layer without interrupting the workflow to wash hands. Gloves should be inspected for integrity before each use and changed every 30-60 minutes or immediately upon known contact with the chemical.[8]
-
Body Protection: A lab coat, fully buttoned, protects the skin and personal clothing from contamination.[1] The cuffs should be snug around the wrist to prevent dust from entering. For large-scale operations or spill cleanup, an impervious gown or "bunny suit" provides more comprehensive protection.[9]
-
Respiratory Protection: The primary line of defense against inhalation is the chemical fume hood.[3] A respirator should only be necessary when these engineering controls are unavailable or insufficient, such as during a large spill cleanup or when weighing the material on an open bench (a practice that is strongly discouraged).[1][10]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is essential for safety. The following protocol breaks down the handling process into discrete, manageable steps.
Pre-Operational Safety Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
-
Locate Emergency Equipment: Visually confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[5][6]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, solvents, glassware) and place them inside the fume hood to minimize movement in and out of the containment area.
-
Prepare Waste Container: Have a designated, clearly labeled hazardous waste container ready for contaminated materials.[11]
Donning and Doffing PPE: The Critical Sequence
-
Donning (Putting On):
-
Put on the lab coat and ensure it is fully buttoned.
-
Put on safety goggles and/or face shield.
-
Put on the first pair of nitrile gloves.
-
Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.[8]
-
-
Doffing (Taking Off): This sequence is designed to prevent cross-contamination.
Caption: End-to-end workflow for the safe handling of 6-Methylpyrimidine-4,5-diamine.
Emergency Procedures and Disposal
Accidental Exposure
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[2][3]
-
Spill: Evacuate the immediate area. Wearing the appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material. Sweep up carefully to avoid generating dust and place it in a sealed, labeled container for disposal.[1][10] Do not allow the product to enter drains.[2][10]
Disposal Plan
All materials contaminated with 6-Methylpyrimidine-4,5-diamine, including gloves, weigh boats, and absorbent materials, must be considered hazardous waste.
-
Segregation: Collect all solid waste in a dedicated, puncture-proof, and sealable container. Do not mix with other waste streams unless permitted by your institution.[11]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "6-Methylpyrimidine-4,5-diamine," and the associated hazards (Irritant).[11]
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[2][14]
By integrating these expert-driven protocols into your daily operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Current time information in Mahnomen County, US. (n.d.). Google Search.
- Personal protective equipment for handling 2-Amino-4,6-dimethoxypyrimidine. (n.d.). Benchchem.
- 57-55-6 | CAS DataBase. (n.d.). ChemicalBook.
- SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
- 1,2-Propanediol Safety Data Sheet. (n.d.). Alfa Aesar.
- SAFETY DATA SHEET. (2021, October 7). Sigma-Aldrich.
- CAS Number 57-55-6 | 1,2-Propanediol. (n.d.). Spectrum Chemical.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- SAFETY DATA SHEET. (2009, September 22). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET. (2021, December 24). Fisher Scientific.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- 1,2-DIHYDROXYPROPANE CAS:57-55-6. (2001, May 30).
- 1,2-Propanediol CAS No 57-55-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). CDC.
- SAFETY DATA SHEET. (2024, November 29). TCI Chemicals.
- Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Colorado Boulder.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- Methyl pyrimidine-4-carboxylate-SDS. (2023, April 7). MedChemExpress.
- 4,5-Diamino-6-hydroxypyrimidine Safety D
- Proper Disposal of 4-Ethyl-6-methylpyrimidine: A Guide for Laboratory Professionals. (n.d.). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. pppmag.com [pppmag.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
